molecular formula C10H6FNO B1274623 6-Fluoroquinoline-2-carbaldehyde CAS No. 260430-93-1

6-Fluoroquinoline-2-carbaldehyde

カタログ番号: B1274623
CAS番号: 260430-93-1
分子量: 175.16 g/mol
InChIキー: JDQMJKKGPXPPOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoroquinoline-2-carbaldehyde (CAS 260430-93-1) is a versatile organic compound with the molecular formula C 10 H 6 FNO and a molecular weight of 175.16 g/mol . This compound is presented as an off-white to white solid and is characterized by a melting point range of 113°C to 120°C . Its primary research application is as a key synthetic intermediate in pharmaceutical development . The presence of both a fluorine substituent and a reactive aldehyde group on the quinoline scaffold makes it a valuable building block for the synthesis of more complex molecules, particularly through condensation reactions and as a precursor for heterocyclic compounds. Proper handling and storage are essential for maintaining the integrity of this reagent. This compound is sensitive to both moisture and air . It is recommended to store the material cold, between 2°C and 8°C, and under an inert atmosphere such as nitrogen or argon to ensure long-term stability . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-fluoroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQMJKKGPXPPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390189
Record name 6-fluoroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260430-93-1
Record name 6-fluoroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoroquinoline-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 6-Fluoroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Fluoroquinoline-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal and materials chemistry. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it combines the unique electronic properties of a fluorine substituent with the reactive potential of an aldehyde functional group. The strategic placement of the fluorine atom at the 6-position is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability and binding affinity.[1][2] This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the core physicochemical properties, synthetic methodologies, and key applications of this versatile intermediate, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is essential for its effective handling, reaction design, and application. The molecule's characteristics are defined by the fusion of an aromatic quinoline ring system, an electron-withdrawing fluorine atom, and a reactive carboxaldehyde group.

Structural and Identification Data

The identity and basic properties of this compound are summarized below. These identifiers are critical for accurate sourcing and regulatory compliance.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 6-Fluoroquinoline-2-carboxaldehyde[4][5][6]
CAS Number 260430-93-1[3][4][5]
Molecular Formula C₁₀H₆FNO[3][4][7]
Molecular Weight 175.16 g/mol [4][5][7]
InChI Key JDQMJKKGPXPPOJ-UHFFFAOYSA-N[3][4]
SMILES O=Cc1nc2ccc(F)cc2c1[3][4]
Physical and Chemical Properties

These properties dictate the compound's behavior in various physical states and chemical environments, informing decisions on storage, solvent selection, and reaction conditions.

PropertyValueNotes & InsightsSource(s)
Physical Form Solid. Appears as a powder ranging from cream to yellow.The color may vary slightly based on purity.[4][8]
Melting Point 113-120 °CThe relatively high melting point is indicative of a stable crystalline lattice structure. The range suggests typical purity levels for a chemical intermediate.[3][4][5]
Boiling Point 318.0 ± 22.0 °C (Predicted)This is a predicted value; experimental determination may not be feasible due to potential decomposition at high temperatures.[6]
Solubility Poorly soluble in water. Soluble in organic solvents.Quinolines are generally soluble in common organic solvents like methanol, dichloromethane, and DMSO.[9][9][10]
pKa 2.98 ± 0.43 (Predicted)The quinoline nitrogen is weakly basic. This predicted pKa suggests it will be protonated only under strongly acidic conditions.[6]
Stability Moisture sensitive.Should be stored under inert gas and in a desiccated environment to prevent hydration of the aldehyde or other degradation pathways.[3][6]
Storage Temperature 2-8°CRefrigeration is recommended to ensure long-term stability.[4][6][7]

Synthesis and Purification

The synthesis of this compound is a critical process, enabling its availability for further research and development. The most common laboratory-scale synthesis involves the selective oxidation of the corresponding 2-methyl substituted precursor.

Synthetic Workflow: Oxidation of 6-Fluoro-2-methylquinoline

The choice of selenium dioxide (SeO₂) as the oxidizing agent is strategic. It is a well-established reagent for the oxidation of activated methyl groups, such as those adjacent to a heteroaromatic ring, to aldehydes. The reaction is typically performed in a high-boiling solvent like 1,4-dioxane to achieve the necessary reaction temperature.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product start 6-Fluoro-2-methylquinoline reaction Heat at 100 °C (2 hours) start->reaction Combine reagent Selenium Dioxide (SeO₂) 1,4-Dioxane reagent->reaction quench 1. Cool Reaction 2. Add 5% aq. NaHCO₃ reaction->quench Completion extract Extract with Dichloromethane (DCM) quench->extract dry Dry Organic Layer (e.g., MgSO₄) & Evaporate extract->dry crystallize Crystallize from Ethanol dry->crystallize product This compound crystallize->product Isolate

Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is based on established methodologies for similar transformations.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-fluoro-2-methylquinoline (1.0 eq) and selenium dioxide (2.0 eq) in 1,4-dioxane.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 2-3 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Once complete, cool the mixture to room temperature. Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Extract the aqueous mixture multiple times with dichloromethane (CH₂Cl₂).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by crystallization from ethanol to yield the final product as a white or pale yellow solid.[11]

Self-Validation Insight: The choice of a weak base like NaHCO₃ for the workup is crucial. It neutralizes acidic selenium byproducts without risking side reactions with the aldehyde product, which could occur with stronger bases. The final crystallization step is essential for removing any residual selenium species and achieving high purity.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a handle for a wide array of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical sector.

Core Reactivity

The aldehyde functional group can participate in numerous reactions, including:

  • Reductive Amination: To form secondary and tertiary amines.

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems.

  • Oxidation: To form the corresponding 6-fluoroquinoline-2-carboxylic acid.

  • Reduction: To form 6-fluoro-2-quinolinemethanol.

The fluorine atom at the 6-position primarily exerts an electronic effect, influencing the reactivity of the quinoline ring system and providing a key structural feature for biological activity in downstream products.[2][12]

Application as a Pharmaceutical Intermediate

This compound is a key starting material for derivatives with significant therapeutic potential. The fluoroquinolone core is famously associated with a class of broad-spectrum antibiotics.[10][12] While this specific aldehyde is not a direct precursor to common antibiotics like ciprofloxacin, it is used to synthesize novel quinoline-based agents being investigated for various diseases.

  • Antimalarial Agents: Research has demonstrated that modifying the 2- and 4-positions of the 6-fluoroquinoline scaffold can lead to compounds with potent in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for malaria.[1]

  • Antibacterial Agents: The molecule is a precursor for synthesizing novel quinoline derivatives tested for their antimicrobial properties against various bacterial strains.[1]

  • Corrosion Inhibition: Beyond medicine, quinoline derivatives have been studied for their ability to inhibit metal corrosion, suggesting applications in materials science.[1]

Applications cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds cluster_apps Target Applications core This compound reduct_amin Reductive Amination core->reduct_amin wittig Wittig Reaction core->wittig condensation Condensation core->condensation oxidation Oxidation core->oxidation amines Substituted Amines reduct_amin->amines alkenes Stilbene Analogues wittig->alkenes chalcones Chalcone-like Structures condensation->chalcones acids Carboxylic Acids oxidation->acids antimalarial Antimalarial Agents amines->antimalarial antibacterial Antibacterial Agents amines->antibacterial anticancer Anticancer Research amines->anticancer alkenes->antimalarial alkenes->antibacterial alkenes->anticancer chalcones->antimalarial chalcones->antibacterial chalcones->anticancer materials Corrosion Inhibitors chalcones->materials acids->antibacterial

Role as a versatile chemical intermediate in R&D.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of this compound. A combination of spectroscopic and chromatographic methods should be employed.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR):

    • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

    • Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-8.5 ppm). The fluorine at C6 will introduce complex splitting patterns (coupling) to adjacent protons, which can be analyzed to confirm its position.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-200 ppm.[13]

    • Aromatic Carbons: Multiple signals will appear between δ 110-160 ppm. The carbon directly bonded to fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF) of approximately 245-258 Hz, which is a definitive diagnostic peak.[2]

  • IR (Infrared) Spectroscopy:

    • C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ for the aldehyde carbonyl group.[14]

    • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

    • C-F Stretch: A strong band is expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • Mass Spectrometry (MS):

    • In techniques like GC-MS with electron ionization (EI), a prominent molecular ion (M⁺) peak is expected at m/z = 175.16.[15][16] The fragmentation pattern would likely involve the loss of the -CHO group and other characteristic cleavages of the quinoline ring.[16]

Chromatographic Purity Assessment
  • Gas Chromatography (GC): Purity can be assessed by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Commercial suppliers typically guarantee a purity of >96% by GC.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity determination, particularly for less volatile compounds or for monitoring reaction progress.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

  • Precautions:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin and eyes.[1]

Conclusion

This compound stands out as a high-value intermediate for scientific research, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an ideal starting point for the development of novel therapeutic agents and functional materials. The strategic inclusion of a fluorine atom provides a proven advantage for modulating biological activity, ensuring that this compound will remain a relevant and important tool for chemists and drug discovery professionals.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Fluoroquinoline-2-carbaldehyde, a key intermediate in the synthesis of various quinoline derivatives with significant potential in medicinal chemistry.[1] Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in research and development, particularly in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

This compound is a solid compound at room temperature, typically appearing as a cream to yellow or light yellow to brown powder.[2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₆FNO[2][4]
Molecular Weight 175.16 g/mol [4]
Melting Point 113-120 °C[4]
Physical Form Solid[4]
Appearance Cream to yellow / Light yellow to brown[2][3]
Storage Temperature 2-8°C[4]

Solubility Profile: A Practical Assessment

While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, a qualitative and predictive assessment can be made based on its structure and the properties of related compounds. The presence of the polar carbaldehyde group and the nitrogen atom in the quinoline ring suggests some degree of polarity. However, the aromatic quinoline core is largely nonpolar.

Expected Solubility:

  • Good Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). DMSO is a powerful solvent for a wide array of organic materials.[5]

  • Moderate to Low Solubility: In polar protic solvents like methanol and ethanol. While the aldehyde can form hydrogen bonds, the overall nonpolar character of the molecule may limit high solubility.

  • Poor Solubility: In nonpolar solvents such as hexanes and in aqueous solutions at neutral pH. Quinoline itself is only slightly soluble in cold water.[5]

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise solubility data, an equilibrium solubility (shake-flask) method is recommended.[6] This protocol provides a robust framework for this determination.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The solid phase should be clearly visible.

  • Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[6]

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC method.[7][8]

  • The concentration at which the amount of dissolved solute reaches a plateau over time is determined as the equilibrium solubility.[6]

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage and use in multi-step syntheses. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9]

Predicted Stability and Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions:

  • Hydrolytic Degradation: The aldehyde group is generally stable to hydrolysis. However, under strong acidic or basic conditions, reactions involving the quinoline ring or other susceptible parts of the molecule could occur. The stability of quinoline compounds is known to be pH-dependent.[8]

  • Oxidative Degradation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (6-fluoroquinoline-2-carboxylic acid). The electron-rich quinoline ring is also a potential site for oxidation.[10]

  • Photodegradation: Fluoroquinolone derivatives are known to be photochemically reactive and can undergo degradation upon exposure to UV light.[10][11][12] Common photochemical reactions include defluorination, hydroxylation, and cleavage of the ring structure.[11]

  • Thermal Degradation: Elevated temperatures can induce decomposition. The specific degradation products would depend on the temperature and duration of exposure.

G cluster_hydrolytic Hydrolytic Stress (Acid/Base) cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_photolytic Photolytic Stress (UV Light) A This compound B Potential Ring Opening/Modification A->B pH extremes C This compound D 6-Fluoroquinoline-2-carboxylic acid C->D Aldehyde Oxidation E Ring Oxidation Products C->E F This compound G Defluorinated Products F->G H Hydroxylated Products F->H I Ring Cleavage Products F->I

Caption: Predicted Degradation Pathways of this compound.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[9]

Objective: To identify the potential degradation products and pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents for HPLC

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration.[8] Periodically take samples, neutralize with 0.1 N NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl before analysis.[8]

  • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[8] Monitor the degradation over time by HPLC.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.[8] Analyze samples at various time points.

  • Photostability Testing: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples using a suitable HPLC method. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for quinoline derivatives.[13][14] The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A robust and validated analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Recommended HPLC Parameters:

  • Column: A reversed-phase C18 column is generally suitable.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its potential impurities and degradants.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 225 nm, which is common for quinoline structures) should be employed.[13] A photodiode array (PDA) detector is highly recommended for assessing peak purity.

  • Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.

Conclusion and Recommendations

This compound is a valuable building block in medicinal chemistry. A thorough understanding of its solubility and stability is essential for its successful application. This guide provides a framework for researchers to experimentally determine these critical parameters. It is recommended to perform the described solubility and forced degradation studies to generate specific data for this compound. This will ensure the development of robust synthetic procedures, stable formulations, and reliable analytical methods. For handling and storage, it is advisable to keep the compound in a tightly sealed container at 2-8°C, protected from light and moisture.[4]

References

The Strategic Imperative of Fluorine in Quinoline-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the quinoline scaffold represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of this versatile heterocyclic system. This in-depth technical guide provides a comprehensive analysis of the multifaceted roles of the fluorine substituent in quinoline compounds. We will explore the fundamental physicochemical modifications induced by fluorination, including alterations in basicity (pKa) and lipophilicity (logP), and delve into the critical impact on metabolic stability and drug-target interactions. Through a detailed examination of the iconic fluoroquinolone antibiotics and emerging applications in kinase inhibition, this guide will illuminate the causal relationships between fluorine substitution and enhanced therapeutic potential. Complete with detailed experimental protocols for synthesis and metabolic evaluation, alongside illustrative diagrams, this document serves as a critical resource for researchers engaged in the rational design and development of next-generation quinoline-based therapeutics.

The Physicochemical Impact of Fluorine: More Than Just an Electronic Effect

The introduction of a fluorine atom into a quinoline ring system instigates a cascade of changes in the molecule's fundamental properties. These alterations are not merely academic; they are the very levers that medicinal chemists pull to fine-tune a drug candidate's behavior in a biological system.[1]

Modulating Basicity (pKa): A Balancing Act for Absorption and Potency

The quinoline core contains a basic nitrogen atom, the pKa of which is a critical determinant of its ionization state at physiological pH. This, in turn, governs its solubility, membrane permeability, and ability to interact with its biological target. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect.[2] When placed on the quinoline ring, it effectively pulls electron density away from the nitrogen atom, thereby reducing its basicity and lowering the pKa.[2][3] This modulation is a delicate balancing act; while a lower pKa can enhance membrane permeability and oral bioavailability, excessive reduction may compromise the binding affinity if a protonated nitrogen is required for interaction with the target.[4]

The position of the fluorine substituent dictates the magnitude of this effect. For instance, fluorination at positions closer to the nitrogen atom (e.g., C5 or C8) will have a more pronounced impact on pKa compared to substitution at more distant positions. The pH-dependent fluorescence of certain fluorinated quinolines can even be exploited for imaging applications, with the emission properties being tunable through the electronic effects of the fluorine atom.[5]

Fine-Tuning Lipophilicity (logP): Navigating the Cellular Maze

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] A single fluorine atom is often considered a bioisostere of a hydrogen atom, as it is only slightly larger.[6] However, its impact on lipophilicity is context-dependent. While monofluorination can subtly increase logP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group generally leads to a more substantial increase in lipophilicity.[1] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and reach its target.[4][8]

However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[4] Therefore, the strategic placement of fluorine is key to achieving an optimal balance that favors target engagement without introducing undesirable physicochemical properties.

Enhancing Metabolic Stability: The C-F Bond as a Metabolic Shield

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[6]

Blocking Sites of Metabolic Attack

A common strategy in drug design is to replace a metabolically labile C-H bond with a C-F bond. This "metabolic shielding" effectively blocks the site from oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[1][6] For example, if a particular position on the quinoline ring is susceptible to hydroxylation by CYP enzymes, introducing a fluorine atom at that position can prevent this metabolic pathway.

A Case Study: Fluorinated Amodiaquine Analogues

The antimalarial drug amodiaquine, a 4-aminoquinoline, is known to cause adverse effects due to the formation of a reactive quinone imine metabolite. To address this, fluorinated analogues have been synthesized. Introducing fluorine atoms at the 2' and 6' positions of the phenolic ring, or replacing the 4'-hydroxyl group with fluorine, resulted in compounds that were more resistant to oxidation and the formation of toxic metabolites, while maintaining their antimalarial efficacy in vitro.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated quinoline compound.

Materials:

  • Test compound and non-fluorinated analog (as a comparator)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and controls (e.g., 10 mM in DMSO).

    • Prepare a working solution of HLM (e.g., 1 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution in phosphate buffer containing MgCl2 to 37°C.

    • Add the test compound to the HLM solution to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[10][11]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).[12] The 0-minute time point represents the initial compound concentration.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Visualization of Metabolic Shielding

G cluster_0 Non-Fluorinated Quinoline cluster_1 Fluorinated Quinoline Parent_Drug_H Quinoline-H (Metabolically Labile Site) CYP450_H Cytochrome P450 (Oxidation) Parent_Drug_H->CYP450_H Metabolite_H Hydroxylated Metabolite (Rapid Clearance/Potential Toxicity) CYP450_H->Metabolite_H Parent_Drug_F Quinoline-F (Metabolically Stable) CYP450_F Cytochrome P450 (Oxidation Blocked) Parent_Drug_F->CYP450_F No_Metabolism Increased Half-Life Improved Bioavailability CYP450_F->No_Metabolism

Caption: Fluorine as a metabolic shield in quinoline compounds.

The Fluoroquinolone Antibiotics: A Paradigm of Fluorine's Impact

The development of the fluoroquinolone antibiotics is a classic and compelling example of the transformative power of fluorine in medicinal chemistry. The addition of a single fluorine atom at the C-6 position of the quinolone core dramatically expanded the antibacterial spectrum and improved the pharmacokinetic profile compared to the first-generation, non-fluorinated quinolones like nalidixic acid.[1][4]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand breaks and ultimately, cell death.[13][15]

The fluorine atom at the C-6 position is believed to enhance the binding of the drug to the DNA gyrase-DNA complex, contributing to its increased potency.[4] Furthermore, this substitution increases the cell penetration of the drug.[4]

Visualization: Fluoroquinolone Mechanism of Action

G Fluoroquinolone Fluoroquinolone Bacterial_Cell Bacterial Cell Fluoroquinolone->Bacterial_Cell Ternary_Complex Drug-Enzyme-DNA Complex Fluoroquinolone->Ternary_Complex DNA_Gyrase DNA Gyrase (Gram-Negative) Bacterial_Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-Positive) Bacterial_Cell->Topoisomerase_IV DNA_Gyrase->Ternary_Complex Topoisomerase_IV->Ternary_Complex DNA_Breaks Double-Strand DNA Breaks Ternary_Complex->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Synthesis of Fluoroquinolones: The Gould-Jacobs Reaction

A foundational method for the synthesis of the quinolone core is the Gould-Jacobs reaction.[16][17] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinolone ring system.[18]

Experimental Protocol: General Synthesis of a Fluoroquinolone Core via the Gould-Jacobs Reaction

Objective: To synthesize a 4-hydroxy-3-carboethoxyquinoline intermediate.

Materials:

  • Fluorinated aniline (e.g., 3-chloro-4-fluoroaniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., diphenyl ether)

  • Reaction flask with reflux condenser

  • Heating mantle

Procedure:

  • Condensation: In a round-bottom flask, combine the fluorinated aniline (1.0 eq) and DEEM (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure.[18]

  • Cyclization: Dissolve the resulting anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.[18]

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Addition of a non-polar solvent like cyclohexane can aid in precipitation. Collect the solid by filtration, wash with a cold non-polar solvent, and dry.

This intermediate can then be further modified, for example, by nucleophilic substitution at the C-7 position with a piperazine ring, to yield ciprofloxacin.[19][20]

Emerging Frontiers: Fluorinated Quinolines as Kinase Inhibitors

Beyond their established role in antibiotics, fluorinated quinolines are gaining prominence as scaffolds for the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[21][22] The fluorine atom can play several crucial roles in this context:

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the kinase active site, such as hydrogen bonds or dipole-dipole interactions, leading to increased potency.[1]

  • Improved Selectivity: By occupying specific pockets in the active site, fluorine can help to achieve selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects.

  • Favorable ADME Properties: As discussed previously, fluorination can improve metabolic stability and oral bioavailability, which are critical for the development of orally administered kinase inhibitors.[23]

For example, in the development of c-Met inhibitors, blocking the p-position of a pendant phenyl ring with a fluorine atom was a key refinement.[24] Similarly, 3H-pyrazolo[4,3-f]quinoline derivatives, which are potent kinase inhibitors, can be tuned by the introduction of fluorinated moieties to target specific kinases like FLT3.[21][25]

Conclusion

The fluorine substituent is far more than a simple bioisosteric replacement for hydrogen in the realm of quinoline chemistry. It is a powerful tool that enables the medicinal chemist to rationally modulate a wide array of physicochemical and pharmacokinetic properties. From the dramatic success of the fluoroquinolone antibiotics to the promising developments in the field of kinase inhibitors, the strategic incorporation of fluorine continues to be a key enabler of innovation in drug discovery. A thorough understanding of the principles outlined in this guide is therefore essential for any researcher seeking to harness the full potential of the quinoline scaffold in the development of novel therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among its myriad derivatives, quinoline-2-carbaldehydes serve as exceptionally versatile intermediates for the synthesis of complex molecules with significant biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][4][5][6] This technical guide provides a detailed comparative analysis of 6-Fluoroquinoline-2-carbaldehyde, a key building block in modern drug discovery, against its structurally related analogs. We will explore the nuanced effects of substituent modifications on synthetic accessibility, physicochemical properties, chemical reactivity, and, ultimately, biological efficacy. By synthesizing data from contemporary literature, this guide aims to provide field-proven insights and robust experimental protocols to empower researchers in the rational design of next-generation quinoline-based therapeutics.

The Quinoline-2-carbaldehyde Core: A Foundation for Diversity

The quinoline ring system, a fusion of benzene and pyridine rings, is an electron-deficient aromatic structure whose chemical behavior is dictated by the electron-withdrawing nature of the heterocyclic nitrogen atom.[1] The placement of a carbaldehyde (formyl) group at the C2 position introduces a reactive electrophilic center, prime for a wide array of chemical transformations. This aldehyde functionality is the gateway to constructing Schiff bases, hydrazones, chalcones, and other complex heterocyclic systems, making quinoline-2-carbaldehydes invaluable precursors in drug development.[7][8]

The strategic importance of this scaffold is underscored by its presence in numerous marketed drugs and natural alkaloids with potent bioactivity.[1] The synthetic versatility of the quinoline core allows for extensive structural diversification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Synthesis of the Quinoline-2-carbaldehyde Scaffold

The construction of functionalized quinoline-2-carbaldehydes can be achieved through several established synthetic strategies. The choice of method is often dictated by the availability of starting materials and the nature of the substituents on the quinoline core.

Vilsmeier-Haack Formylation: A Workhorse Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[9] For the synthesis of many quinoline-2-carbaldehyde analogs, particularly those with a chloro-substituent at the 2-position (which can later be modified), this reaction is highly effective. The process typically involves treating a suitable acetanilide precursor with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10]

Causality in Experimental Design: The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) which attacks the electron-rich acetanilide. A subsequent cyclization and hydrolysis cascade yields the 2-chloroquinoline-3-carbaldehyde. The chloro group at C2 is a key synthetic handle, readily displaced by nucleophiles to introduce further diversity. For analogs like 6-Fluoro-2-chloroquinoline-3-carbaldehyde, the starting material would be the corresponding 4-fluoroacetanilide.[9]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Intermediate Cyclization Intermediate Vilsmeier->Intermediate Formylates Acetanilide Substituted Acetanilide Acetanilide->Intermediate Electrophilic Attack Product 2-Chloroquinoline -3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Generalized workflow for the Vilsmeier-Haack synthesis.

Riley Oxidation: From Methyl to Formyl

An alternative and direct route to 2-carbaldehyde derivatives is the Riley oxidation. This method is particularly useful when the corresponding 2-methylquinoline precursor is readily accessible. The reaction employs selenium dioxide (SeO₂) as the oxidizing agent to convert the activated methyl group directly into a formyl group.[2]

Causality in Experimental Design: The Riley oxidation is selective for activated C-H bonds, such as those in the methyl group at the C2 position of the quinoline ring, which is activated by the adjacent heterocyclic nitrogen. This avoids the need for a multi-step process involving chlorination and subsequent formylation, offering a more direct pathway for certain analogs.

Comparative Analysis: this compound vs. Analogs

The true utility of the quinoline scaffold lies in the profound impact that substituents have on its properties. The 6-fluoro substituent is of particular interest due to fluorine's unique properties in medicinal chemistry: it can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles.[11]

Electronic Effects and Reactivity

The nature of the substituent at the C6 position directly modulates the electron density of the entire quinoline ring system, which in turn affects the reactivity of the C2-carbaldehyde.

  • 6-Fluoro (Electron-Withdrawing): Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, it deactivates the ring, making the carbaldehyde carbon at C2 more electrophilic. This enhanced electrophilicity can accelerate reactions with nucleophiles.

  • 6-Methoxy (Electron-Donating): A methoxy group is strongly electron-donating through its mesomeric effect (+M), which outweighs its inductive withdrawal (-I). This increases the electron density of the quinoline ring, making the C2-carbaldehyde carbon less electrophilic compared to the 6-fluoro analog.

  • 6-Chloro (Electron-Withdrawing): Similar to fluorine, chlorine has a strong -I effect but a weaker +M effect. It deactivates the ring and increases the electrophilicity of the aldehyde, though its effect may differ slightly from fluorine due to differences in electronegativity and atomic size.

  • Unsubstituted: This serves as the baseline for comparison.

These electronic perturbations can be indirectly observed through spectroscopic data, such as the ¹H NMR chemical shift of the aldehyde proton. A more electron-deficient aldehyde carbon generally leads to a more deshielded (downfield) proton signal.

Table 1: Comparative Physicochemical and Spectroscopic Data of 6-Substituted-2-chloroquinoline-3-carbaldehydes

Substituent (at C6)PropertyEffect on Aldehyde ReactivityRepresentative ¹H NMR (CHO) δ (ppm)Reference
-F Strongly Electron-WithdrawingIncreased Electrophilicity~10.57[9]
-Cl Strongly Electron-WithdrawingIncreased Electrophilicity~10.58[9]
-OCH₃ Strongly Electron-DonatingDecreased Electrophilicity~11.13 (in DMSO)[9]
-H Neutral (Reference)Baseline~10.59[9]

Note: NMR shifts are solvent-dependent and provided for relative comparison.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The substituent's electronic and steric properties are critical determinants of biological activity. They influence how the molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Antimalarial Activity: The quinoline core is foundational to antimalarial drugs like chloroquine.[12][13] Research has shown that modifications to this core can overcome drug resistance.[14]

  • 6-Fluoro Analogs: The presence of a fluorine atom is a common feature in many bioactive compounds, often enhancing pharmacological properties.[4] Certain 6-fluoroquinoline derivatives have demonstrated promising in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for malaria.[4] The electron-withdrawing nature of fluorine can influence the pKa of the quinoline nitrogen, affecting drug accumulation in the parasite's acidic food vacuole—a key mechanism of action for many quinoline antimalarials.[12]

Anticancer Activity: Quinoline derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][15]

  • SAR Insights: Studies on 2-substituted quinolines reveal that the nature of the group at C2, derived from the carbaldehyde, is crucial. Furthermore, substitutions on the benzene portion of the ring system significantly impact cytotoxicity.[3][16] For instance, in a series of 7-fluoro-4-anilinoquinolines, cytotoxic activity against HeLa and BGC-823 cancer cell lines was demonstrated.[6] Similarly, 8-methoxy-4-anilinoquinolines showed potent activity.[6] While direct comparative data for 6-substituted-2-carbaldehyde derivatives is specific to each study, the general principle holds: lipophilicity and electronic properties introduced by substituents like -F, -Cl, or -OCH₃ are key to modulating activity and selectivity against different cancer cell lines.[16]

Caption: Structure-Activity Relationship (SAR) for the quinoline scaffold.

Experimental Protocols

Adherence to robust and reproducible protocols is paramount in chemical synthesis and biological evaluation.

Protocol: Synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde (3e)

This protocol is adapted from the Vilsmeier-Haack procedure described in the literature.[9]

Materials:

  • 4-Fluoroacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • Crushed ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 eq) to 0 °C in an ice bath.

  • Slowly add POCl₃ (4.5 eq) to the cooled DMF while stirring. Continue stirring for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Dissolve 4-fluoroacetanilide (1 eq) in chloroform.

  • Add the 4-fluoroacetanilide solution dropwise to the Vilsmeier reagent mixture.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice.

  • Neutralize the mixture carefully with a saturated solution of NaHCO₃ until the effervescence ceases.

  • The resulting precipitate is the crude product. Filter the solid using a Büchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate) to yield pure 2-chloro-6-fluoroquinoline-3-carbaldehyde.

  • Characterize the final product using IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.[9]

Protocol: MTT Assay for Cytotoxicity Evaluation

This is a generalized colorimetric assay to assess the cytotoxic potential of synthesized quinoline analogs against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in the growth medium from the DMSO stock. The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

This compound stands out as a pivotal building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine substituent. The comparative analysis reveals that substitution at the C6 position profoundly influences the electronic character of the quinoline scaffold, modulating the reactivity of the C2-carbaldehyde and shaping the molecule's interaction with biological targets. Electron-withdrawing groups like fluorine and chlorine enhance the electrophilicity of the aldehyde, potentially increasing its utility in certain synthetic transformations and influencing biological activity.

The structure-activity relationships discussed herein underscore the importance of rational design. By systematically altering substituents on the quinoline core, researchers can fine-tune properties to enhance potency, selectivity, and pharmacokinetic profiles. Future work should focus on expanding the library of analogs with diverse electronic and steric properties and performing comprehensive biological evaluations to uncover novel therapeutic agents for challenging diseases like drug-resistant malaria and cancer.

References

A Senior Application Scientist's Guide to 6-Fluoroquinoline-2-carbaldehyde: Sourcing, Purity, and Analytical Verification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract 6-Fluoroquinoline-2-carbaldehyde (CAS No. 260430-93-1) is a pivotal heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel fluoroquinolone antibiotics and other therapeutic agents. The integrity of research and the success of drug development campaigns hinge on the quality and purity of such starting materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the commercial supplier landscape for this compound, a critical examination of purity specifications, and robust protocols for in-house analytical verification. We delve into the causality behind experimental choices, offering field-proven insights to ensure the procurement of high-quality reagents and the generation of reliable, reproducible scientific data.

The Strategic Importance of this compound in Synthesis

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and modulate biological activity.[1] The aldehyde functional group at the 2-position is a versatile chemical handle, enabling a wide range of synthetic transformations such as reductive aminations, Wittig reactions, and oxidations to form the corresponding carboxylic acid.[2] This reactivity makes this compound an indispensable intermediate for constructing complex molecular architectures essential for drug efficacy and safety.[2]

However, the very reactivity that makes aldehydes valuable also renders them susceptible to forming impurities and participating in unwanted side reactions.[3] The presence of even trace amounts of impurities can have a profound impact on drug safety, efficacy, and stability, making rigorous quality control not just a regulatory hurdle but a scientific necessity.[4]

Commercial Landscape: Sourcing and Supplier Evaluation

This compound is readily available from several major chemical suppliers. However, nominal purity and price should not be the sole criteria for selection. A comprehensive evaluation of the supplier and the documentation they provide is critical for risk mitigation in a research and development setting.

Representative Commercial Suppliers

The following table summarizes the offerings for this compound from prominent suppliers. This data is intended to be representative and researchers should always consult the supplier's most current documentation.

SupplierCatalog Number (Example)Stated PurityCAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich (Merck) 77448096%260430-93-1C₁₀H₆FNO175.16 g/mol
Thermo Scientific Chemicals H5556997%260430-93-1C₁₀H₆FNO175.16 g/mol
Fisher Scientific H5556997%260430-93-1C₁₀H₆FNO175.16 g/mol
Amerigo Scientific AS64104296%260430-93-1C₁₀H₆FNO175.16 g/mol

Data compiled from supplier websites.[5][6][7][8]

Beyond the Label: A Framework for Supplier Vetting

Choosing a reliable supplier involves a multi-faceted assessment:

  • Request a Certificate of Analysis (CoA): A CoA is non-negotiable. It should specify the lot number, the analytical method used for purity determination (e.g., GC, HPLC, NMR), and the results. A CoA that only states "Conforms to structure" is insufficient.

  • Evaluate Analytical Methods: The Thermo Scientific specification sheet notes purity is determined by Gas Chromatography (GC).[6] For a thermally stable, volatile compound, GC is a suitable method. However, for comprehensive impurity profiling, a complementary technique like High-Performance Liquid Chromatography (HPLC) is often necessary.

  • Assess Batch-to-Batch Consistency: For long-term projects, inquire about the supplier's ability to provide consistent material. A change in the impurity profile between batches can derail a research program.

  • Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing questions about product stability, solubility, and analytical methods.

Purity Specifications and Impurity Profiling

A stated purity of "96%" or "97%" requires careful interpretation. The remaining 3-4% consists of impurities that can be more reactive than the target compound itself, potentially confounding experimental results.

Common Process-Related Impurities

The synthesis of quinoline-carbaldehydes often employs the Vilsmeier-Haack reaction, which uses a formylating agent derived from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[9] Potential impurities originating from this process can include:

  • Unreacted Starting Materials: Such as the corresponding 6-fluoro-acetanilide derivative.

  • Over- or Under-formylated Products: While less common, these can occur.

  • Residual Solvents: Including DMF or solvents used during workup and recrystallization.

  • Oxidation Products: The aldehyde can oxidize to the corresponding 6-fluoroquinoline-2-carboxylic acid, especially with improper storage. The Thermo Scientific specification sheet lists a limit for free acid content (<1.5%).[6]

The Impact of Aldehyde Impurities

Aldehydes are a well-known class of reactive impurities that can pose significant challenges in drug development.[10] They can react with the active pharmaceutical ingredient (API) or with excipients, leading to the formation of degradation products that may impact the product's safety and efficacy.[4][10] In a research context, these impurities can lead to artifactual results in biological assays or irreproducible synthetic outcomes.

Analytical Methodologies for In-House Purity Verification

Trusting a supplier's CoA is standard practice, but for critical applications, independent verification is a cornerstone of scientific rigor. An incoming quality control (QC) process ensures that the material meets the standards required for your specific application.

QC Workflow for Incoming Reagents

The following diagram illustrates a robust workflow for the qualification of a new batch of this compound.

QC_Workflow cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Disposition Receive Receive Reagent Quarantine Quarantine Lot Receive->Quarantine Doc_Review Review Supplier CoA & MSDS Quarantine->Doc_Review Physical_Inspect Physical Inspection (Color, Form) Doc_Review->Physical_Inspect Docs OK Reject Reject & Return to Supplier Doc_Review->Reject Docs Not OK Sampling Sample for Testing Physical_Inspect->Sampling HPLC_Test Purity by RP-HPLC (Protocol 4.2) Sampling->HPLC_Test NMR_Test Structure ID by ¹H NMR Sampling->NMR_Test Data_Review Review & Compare Data to Specifications HPLC_Test->Data_Review NMR_Test->Data_Review Release Release for Use Data_Review->Release Pass Data_Review->Reject Fail

Caption: Incoming Reagent Quality Control Workflow.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a general-purpose method for determining the purity of this compound. It is designed to be self-validating through the inclusion of system suitability checks.

1. Objective: To quantify the purity of this compound and separate it from potential impurities using RP-HPLC with UV detection.

2. Materials & Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, HPLC grade

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV-Vis detector

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm. Rationale: This wavelength is chosen based on the UV absorbance of similar fluoroquinolone structures and provides good sensitivity.[11]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent. Causality: This concentration typically provides a strong signal without saturating the detector.

5. System Suitability Test (SST):

  • Before running samples, perform five replicate injections of the working standard solution.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

  • Rationale: The SST ensures that the chromatographic system is operating with acceptable precision and that the peak shape is adequate for accurate integration, a key principle in validated analytical methods.[11]

6. Analysis Procedure:

  • Once the system passes the SST, inject the sample solution.

  • Integrate all peaks detected in the chromatogram.

  • Calculate the purity as a percentage of the area of the main peak relative to the total area of all peaks (% Area).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

7. Data Interpretation:

  • The main peak corresponds to this compound.

  • Peaks at earlier retention times are typically more polar impurities (e.g., the carboxylic acid oxidation product).

  • Peaks at later retention times are typically less polar impurities (e.g., non-polar starting materials).

Best Practices for Handling and Storage

Proper handling and storage are crucial for maintaining the purity of the reagent over time.

  • Storage Conditions: Suppliers recommend storage at 2-8°C.[5]

  • Atmosphere: Aldehydes can be sensitive to air oxidation. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Hygroscopicity: While not explicitly stated, many polar organic solids can absorb moisture. Store in a desiccator or a dry environment.

Conclusion

The quality of a foundational reagent like this compound is a critical determinant of experimental success in research and drug development. A procurement strategy must extend beyond a simple price comparison to include a thorough evaluation of supplier documentation, batch consistency, and technical support. Furthermore, implementing an in-house QC verification process, such as the HPLC protocol detailed here, provides an essential layer of quality assurance. By adopting this rigorous, scientifically-grounded approach, researchers can mitigate risks associated with reagent impurity, ensuring the integrity of their synthetic pathways and the reliability of their final data.

References

Introduction: The Significance of the 6-Fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Analysis of 6-Fluoroquinoline Derivatives

The quinoline bicyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom at the C6 position, creating the 6-fluoroquinoline core, was a pivotal moment in the development of antibacterial agents, leading to the second generation of quinolones, broadly known as fluoroquinolones.[2] This specific substitution dramatically enhances the compound's penetration into the bacterial cell and boosts activity against Gram-negative bacteria.[2] The fluorine atom's high electronegativity and ability to form strong bonds influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making the precise and unambiguous determination of the molecule's structure a critical step in drug discovery and development.[3][4]

This guide provides a comprehensive overview of the primary analytical methodologies employed for the structural elucidation of novel 6-fluoroquinoline derivatives. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to structural characterization.

The Integrated Analytical Workflow

A single technique is rarely sufficient for complete structural validation. A multi-faceted approach is essential, where data from different methods are used in a complementary fashion to build a complete and unambiguous structural picture.[3] Spectroscopic methods provide information about connectivity and functional groups, mass spectrometry determines molecular weight and fragmentation, crystallography yields the definitive 3D structure, and computational methods corroborate experimental findings.

G cluster_synthesis Compound Synthesis cluster_analysis Structural Analysis Core cluster_validation Structural Validation Synthesis Novel 6-Fluoroquinoline Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Synthesis->NMR Initial Characterization MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Initial Characterization XRAY X-ray Crystallography NMR->XRAY Requires Pure Sample DFT Computational (DFT) Calculations NMR->DFT Experimental Data for Comparison Validated Validated Structure NMR->Validated Connectivity & Environment MS->XRAY Requires Pure Sample MS->DFT Experimental Data for Comparison MS->Validated Molecular Formula & Fragmentation XRAY->Validated 3D Absolute Structure (Gold Standard) DFT->Validated Theoretical Corroboration G parent [M+H]⁺ Protonated Molecule frag1 [M+H - H₂O]⁺ Loss of Water parent->frag1 If OH present frag2 [M+H - CO₂]⁺ Loss of CO₂ from acid parent->frag2 If COOH present frag3 Side Chain Cleavage (e.g., piperazine ring) parent->frag3 If side chain present core Stable Fluoroquinoline Core Fragment frag3->core

References

Methodological & Application

Synthesis of 6-Fluoroquinoline-2-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 6-Fluoroquinoline-2-carbaldehyde

This compound is a key heterocyclic building block in contemporary drug discovery and development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial and antibacterial drugs. The introduction of a fluorine atom at the 6-position often enhances metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). The carbaldehyde functional group at the 2-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of complex molecular architectures. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound from its readily available precursor, 6-fluoro-2-methylquinoline, via selenium dioxide oxidation.

Chemical Transformation Overview

The conversion of a methyl group on a heterocyclic ring to a carbaldehyde is a fundamental transformation in organic synthesis. For methylquinolines, particularly those with the methyl group at the 2- or 4-position, selenium dioxide (SeO₂) is the reagent of choice. This method, often referred to as the Riley oxidation, offers a direct and efficient route to the desired aldehyde.

Reaction Mechanism: The Role of Selenium Dioxide

The oxidation of the activated methyl group of 6-fluoro-2-methylquinoline proceeds through a well-established mechanism. The reaction is initiated by an ene reaction involving the selenium dioxide and the tautomeric form of the methylquinoline. This is followed by a[1][2]-sigmatropic rearrangement to form a selenite ester intermediate. Subsequent hydrolysis of this intermediate yields the corresponding alcohol, which is then further oxidized by selenium dioxide to the final aldehyde product, this compound. During this process, selenium dioxide is reduced to elemental selenium, which precipitates from the reaction mixture as a characteristic red-orange solid.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
6-Fluoro-2-methylquinoline>98%Sigma-Aldrich, TCI1128-61-6Starting material.
Selenium Dioxide (SeO₂)≥99%Sigma-Aldrich7446-08-4Oxidizing agent. Highly toxic.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich123-91-1Reaction solvent.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific144-55-8For neutralization.
Brine (Saturated NaCl solution)ACS GradeFisher Scientific7647-14-5For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6Drying agent.
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9For column chromatography.
HexanesACS GradeFisher Scientific110-54-3Chromatography eluent.
Ethyl AcetateACS GradeFisher Scientific141-78-6Chromatography eluent.
Safety Precautions
  • Selenium dioxide is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[3][4]

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood and avoid ignition sources.

  • All procedures should be carried out by trained personnel in a laboratory setting.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-2-methylquinoline (5.00 g, 31.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully add selenium dioxide (4.13 g, 37.2 mmol, 1.2 equivalents) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The solution will gradually darken, and a red-orange precipitate of elemental selenium will form.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up - Removal of Selenium: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated elemental selenium. Wash the filter cake with a small amount of dichloromethane (DCM).

  • Solvent Removal: Combine the filtrate and washings and remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in 100 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow to brown solid.

Purification Protocol

The crude this compound can be purified by column chromatography followed by recrystallization.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC.

  • Recrystallization:

    • Combine the pure fractions from column chromatography and remove the solvent.

    • Dissolve the resulting solid in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Expected Yield and Characterization
  • Yield: 50-60%

  • Appearance: Pale yellow solid

  • Melting Point: 113-120 °C[5]

  • Molecular Formula: C₁₀H₆FNO[1][5][6]

  • Molecular Weight: 175.16 g/mol [5]

Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 6-Fluoro-2-methylquinoline + SeO₂ in Dioxane reflux Reflux (4-6h, ~101°C) start->reflux Heating cool Cool to RT reflux->cool filter Filter through Celite® (Removes Selenium) cool->filter evaporate Rotary Evaporation (Removes Dioxane) filter->evaporate extract DCM Extraction & Washes (NaHCO₃, Brine) evaporate->extract dry Dry (Na₂SO₄) & Concentrate extract->dry chromatography Silica Gel Column Chromatography (Hexanes/EtOAc) dry->chromatography recrystallize Recrystallization (Ethanol/Water) chromatography->recrystallize product Pure this compound recrystallize->product

Caption: Synthetic workflow for this compound.

Troubleshooting and Key Considerations

IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the reaction is refluxed for a sufficient amount of time. Monitor closely by TLC. An excess of selenium dioxide (up to 1.5 equivalents) can be used to drive the reaction to completion.
Over-oxidation to carboxylic acid.While less common for 2-methylquinolines under these conditions, prolonged reaction times can lead to over-oxidation. Adhere to the recommended reaction time.
Product Decomposition Acidic nature of silica gel during chromatography.Deactivate the silica gel by preparing the slurry with the eluent containing a small amount of triethylamine (0.5-1%). Alternatively, use neutral alumina as the stationary phase.
Difficulty in Removing Selenium Fine precipitate of selenium passing through the filter.Use a fine porosity filter paper or a thicker pad of Celite®. Ensure the Celite® pad is well-settled before filtration.

Conclusion

The selenium dioxide-mediated oxidation of 6-fluoro-2-methylquinoline is a robust and reliable method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this application note, researchers can confidently produce this valuable synthetic intermediate in good yield and high purity. The versatility of the resulting carbaldehyde opens up numerous possibilities for the development of novel quinoline-based compounds with potential therapeutic applications.

References

The Friedländer Synthesis of Quinolines: A Detailed Experimental Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, found in a vast array of pharmaceuticals, natural products, and functional materials.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing this privileged heterocyclic system.[2] This reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acidic or basic catalysis.[3]

This comprehensive guide provides an in-depth exploration of the Friedländer synthesis, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting strategies, designed for researchers, scientists, and professionals in drug development.

Mechanistic Insights: Understanding the "Why"

The Friedländer synthesis can proceed through two primary mechanistic pathways, the choice of which is dictated by the reaction conditions and the nature of the substrates.[2] A thorough understanding of these pathways is crucial for reaction optimization and troubleshooting.

Under typical acidic or basic conditions, the reaction is believed to initiate with a slow intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound.[4] This is followed by a rapid intramolecular cyclization and subsequent dehydration to furnish the quinoline ring.[3][4]

Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant.[5] This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to yield the final quinoline product.[5]

Recent studies suggest that the aldol addition pathway is more likely under conventional acidic or basic catalysis, while the Schiff base mechanism may operate under specific conditions, for instance, with certain Lewis acid catalysts.[4] The choice of catalyst and reaction conditions can therefore be strategically employed to favor one pathway over the other, potentially influencing the reaction's regioselectivity and overall efficiency.

Friedlander_Mechanism Figure 1: Mechanistic Pathways of the Friedländer Synthesis cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First Reactants1 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants1->Aldol_Adduct Aldol Addition Enone α,β-Unsaturated Carbonyl (Enone) Aldol_Adduct->Enone Dehydration Quinoline1 Quinoline Enone->Quinoline1 Cyclization & Dehydration Reactants2 2-Aminoaryl Ketone + α-Methylene Ketone Schiff_Base Schiff Base Reactants2->Schiff_Base Imine Formation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Quinoline2 Quinoline Cyclized_Intermediate->Quinoline2 Dehydration

Caption: Figure 1: Mechanistic Pathways of the Friedländer Synthesis.

Experimental Protocols: A Step-by-Step Guide

The versatility of the Friedländer synthesis allows for a wide range of experimental setups. Below are two detailed protocols: a classical acid-catalyzed method and a modern, one-pot procedure starting from a nitro-analogue, which circumvents the often-unstable 2-aminoaryl aldehyde/ketone intermediates.[6]

Protocol 1: Classical Acid-Catalyzed Friedländer Synthesis

This protocol describes a general procedure using p-toluenesulfonic acid (p-TsOH) as the catalyst, which is known for its efficiency and ease of handling.[7]

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol, 1.0 equiv)

  • Carbonyl compound with an α-methylene group (1.2 mmol, 1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), p-TsOH·H₂O (0.1 mmol), and toluene (5 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, typically more nonpolar, spot indicates product formation.

  • Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the acid catalyst, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with an appropriate mixture of ethyl acetate and hexanes to afford the desired quinoline derivative.

Experimental_Workflow Figure 2: General Experimental Workflow for Friedländer Synthesis Setup 1. Reaction Setup (Reactants, Catalyst, Solvent) Reaction 2. Reaction Execution (Heating/Reflux) Setup->Reaction Monitoring 3. Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Isolation 5. Isolation (Drying, Concentration) Workup->Isolation Purification 6. Purification (Column Chromatography) Isolation->Purification Product Pure Quinoline Product Purification->Product

Caption: Figure 2: General Experimental Workflow for Friedländer Synthesis.

Protocol 2: One-Pot Synthesis from a 2-Nitroaryl Carbonyl Compound

This method is particularly useful as it avoids the isolation of potentially unstable 2-aminoaryl aldehydes or ketones by generating them in situ from their corresponding nitro compounds.[6][8]

Materials:

  • 2-Nitroaryl aldehyde or ketone (1.0 mmol, 1.0 equiv)

  • Iron powder (4.0 mmol, 4.0 equiv)

  • Aqueous hydrochloric acid (0.1 N, 5 mol%)

  • Ethanol (10 mL)

  • Carbonyl compound with an α-methylene group (1.0 mmol, 1.0 equiv)

  • Powdered potassium hydroxide (KOH) (1.2 mmol, 1.2 equiv)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reduction: In a round-bottom flask, combine the 2-nitroaryl aldehyde or ketone (1.0 mmol), iron powder (4.0 mmol), ethanol (10 mL), and aqueous HCl (5 mol%). Heat the mixture to reflux.

  • Monitoring the Reduction: Monitor the reduction of the nitro group by TLC until the starting material is consumed (typically 30-60 minutes).

  • Condensation: After the reduction is complete, add the carbonyl compound (1.0 mmol) and powdered KOH (1.2 mmol) to the reaction mixture. Continue to reflux and monitor the formation of the quinoline product by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the iron salts. Wash the filter cake with ethyl acetate.

  • Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.

Catalyst and Condition Selection: A Comparative Overview

The choice of catalyst and reaction conditions significantly impacts the yield, reaction time, and environmental footprint of the Friedländer synthesis. Modern advancements have introduced a plethora of options beyond traditional strong acids and bases.[9][10]

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids H₂SO₄, p-TsOH, TFA[3][5]Toluene or DCM, 80-120 °CReadily available, effective for a wide range of substrates.[7]Harsh conditions, can lead to side reactions, not environmentally friendly.[3]
Bases KOH, NaOH, KOtBu, DBU[3][7]Toluene or Ethanol, RefluxEffective for reactive substrates.Can promote self-condensation of the ketone reactant.[7]
Lewis Acids ZnCl₂, In(OTf)₃, Yb(OTf)₃[4][7][11]Toluene or solvent-free, RT to 100 °CMilder conditions, can improve regioselectivity.[11]Can be moisture-sensitive, higher cost.
Solid-Supported Catalysts Nafion, Amberlyst-15, Zeolites[3][9][12]Solvent-free or high-boiling solvents, Microwave irradiationRecyclable, easy to separate from the reaction mixture, environmentally benign.[13]May have lower activity than homogeneous catalysts.
Nanocatalysts Gold nanoparticles[3]Milder conditionsHigh catalytic activity.Cost and stability can be concerns.
Iodine I₂[9]Solvent-free, 80-100 °CMild, efficient, and inexpensive.[14]Requires a work-up step to remove iodine.[14]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common problems and their potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific substrates.[7]2. Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.[7]3. Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on the reactants.[7]4. Presence of Water: Water produced during the reaction can inhibit acid catalysts.[15]1. Screen a variety of acid, base, or Lewis acid catalysts.2. Gradually increase or decrease the temperature and monitor the reaction by TLC. Consider extending the reaction time at lower temperatures.[15]3. Use a more forcing catalyst or higher temperatures. For one-pot procedures, ensure the initial reduction step is complete.4. Use anhydrous solvents and consider adding a Dean-Stark trap to remove water azeotropically.
Formation of Side Products 1. Self-condensation of the Ketone: This is a common side reaction, especially under basic conditions.[7]2. Formation of Tarry Byproducts: Often due to excessively high temperatures or prolonged reaction times.[15]1. Switch to an acidic catalyst or use milder basic conditions. The imine analogue of the 2-aminoaryl carbonyl can also be used to avoid this side reaction.[3]2. Lower the reaction temperature and monitor the reaction closely to avoid over-running it.
Poor Regioselectivity Use of Asymmetric Ketones: Condensation can occur on either side of the carbonyl group.[3]1. Use a β-ketoester or a 1,3-diketone, which often react with high regioselectivity.[16]2. Employ specific Lewis acid catalysts known to influence regioselectivity.[11]3. Introduce a directing group on the α-carbon of the ketone.[3]

Conclusion

The Friedländer synthesis is a powerful and adaptable tool for the synthesis of quinolines. By understanding the underlying mechanisms, carefully selecting catalysts and reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively harness this classic reaction for the development of novel molecules with significant potential in medicine and materials science. The ongoing development of milder, more efficient, and environmentally friendly protocols continues to enhance the utility and appeal of this century-old transformation.[17][18]

References

Application Notes: Synthesis of Quinoline-3-Carbaldehydes via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the synthesis of quinoline-3-carbaldehyde derivatives, specifically 2-chloro-3-formylquinolines, using the Vilsmeier-Haack reaction. Quinoline scaffolds are of paramount importance in medicinal chemistry, serving as the core structure for a wide array of therapeutic agents.[1][2][3] This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety considerations, and offers a guide for troubleshooting. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing these valuable heterocyclic intermediates.

Introduction: The Strategic Importance of Quinoline-3-Carbaldehydes

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[2] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] Among functionalized quinolines, quinoline-3-carbaldehydes are exceptionally versatile building blocks.[1][4] The aldehyde group at the 3-position, combined with a reactive substituent like chlorine at the 2-position, allows for extensive synthetic transformations, enabling the construction of complex, fused heterocyclic systems and the introduction of diverse pharmacophores.[2][5]

The Vilsmeier-Haack reaction stands out as one of the most efficient and classical methods for preparing 2-chloroquinoline-3-carbaldehydes directly from readily available N-arylacetamides (acetanilides). This one-pot reaction involves formylation, chlorination, and cyclization, offering a straightforward entry into this important class of compounds.

Reaction Causality: The "Why" Behind the Vilsmeier-Haack Synthesis

Understanding the mechanism is crucial for optimizing conditions and troubleshooting. The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the acetanilide substrate.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphoryl chloride (POCl₃).[6][7] DMF, a mild nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent .[7][8][9] This reagent is the key formylating agent in the reaction.

Electrophilic Attack, Cyclization, and Aromatization

The N-arylacetamide substrate serves a dual purpose: its phenyl ring acts as the nucleophile, and the acetamido group facilitates the crucial cyclization step.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the acetanilide attacks the electrophilic carbon of the Vilsmeier reagent.[8][10] This substitution is directed by the activating acetamido group, typically to the para position.

  • Intramolecular Cyclization: The reaction proceeds via an intramolecular cyclization where the oxygen of the acetamido group attacks the newly introduced iminium carbon.

  • Dehydration and Rearrangement: Subsequent elimination and rearrangement steps, driven by the reaction conditions, lead to the formation of the quinoline ring system.

  • Hydrolysis: The final iminium salt intermediate is hydrolyzed during the aqueous work-up to yield the desired aldehyde functionality.[6][10][11]

The overall transformation results in the formation of a 2-chloro-3-formylquinoline. The chlorine atom at the 2-position originates from the POCl₃ reagent. The choice of an acetanilide as the starting material is critical; the acetyl group is essential for the cyclization pathway that forms the pyridine portion of the quinoline ring.

Mechanistic Overview Diagram

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Acetanilide N-Arylacetamide Acetanilide->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 2-Chloroquinoline-3-carbaldehyde Intermediate->Product Cyclization & Aqueous Work-up

Caption: High-level overview of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol provides a general method for the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
Substituted AcetanilideSynthesis Grade (>98%)Standard suppliersMust be dry.
N,N-Dimethylformamide (DMF)Anhydrous (>99.8%)Standard suppliersUse from a sealed bottle.
Phosphoryl Chloride (POCl₃)Reagent Grade (>99%)Standard suppliersFreshly distilled if discolored.
Crushed Ice / Deionized Water-In-houseFor reaction quench.
Sodium AcetateAnhydrousStandard suppliersFor neutralization.
Ethyl AcetateACS GradeStandard suppliersFor recrystallization.
Dichloromethane (DCM)ACS GradeStandard suppliersFor extraction (optional).
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.

  • Heating mantle with a temperature controller.

  • Ice bath.

  • Standard laboratory glassware (beakers, flasks, graduated cylinders).

  • Büchner funnel and vacuum flask for filtration.

Critical Safety Precautions

The Vilsmeier-Haack reaction involves hazardous materials and requires strict safety protocols.

  • Phosphoryl Chloride (POCl₃): Extremely corrosive and toxic. It reacts violently and exothermically with water, releasing HCl gas.[12] Always handle in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Reaction Quench: The addition of the reaction mixture to ice/water is highly exothermic due to the hydrolysis of excess POCl₃.[12] This step must be performed slowly and with vigorous stirring in an ice bath to control the temperature rise and prevent uncontrolled boiling.[13][14]

  • Thermal Runaway: The reaction to form the Vilsmeier reagent and the subsequent formylation can be exothermic. Pre-cooling and controlled addition of reagents are essential to prevent a thermal runaway.[13][15][16]

Synthesis Procedure

(Based on a 10 mmol scale of acetanilide)

  • Reaction Setup: Assemble a dry 250 mL three-neck flask with a magnetic stir bar. Fit it with a dropping funnel and a reflux condenser topped with a CaCl₂ drying tube. Place the entire setup in an ice-water bath.

  • Vilsmeier Reagent Preparation: To the flask, add N,N-dimethylformamide (DMF, 40 mL). Cool the stirred DMF to 0-5 °C.

  • Slow Addition of POCl₃: Charge the dropping funnel with phosphoryl chloride (POCl₃, ~3.0 mL, 32 mmol, ~3.2 equiv.). Add the POCl₃ dropwise to the cold, stirred DMF over 30-40 minutes. Ensure the internal temperature does not exceed 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

  • Addition of Substrate: Once the POCl₃ addition is complete, add the substituted acetanilide (10 mmol, 1.0 equiv.) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Heating: After the substrate is added, remove the ice bath and place the flask in a heating mantle. Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.[17][18] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench (Critical Step): Prepare a 1 L beaker containing ~400 g of crushed ice. Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully , pour the reaction mixture in a thin stream onto the crushed ice with vigorous stirring. Use an ice bath to keep the beaker cold.

  • Hydrolysis and Precipitation: Continue stirring the aqueous mixture for 30-60 minutes to ensure complete hydrolysis. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to afford the pure 2-chloro-3-formylquinoline.[4]

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) between δ 9.0-11.0 ppm.[4] Aromatic protons will appear in the δ 7.0-9.0 ppm range.

  • IR Spectroscopy (KBr or ATR): Look for strong absorption bands corresponding to the aldehyde C=O stretch (~1685-1705 cm⁻¹) and C-H stretch (~2700-2900 cm⁻¹).[4][19]

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: Compare with literature values. For example, 2-chloro-3-formylquinoline has a reported melting point of ~143-148 °C.[20]

Experimental Workflow & Troubleshooting

Synthesis Workflow Diagram

Workflow A 1. Reagent Prep & Setup (Dry Glassware, Inert Atm.) B 2. Vilsmeier Reagent Formation (Add POCl₃ to DMF at 0-5 °C) A->B C 3. Substrate Addition (Add Acetanilide at 0-5 °C) B->C D 4. Reaction Heating (80-90 °C, 4-6h, TLC Monitoring) C->D E 5. Quench & Hydrolysis (Pour onto ice, STIR!) D->E F 6. Isolation (Vacuum Filtration, Wash with H₂O) E->F G 7. Purification (Recrystallization from Ethyl Acetate) F->G H 8. Characterization (NMR, IR, MS, MP) G->H

Caption: Step-by-step experimental workflow for quinoline-3-carbaldehyde synthesis.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents (especially DMF).2. Inactive POCl₃.3. Strong electron-withdrawing groups on the acetanilide.4. Insufficient reaction time or temperature.1. Use anhydrous DMF and dry the acetanilide.2. Use freshly distilled or a new bottle of POCl₃.3. Increase reaction time and/or temperature. Note that nitro-substituted acetanilides may fail to react.4. Monitor reaction by TLC to ensure completion.
Formation of Dark Tar 1. Reaction temperature too high.2. Uncontrolled exotherm during reagent addition or quench.1. Maintain careful temperature control throughout the reaction.2. Ensure slow, dropwise addition of POCl₃ and slow pouring of the reaction mixture onto ice with efficient stirring.
Difficult Purification 1. Product is an oil or has low crystallinity.2. Presence of persistent impurities.1. If recrystallization fails, attempt purification via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).[21]2. Ensure thorough washing of the crude product with water to remove inorganic salts and DMF.
Violent Reaction during Work-up 1. Quenching too quickly.2. Insufficient cooling.1. Always add the reaction mixture to ice, not the other way around ("reverse quench").[12]2. Add the mixture very slowly in a thin stream with maximum stirring. Use a large excess of ice.

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable method for the synthesis of 2-chloroquinoline-3-carbaldehydes from simple acetanilides.[17] This protocol highlights the importance of procedural discipline, particularly concerning temperature control and the safe handling of hazardous reagents. The resulting quinoline-3-carbaldehydes are invaluable precursors in the discovery of new chemical entities, offering multiple reaction sites for diversification and the construction of novel bioactive molecules.[1][2][5]

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Aryl Aminochloro Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

Quinolone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, particularly renowned for their antibacterial properties.[1][2][3] The introduction of aryl amino, chloro, and fluoro substituents onto the quinoline core can significantly modulate their biological activity, leading to the development of potent drug candidates.[2][4] Traditional methods for the synthesis of these complex molecules, however, are often plagued by long reaction times, harsh conditions, and the formation of undesirable byproducts.[5][6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[5][6][7][8] By utilizing microwave irradiation, chemical reactions can be accelerated from hours or even days to mere minutes, often with improved yields and product purity.[5][6][8][9] This is achieved through direct and uniform heating of the reaction mixture, a stark contrast to the slower and less efficient heat transfer of traditional oil baths.[5] This application note provides a detailed protocol for the microwave-assisted synthesis of aryl aminochloro fluoroquinoline derivatives, a class of compounds with significant potential in antimicrobial research.[1]

The Underpinning a Scientific Approach: Mechanism and Rationale

The synthesis of aryl aminochloro fluoroquinoline derivatives via microwave irradiation primarily proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[10] In this reaction, a nucleophilic amine attacks an electron-deficient aromatic ring of a fluoroquinolone precursor, displacing a leaving group, typically a halogen. The presence of electron-withdrawing groups on the quinoline ring enhances its electrophilicity, making it more susceptible to nucleophilic attack.[10]

Microwave energy significantly accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.[9] Polar molecules within the reaction mixture, such as the solvent and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire sample.[9] This volumetric heating minimizes thermal gradients and side reactions, often resulting in cleaner products and higher yields.[5][9]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of a representative aryl aminochloro fluoroquinoline derivative.

Materials:

  • 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde (starting material)

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Dimethylformamide (DMF) (Microwave-grade)

  • Ethanol

  • Deionized water

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a stir bar

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reagent Preparation: In a clean, dry microwave-safe reaction vessel, combine 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde (1.0 mmol) and the desired substituted aniline (1.1 mmol).

  • Solvent Addition: Add microwave-grade dimethylformamide (DMF, 3 mL) to the vessel. The choice of a polar solvent like DMF is crucial as it efficiently absorbs microwave energy, facilitating rapid heating.[11]

  • Vessel Sealing: Securely seal the reaction vessel. A proper seal is essential to maintain pressure and prevent solvent evaporation, allowing the reaction to be heated above the solvent's boiling point.[5]

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Irradiate the mixture at a constant temperature of 130°C for 10-20 minutes. The reaction progress should be monitored by TLC. It is important to control the temperature rather than the power output for reproducibility.[11]

  • Cooling and Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water (20 mL). The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold water followed by a small amount of cold ethanol to remove any remaining impurities.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its structure and purity.[1]

Visualizing the Process

The following diagrams illustrate the general reaction scheme and the key steps in the experimental workflow.

G cluster_0 Reaction Scheme A 2,7-dichloro-6- fluoroquinoline-3-carbaldehyde C Aryl aminochloro fluoroquinoline derivative A->C + B Substituted Aniline B->C G start Start reagents Combine Reactants and Solvent start->reagents seal Seal Reaction Vessel reagents->seal irradiate Microwave Irradiation (130°C, 10-20 min) seal->irradiate cool Cool to Room Temp. irradiate->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry end Characterize dry->end

References

Application Notes and Protocols for the One-Pot Synthesis of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Streamlining Access to a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Traditionally, the synthesis of these vital scaffolds has relied on classical multi-step methods such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions.[3] While foundational, these methods often suffer from harsh reaction conditions, limited substrate scope, and laborious purification procedures.

In the contemporary landscape of pharmaceutical research, efficiency and sustainability are paramount. One-pot syntheses, wherein reactants undergo multiple transformations in a single reactor, have emerged as a powerful strategy to address these challenges.[4] By minimizing intermediate isolation and purification steps, one-pot reactions enhance atom economy, reduce solvent waste, and shorten overall synthesis time, making them highly attractive for the rapid generation of compound libraries for drug screening and development.

This technical guide provides an in-depth exploration of three distinct and robust one-pot methodologies for the synthesis of novel quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each protocol, offering insights into the causality behind experimental choices, and provide detailed, field-proven protocols to ensure reliable and reproducible outcomes.

Methodology Overview: A Trio of Strategic Approaches

This guide focuses on three strategically different, yet complementary, one-pot approaches to quinoline synthesis, each leveraging a different catalytic system to achieve high efficiency and versatility.

  • The Modified One-Pot Friedländer Synthesis: An improved version of a classic, this method utilizes an in-situ reduction of an ortho-nitroarylcarbonyl compound, immediately followed by a base-catalyzed condensation with a ketone. This approach is lauded for its use of inexpensive and readily available starting materials.[5][6]

  • Copper-Catalyzed Three-Component Synthesis (A3 Coupling): A modern and highly atom-economical approach, this reaction constructs the quinoline core by coupling an aniline, an aldehyde, and a terminal alkyne in the presence of a copper catalyst.[7][8]

  • p-Toluenesulfonic Acid (p-TSA) Catalyzed Three-Component Synthesis: This metal-free approach employs a strong Brønsted acid to catalyze the reaction between an arylamine, a benzaldehyde, and a styrene oxide, offering an environmentally benign route to highly substituted quinolines.[9][10]

The logical workflow for these one-pot synthetic approaches can be generalized as follows:

G cluster_0 One-Pot Reaction Setup cluster_1 Reaction Cascade cluster_2 Work-up & Purification A Reactant A react Heating / Stirring (Controlled Time & Temp) A->react B Reactant B B->react C Reactant C C->react cat Catalyst cat->react solv Solvent solv->react workup Quenching & Extraction react->workup purify Column Chromatography workup->purify product Purified Quinoline Derivative purify->product

General workflow for one-pot quinoline synthesis.

Protocol 1: Modified One-Pot Friedländer Synthesis via In-Situ Nitro Reduction

The Friedländer synthesis is a robust method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] This one-pot modification circumvents the often-problematic synthesis and instability of 2-aminoaryl aldehydes by generating them in situ from stable 2-nitroaryl precursors.[5][6][13] The use of inexpensive iron powder as the reducing agent makes this protocol highly practical and scalable.[5]

Causality and Experimental Rationale

The success of this one-pot procedure hinges on the sequential nature of the reactions. The first step is the selective reduction of the nitro group to an amine using iron powder in the presence of a catalytic amount of hydrochloric acid. Iron is a cost-effective and efficient reducing agent for nitroarenes under acidic conditions. Once the 2-aminoaryl aldehyde is formed, the reaction conditions are switched to basic by the addition of potassium hydroxide. This promotes the base-catalyzed aldol condensation between the newly formed aniline derivative and the ketone, followed by an intramolecular cyclization and dehydration to furnish the aromatic quinoline ring.

Detailed Experimental Protocol

Synthesis of 2-Phenylquinoline from 2-Nitrobenzaldehyde and Acetophenone

  • Materials:

    • 2-Nitrobenzaldehyde (1.51 g, 10.0 mmol, 1.0 equiv)

    • Iron powder (2.23 g, 40.0 mmol, 4.0 equiv)

    • Ethanol (EtOH), 95% (40 mL)

    • Concentrated Hydrochloric Acid (HCl) (0.3 mL)

    • Acetophenone (1.32 g, 11.0 mmol, 1.1 equiv)

    • Potassium Hydroxide (KOH) (2.24 g, 40.0 mmol, 4.0 equiv), powdered

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography (230-400 mesh)

    • Hexane/Ethyl Acetate solvent system

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-nitrobenzaldehyde (10.0 mmol), iron powder (40.0 mmol), and ethanol (40 mL).

    • Stir the suspension and add concentrated HCl (0.3 mL) dropwise.

    • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 1 hour. The color of the reaction mixture will typically change from yellow to dark brown/black.

    • After 1 hour, cool the mixture to approximately 60 °C. Add acetophenone (11.0 mmol) followed by powdered potassium hydroxide (40.0 mmol).

    • Heat the mixture back to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.

    • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with toluene (3 x 20 mL).

    • Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (starting from 95:5) to afford 2-phenylquinoline as a white solid.

Reaction Mechanism: Friedländer Synthesis

G cluster_0 Pathway A: Aldol First cluster_1 Pathway B: Schiff Base First A1 2-Aminoaryl Ketone + Enolizable Ketone A2 Aldol Adduct A1->A2 Aldol Condensation (Base or Acid) A3 α,β-Unsaturated Carbonyl A2->A3 - H₂O A4 Cyclized Intermediate A3->A4 Intramolecular Cyclization Quinoline Substituted Quinoline A4->Quinoline - H₂O B1 2-Aminoaryl Ketone + Enolizable Ketone B2 Schiff Base B1->B2 Imine Formation - H₂O B3 Cyclized Intermediate B2->B3 Intramolecular Aldol-type Reaction B3->Quinoline - H₂O

Mechanistic pathways of the Friedländer synthesis.

Protocol 2: Copper-Catalyzed One-Pot Three-Component Synthesis (A3 Coupling)

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful multicomponent reaction for the synthesis of propargylamines.[14] When applied to anilines, the initially formed propargylamine intermediate can undergo a subsequent intramolecular cyclization to yield quinoline derivatives.[7][8] This copper-catalyzed variant offers a highly efficient and atom-economical route to 2,4-disubstituted quinolines under mild conditions.[4]

Causality and Experimental Rationale

This one-pot synthesis is orchestrated by the copper catalyst, typically Copper(II) triflate (Cu(OTf)₂), which plays multiple roles.[15] Initially, the aniline and aldehyde react to form an in situ imine. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide species. This highly nucleophilic acetylide then attacks the electrophilic imine carbon, forming a propargylamine intermediate. The Lewis acidic nature of the copper catalyst is then believed to facilitate the intramolecular hydroarylation/cyclization of the propargylamine, followed by aromatization to yield the stable quinoline product. Dichloromethane is a common solvent, and the reaction often proceeds smoothly at room temperature.[7]

Detailed Experimental Protocol

Synthesis of 2,4-Diphenylquinoline from Aniline, Benzaldehyde, and Phenylacetylene

  • Materials:

    • Aniline (0.91 mL, 10.0 mmol, 1.0 equiv)

    • Benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.32 mL, 12.0 mmol, 1.2 equiv)

    • Copper(II) triflate (Cu(OTf)₂) (723 mg, 2.0 mmol, 20 mol%)

    • Dichloromethane (CH₂Cl₂), anhydrous (40 mL)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography (230-400 mesh)

    • Hexane/Ethyl Acetate solvent system

  • Procedure:

    • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add aniline (10.0 mmol) and anhydrous dichloromethane (20 mL).

    • Add benzaldehyde (10.0 mmol) and stir the mixture at room temperature for 30 minutes to pre-form the imine.

    • In a separate flask, dissolve Copper(II) triflate (2.0 mmol) in anhydrous dichloromethane (20 mL).

    • Add the phenylacetylene (12.0 mmol) to the aniline/benzaldehyde mixture, followed by the dropwise addition of the Cu(OTf)₂ solution.

    • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC (9:1 Hexane/Ethyl Acetate).

    • Upon completion, quench the reaction by adding water (50 mL).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to afford 2,4-diphenylquinoline as a pale yellow solid.[16]

Reaction Mechanism: Copper-Catalyzed A3 Coupling-Cyclization

G Aniline Aniline Imine Imine Intermediate Aniline->Imine - H₂O Aldehyde Aldehyde Aldehyde->Imine - H₂O Alkyne Alkyne CuAcetylide Copper Acetylide Alkyne->CuAcetylide Catalyst Cu(OTf)₂ Catalyst->CuAcetylide Propargylamine Propargylamine Intermediate Imine->Propargylamine C-C Bond Formation CuAcetylide->Propargylamine C-C Bond Formation Cyclized Cyclized Intermediate Propargylamine->Cyclized Intramolecular Hydroarylation (Cu-catalyzed) Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline Aromatization

Plausible mechanism for Cu-catalyzed quinoline synthesis.

Protocol 3: p-Toluenesulfonic Acid (p-TSA) Catalyzed One-Pot Synthesis

This method provides a metal-free alternative for the synthesis of highly substituted quinolines. p-Toluenesulfonic acid (p-TSA) is an inexpensive, easy-to-handle, and strong organic acid catalyst that effectively promotes the condensation and cyclization cascade required for quinoline formation.[9][17] This protocol details a three-component reaction between an arylamine, an aldehyde, and a styrene oxide.[9]

Causality and Experimental Rationale

The role of p-TSA is to act as a Brønsted acid catalyst.[9] The reaction is initiated by the acid-catalyzed condensation of the arylamine and benzaldehyde to form an N-arylimine. Concurrently, p-TSA catalyzes the ring-opening of the styrene oxide epoxide, creating a reactive carbocationic intermediate. This intermediate is then attacked by the enamine tautomer of the imine. A subsequent intramolecular cyclization followed by oxidative aromatization (often using air as the oxidant) leads to the final 2,3-diarylquinoline product. The high temperature (120 °C) is necessary to drive the reaction to completion.[9]

Detailed Experimental Protocol

Synthesis of a 2,3-Diarylquinoline Derivative

  • Materials:

    • Arylamine (e.g., Aniline) (5.0 mmol, 1.0 equiv)

    • Benzaldehyde (5.0 mmol, 1.0 equiv)

    • Styrene Oxide (5.0 mmol, 1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (190 mg, 1.0 mmol, 20 mol%)

    • Toluene (10 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane/Ethyl Acetate solvent system

  • Procedure:

    • To a sealed reaction tube, add the arylamine (5.0 mmol), benzaldehyde (5.0 mmol), styrene oxide (5.0 mmol), p-TSA·H₂O (1.0 mmol), and toluene (10 mL).

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of Hexane/Ethyl Acetate to yield the desired 2,3-diarylquinoline.[9]

Data Summary and Comparison

The following table summarizes the scope and efficiency of the three detailed one-pot protocols, providing a comparative overview for selecting the most appropriate method for a given synthetic target.

Protocol Catalyst / Key Reagent Typical Substrates (Reactant A, B, C) Product Type Typical Yield Range Key Advantages
1. Modified Friedländer Fe / HCl, then KOHA: o-NitrobenzaldehydeB: Ketone (e.g., Acetophenone)2- or 2,3-Substituted Quinolines58-100%[5]Inexpensive reagents, scalable, uses stable precursors.
2. Copper-Catalyzed A3 Cu(OTf)₂A: AnilineB: AldehydeC: Alkyne2,4-Disubstituted Quinolines70-95%[7][8]High atom economy, mild conditions, broad substrate scope.
3. p-TSA Catalyzed p-TSA·H₂OA: ArylamineB: BenzaldehydeC: Styrene Oxide2,3-Diarylquinolines75-90%[9]Metal-free, uses air as oxidant, operational simplicity.

Conclusion

The one-pot synthesis of quinoline derivatives represents a significant advancement in synthetic efficiency and sustainability. The three protocols detailed in this guide—the modified Friedländer synthesis, the copper-catalyzed A3 coupling, and the p-TSA catalyzed three-component reaction—offer a versatile toolkit for accessing a wide range of structurally diverse quinolines. By understanding the underlying mechanisms and experimental nuances of each method, researchers can strategically select and optimize a synthetic route that best suits their target molecules, thereby accelerating the discovery and development of new therapeutic agents.

References

Introduction: The Synthetic Versatility of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Condensation Reactions of 2-Chloroquinoline-3-carbaldehyde: Protocols and Applications

2-Chloroquinoline-3-carbaldehyde has emerged as a cornerstone in modern heterocyclic chemistry. Its structure is deceptively simple, yet it houses two highly reactive functional groups—an electrophilic aldehyde and a chloro-substituted quinoline ring—poised for a diverse array of chemical transformations. This dual reactivity makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly fused heterocyclic systems.[1] Quinoline derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3][4]

This guide provides an in-depth exploration of the key condensation reactions of 2-chloroquinoline-3-carbaldehyde. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to empower successful synthesis and innovation. We will delve into the major classes of condensation reactions, from the classic Knoevenagel and Claisen-Schmidt reactions to the elegant construction of fused polycyclic systems.

Part 1: Reactions with Active Methylene Compounds (Knoevenagel Condensation)

The Knoevenagel condensation is one of the most fundamental and widely utilized reactions involving 2-chloroquinoline-3-carbaldehyde. It involves the reaction of the aldehyde with a compound possessing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[5] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems.

Principle and Mechanistic Insight

The reaction is typically catalyzed by a mild base, such as piperidine, L-proline, or triethylamine. The catalyst's primary role is to deprotonate the active methylene compound, generating a resonance-stabilized carbanion (enolate).[5] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the 2-chloroquinoline-3-carbaldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product. The choice of catalyst can influence reaction rates and yields; for instance, L-proline has been shown to be highly effective in catalyzing Knoevenagel condensations under mild conditions.[6]

G cluster_0 Knoevenagel Condensation Workflow Start 2-Chloroquinoline-3-carbaldehyde + Active Methylene Compound Step1 Add Mild Base Catalyst (e.g., Piperidine, L-proline) Start->Step1 Step2 Carbanion Formation (Deprotonation of Active Methylene) Step1->Step2 Step3 Nucleophilic Attack on Aldehyde Carbonyl Step2->Step3 Step4 Formation of Aldol Intermediate Step3->Step4 Step5 Dehydration (Elimination of H2O) Step4->Step5 End α,β-Unsaturated Product Step5->End

Caption: General workflow of the Knoevenagel condensation reaction.

Protocol 1: Synthesis of Ethyl 2-cyano-3-(2-chloroquinolin-3-yl)acrylate

This protocol describes a classic Knoevenagel condensation using ethyl cyanoacetate as the active methylene compound. The product is a valuable intermediate for further cyclization reactions.

Materials and Reagents:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg)

  • Ethyl cyanoacetate (1.1 mmol, 124.4 mg, 0.117 mL)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol, 0.01 mL)

  • Deionized water

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane for recrystallization

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add 2-chloroquinoline-3-carbaldehyde (1.0 mmol) and ethanol (10 mL). Stir at room temperature until the aldehyde is fully dissolved.

  • Add ethyl cyanoacetate (1.1 mmol) to the solution, followed by a catalytic amount of piperidine (~2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux (~80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • If a solid has formed, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield the pure ethyl 2-cyano-3-(2-chloroquinolin-3-yl)acrylate as a crystalline solid.

  • Dry the product under vacuum and determine the yield. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expert Insight: The use of a minimal amount of piperidine is crucial. Excess base can lead to side reactions. For sensitive substrates, alternative eco-friendly methods like using N-methylimidazole as a catalyst under solvent-free grinding conditions have been reported to be effective.

Active Methylene CompoundCatalystConditionsProduct TypeYield (%)Reference
MalononitrileL-prolineEthanol, 80°C2-((2-chloroquinolin-3-yl)methylene)malononitrile~94%[6]
Ethyl CyanoacetatePiperidineEthanol, refluxEthyl 2-cyano-3-(2-chloroquinolin-3-yl)acrylateHigh
Thiobarbituric acidPiperidineEthanol5-((2-chloroquinolin-3-yl)methylene)pyrimidine-2,4,6-trioneGood[5]
DimedoneDABCO-2-((2-chloroquinolin-3-yl)methylene)-5,5-dimethylcyclohexane-1,3-dioneGood[1]

Part 2: Reactions with Ketones (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a variation of the aldol condensation, reacting an aldehyde (in this case, 2-chloroquinoline-3-carbaldehyde) with a ketone in the presence of a base.[7] This reaction is instrumental in synthesizing chalcones (α,β-unsaturated ketones), which are important precursors for various heterocyclic compounds like pyrazolines and flavonoids and exhibit significant biological activities.[6]

Principle and Mechanistic Insight

The reaction proceeds via the formation of a ketone enolate, which acts as the nucleophile.[8] A relatively strong base like sodium hydroxide or potassium carbonate is often used to deprotonate the α-carbon of the ketone. This enolate then attacks the aldehyde carbonyl. The resulting β-hydroxy ketone intermediate readily dehydrates, especially when the resulting double bond is in conjugation with an aromatic system, to form the highly stable chalcone product.[7][8] Microwave irradiation has been shown to be an efficient method for accelerating this reaction and improving yields.[2]

Protocol 2: Synthesis of (E)-1-phenyl-3-(2-chloroquinolin-3-yl)prop-2-en-1-one (A Chalcone Derivative)

Materials and Reagents:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg)

  • Acetophenone (1.0 mmol, 120.1 mg, 0.118 mL)

  • Ethanol (15 mL)

  • Sodium hydroxide (NaOH) solution (10% aqueous, 2 mL)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

Equipment:

  • 50 mL Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (15 mL) in a 50 mL flask at room temperature.

  • Cool the flask in an ice bath. While stirring vigorously, slowly add the 10% NaOH solution dropwise.

  • Continue stirring in the ice bath for 30 minutes, then allow the mixture to stir at room temperature for an additional 2-3 hours. The formation of a yellow precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~50 g) and acidify by adding dilute HCl dropwise until the pH is neutral (~pH 7).

  • Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual base.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-phenyl-3-(2-chloroquinolin-3-yl)prop-2-en-1-one.

  • Dry the product and characterize by appropriate spectroscopic methods (¹H NMR, IR) and melting point determination.

Self-Validation: The formation of the chalcone can be confirmed by IR spectroscopy, which will show a characteristic C=O stretching frequency for a conjugated ketone (typically 1650-1670 cm⁻¹), and by ¹H NMR, which will show two vinyl protons with a large coupling constant (J ≈ 15-18 Hz), confirming the E-configuration.

Part 3: Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The true synthetic power of 2-chloroquinoline-3-carbaldehyde is realized in its ability to undergo cyclocondensation reactions, where both the aldehyde and the chloro group participate to build fused ring systems. These reactions provide direct access to complex scaffolds of high medicinal value.

A. Synthesis of Pyrazolo[4,3-c]quinolines

Reacting 2-chloroquinoline-3-carbaldehyde with hydrazine or its derivatives is a common strategy to construct the pyrazolo[4,3-c]quinoline core.[9] This scaffold is of significant interest due to its anti-inflammatory and antitumor activities.[9][10]

Mechanism Rationale: The reaction likely proceeds through an initial condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr), where the terminal nitrogen of the hydrazone displaces the chlorine atom at the C2 position of the quinoline ring, leading to cyclization.[2]

G cluster_1 Pyrazolo[4,3-c]quinoline Synthesis Start 2-Chloroquinoline-3-carbaldehyde + Phenylhydrazine Step1 Condensation at Aldehyde: Formation of Phenylhydrazone Intermediate Start->Step1 Step2 Intramolecular Cyclization (SNAr): N attacks C-Cl bond Step1->Step2 Step3 Elimination of HCl Step2->Step3 End 1-Phenyl-1H-pyrazolo[4,3-c]quinoline Step3->End

Caption: Pathway for the synthesis of pyrazolo[4,3-c]quinolines.

Protocol 3: Synthesis of 1-Phenyl-1H-pyrazolo[4,3-c]quinoline

Materials and Reagents:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde (1.0 mmol, 205.6 mg)

  • Phenylhydrazine hydrochloride (1.1 mmol, 159.0 mg)

  • Ethanol (20 mL)

  • Triethylamine (TEA) (1.5 mmol, 0.21 mL)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Suspend 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 mmol) and phenylhydrazine hydrochloride (1.1 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask.

  • Add triethylamine (1.5 mmol) to the suspension. Triethylamine acts as a base to neutralize the HCl salt and facilitate the reaction.

  • Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol or a mixture of DMF and water to obtain the pure 1-phenyl-1H-pyrazolo[4,3-c]quinoline derivative.

  • Dry the product under vacuum and characterize.

B. Synthesis of Thieno[3,2-c]quinolines

Thienoquinolines are another class of fused heterocycles with important biological properties. A common route involves the reaction of 2-chloroquinoline-3-carbaldehyde with a sulfur-containing nucleophile, such as methyl thioglycolate (mercaptoacetate).[11]

Mechanism Rationale: This reaction is a domino or cascade process. It begins with a Knoevenagel-type condensation of the enolate of methyl thioglycolate with the aldehyde. The subsequent step is an intramolecular SₙAr reaction where the sulfur atom attacks the C2 position of the quinoline ring, displacing the chloride and forming the fused thiophene ring.[11][12]

Protocol 4: Synthesis of Methyl thieno[3,2-c]quinoline-2-carboxylate

Materials and Reagents:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg)

  • Methyl thioglycolate (1.1 mmol, 116.7 mg, 0.1 mL)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

Equipment:

  • 50 mL round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

Procedure:

  • To an oven-dried 50 mL flask under an inert atmosphere (N₂ or Ar), add anhydrous K₂CO₃ (2.0 mmol) and anhydrous DMF (10 mL).

  • Add methyl thioglycolate (1.1 mmol) to the suspension and stir for 15 minutes at room temperature. The K₂CO₃ acts as a base to generate the sulfur nucleophile.

  • Add 2-chloroquinoline-3-carbaldehyde (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (~50 mL).

  • A solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or ethyl acetate to afford pure methyl thieno[3,2-c]quinoline-2-carboxylate.

  • Dry and characterize the final product.

Conclusion

2-Chloroquinoline-3-carbaldehyde is a remarkably potent and versatile building block. The condensation reactions highlighted in this guide—Knoevenagel, Claisen-Schmidt, and various cyclocondensations—represent fundamental strategies for leveraging its reactivity. By understanding the principles behind these transformations and following robust, validated protocols, researchers can efficiently generate a vast library of novel quinoline-based compounds. The ability to construct complex, fused heterocyclic systems such as pyrazolo[4,3-c]quinolines and thieno[3,2-c]quinolines from this single precursor underscores its enduring importance in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols for Cycloaddition Reactions Involving Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. Cycloaddition reactions offer a powerful and atom-economical strategy to access complex, three-dimensional architectures from the planar quinoline ring system, opening avenues for the discovery of novel therapeutic agents and advanced materials. This guide provides an in-depth exploration of the primary cycloaddition strategies involving quinoline derivatives, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. [4+2] Cycloaddition (Diels-Alder Type) Reactions

The aza-Diels-Alder reaction, particularly the Povarov reaction, stands as a robust method for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinoline derivatives. This reaction typically involves the cycloaddition of an electron-rich alkene with an imine generated in situ from an aniline and an aldehyde. The use of a Lewis acid catalyst is often crucial for enhancing the reaction rate and controlling selectivity.

Mechanistic Considerations

The Lewis acid catalyst activates the imine, lowering its LUMO energy and facilitating the [4+2] cycloaddition with the HOMO of the electron-rich alkene. The reaction can proceed through a concerted or a stepwise mechanism, often influenced by the nature of the reactants and the catalyst. The regioselectivity is governed by the electronic properties of both the imine and the dienophile.

reagents Aniline + Aldehyde + Alkene imine In situ Imine Formation reagents->imine Condensation la_complex Lewis Acid-Imine Complex imine->la_complex Lewis Acid cycloaddition [4+2] Cycloaddition la_complex->cycloaddition cycloadduct Tetrahydroquinoline Product cycloaddition->cycloadduct quinoline Quinoline Derivative cycloadduct->quinoline Oxidant oxidation Oxidation

Figure 1: General workflow for the Lewis acid-catalyzed aza-Diels-Alder (Povarov) reaction.

Experimental Protocol: Synthesis of a Substituted Quinoline via Povarov Reaction

This protocol is adapted from a procedure for the synthesis of chlorinated quinoline derivatives.

Materials:

  • (E)-N-(5-chloro-2-methylphenyl)-1-(4-nitrophenyl)methanimine (Imine)

  • 2,4,6-Trimethylstyrene (Alkene)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of the imine (1.0 equiv) and the alkene (1.5 equiv) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add BF₃·OEt₂ (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Add DDQ (1.2 equiv) to the reaction mixture and continue stirring at room temperature for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Quantitative Data for Representative [4+2] Cycloadditions:

Diene (Imine Precursors)DienophileCatalystSolventYield (%)Reference
Aniline, BenzaldehydeEthyl vinyl etherBF₃·OEt₂DCM85
4-Methoxyaniline, BenzaldehydeN-VinylpyrrolidinoneSc(OTf)₃CH₃CN92
5-Chloro-2-methylaniline, 4-Nitrobenzaldehyde2,4,6-TrimethylstyreneBF₃·OEt₂DCM92

II. [3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a valuable tool for the construction of five-membered rings. In the context of quinoline chemistry, quinoline N-oxides can serve as 1,3-dipoles, reacting with various dipolarophiles such as alkynes to generate fused heterocyclic systems. These reactions can proceed through thermal or photochemical pathways and may be facilitated by catalysts.

Mechanistic Insights

A notable example involves the tandem [3+2] cycloaddition/ring-opening/O-arylation of quinoline N-oxides with ynones. This reaction proceeds without the need for a transition metal catalyst. The proposed mechanism involves an initial [3+2] cycloaddition, followed by a ring-opening of the resulting cycloadduct and subsequent intramolecular O-arylation to yield 3-(2-quinolyl)chromones.

start Quinoline N-oxide + Ynone cycloaddition [3+2] Cycloaddition start->cycloaddition intermediate Bicyclic Intermediate cycloaddition->intermediate ring_opening Ring Opening intermediate->ring_opening open_chain Open-chain Intermediate ring_opening->open_chain cyclization Intramolecular O-arylation open_chain->cyclization product 3-(2-quinolyl)chromone cyclization->product

Application Notes & Protocols: 6-Fluoroquinoline-2-carbaldehyde as a Versatile Intermediate for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Fluoroquinolone Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Within this class, fluoroquinolones represent one of the most successful classes of synthetic broad-spectrum antibacterial agents ever developed.[3][4] Their clinical utility stems from a potent mechanism of action and favorable pharmacokinetic profiles.[4][5] A key structural feature responsible for this enhanced activity is the presence of a fluorine atom, typically at the C-6 position.[4][6][7] The introduction of this fluorine atom significantly increases penetration into the bacterial cell and enhances inhibitory activity against key bacterial enzymes.[4]

6-Fluoroquinoline-2-carbaldehyde is a pivotal intermediate that serves as a versatile building block for the synthesis of a new generation of quinoline-based antimicrobial agents.[8] Its aldehyde functionality at the C-2 position provides a reactive handle for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) to develop compounds that can overcome existing resistance mechanisms. This guide provides a detailed overview of the synthesis of this intermediate and its application in the development of novel antimicrobial candidates, grounded in established biochemical principles and synthetic methodologies.

Core Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[9][10]

Fluoroquinolones intervene in this process by stabilizing the enzyme-DNA complex in its cleaved state.[3][9] This action converts these essential enzymes into cellular toxins that generate permanent, lethal double-stranded DNA breaks, which triggers the SOS response and ultimately leads to bacterial cell death.[3][9] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is the main target in many Gram-positive species.[3][6]

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell DNA DNA Gyrase_TopoIV DNA Gyrase / Topoisomerase IV DNA->Gyrase_TopoIV Normal Replication Gyrase_TopoIV->DNA Religation Cleaved_Complex Enzyme-DNA Cleavage Complex Gyrase_TopoIV->Cleaved_Complex DNA Cleavage Cell_Death Cell Death Cleaved_Complex->Cell_Death Permanent DNA Breaks FQ Fluoroquinolone (e.g., Ciprofloxacin) FQ->Cleaved_Complex Stabilizes

Caption: Mechanism of action of fluoroquinolone antibiotics.

Synthesis Protocol 1: Preparation of this compound

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems to produce the corresponding aldehydes.[11] This protocol details the synthesis of the target intermediate from a commercially available substituted acetophenone oxime.

Rationale: This multi-step synthesis first converts a substituted acetophenone to an oxime. The oxime then undergoes a cyclization and formylation reaction in the presence of the Vilsmeier reagent (POCl₃/DMF) to yield the desired 2-chloroquinoline-3-carbaldehyde derivative. A subsequent reduction/dehalogenation step would yield the final product. For the purpose of this guide, we will focus on a related, documented synthesis of a substituted 2-chloroquinoline-3-carbaldehyde as an illustrative pathway.[11]

Synthesis_Workflow_1 Start 4-Fluoroacetophenone Step1 React with Hydroxylamine HCl Start->Step1 Intermediate Acetophenone Oxime Step1->Intermediate Step2 Vilsmeier-Haack Reaction (POCl3 / DMF) Intermediate->Step2 Product 6-Fluoro-2-chloro- quinoline-3-carbaldehyde Step2->Product Step3 Dehalogenation/ Rearrangement Product->Step3 Final_Product 6-Fluoroquinoline- 2-carbaldehyde Step3->Final_Product

Caption: General synthetic workflow for quinoline-2-carbaldehyde.

Materials & Reagents
  • Substituted 4-Fluoro-1-phenylethanone oxime

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Step-by-Step Procedure
  • Reagent Preparation: In a three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3 molar equivalents) to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add freshly distilled POCl₃ (7 molar equivalents) dropwise to the cooled DMF with vigorous stirring.[11] Maintain the temperature below 10°C during the addition. The formation of the solid Vilsmeier reagent will be observed.

  • Substrate Addition: Once the addition is complete, add the substituted acetophenone oxime (1 molar equivalent) portion-wise to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture at 60-70°C for 16-20 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.[11] This step is highly exothermic and should be done slowly in a fume hood.

  • Neutralization & Extraction: Stir the aqueous mixture for 30 minutes. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-chloroquinoline carbaldehyde derivative. A subsequent dehalogenation step (e.g., catalytic hydrogenation) would be required to obtain the final this compound.

Physicochemical Data for this compound
PropertyValueReference
CAS Number 260430-93-1[12][13]
Molecular Formula C₁₀H₆FNO[12][14]
Molecular Weight 175.16 g/mol [12]
Appearance Solid
Melting Point 113-120 °C
Storage 2-8°C[13]

Application Protocol 2: Synthesis of a Quinoline-Hydrazone Antimicrobial Candidate

This protocol describes the conversion of this compound into a quinoline-hydrazone derivative. Hydrazone moieties are known to be present in various compounds with antimicrobial activity.[15] This synthesis serves as a template for creating a library of compounds for antimicrobial screening.

Rationale: The aldehyde group of the intermediate reacts readily with the primary amine of a hydrazine derivative (in this case, isonicotinohydrazide, an anti-tubercular agent itself) via a condensation reaction to form a stable Schiff base (hydrazone). This reaction is typically catalyzed by a small amount of acid.

Synthesis_Workflow_2 Intermediate 6-Fluoroquinoline- 2-carbaldehyde Step Condensation Reaction (Ethanol, Acetic Acid cat.) Reflux Intermediate->Step Reagent Isonicotinohydrazide Reagent->Step Product Quinoline-Hydrazone Derivative Step->Product

Caption: Synthesis of a quinoline-hydrazone derivative.

Materials & Reagents
  • This compound (1 molar equivalent)

  • Isonicotinohydrazide (1 molar equivalent)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure
  • Dissolution: Dissolve this compound in absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add an equimolar amount of isonicotinohydrazide to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[15] Monitor the reaction by TLC until the starting aldehyde spot disappears.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Protocol 3: In Vitro Antimicrobial Activity Screening

To validate the efficacy of newly synthesized compounds, a standard antimicrobial susceptibility test, such as the Minimum Inhibitory Concentration (MIC) assay, is essential.

Rationale: The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials & Reagents
  • Synthesized quinoline-hydrazone derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)[1]

  • Negative control (DMSO or solvent used to dissolve the compound)

Step-by-Step Procedure
  • Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound, positive control, and negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Hypothetical SAR Data Presentation
CompoundR-Group at C-2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 -H (Aldehyde)>128>128
2a Hydrazone (Isoniazid)1632
2b Hydrazone (Benzohydrazide)816
2c Hydrazone (4-Nitrobenzohydrazide)48
Ciprofloxacin (Control)0.50.25

This table illustrates how modifications at the C-2 position, starting from the carbaldehyde intermediate, can be systematically evaluated to understand the structure-activity relationship and optimize antimicrobial potency.

Conclusion

This compound is a high-value intermediate for the development of novel antimicrobial agents. Its strategic placement of a fluorine atom at C-6 and a reactive aldehyde at C-2 provides a robust platform for synthetic elaboration. The protocols outlined in this guide offer a clear pathway from the synthesis of this key building block to the creation and preliminary biological evaluation of new chemical entities. By leveraging this intermediate, researchers can efficiently generate libraries of quinoline derivatives to explore new chemical space in the urgent, ongoing fight against antimicrobial resistance.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Quinoline Derivatives as Potential Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold - A Privileged Structure in Antifungal Drug Discovery

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, presents a critical global health threat.[1][2] This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy, novel mechanisms of action, and favorable safety profiles.[2][3][4] Within the landscape of medicinal chemistry, the quinoline nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged structure."[3][4][5] This is attributed to its presence in a wide array of natural and synthetic compounds exhibiting diverse pharmacological activities, including potent antifungal properties.[2][4][6][7]

Historically, 8-hydroxyquinoline and its metal complexes have been recognized for their antifungal capabilities.[3][4] Modern medicinal chemistry has expanded upon this foundation, exploring a vast chemical space of quinoline derivatives.[8][9] The synthetic tractability of the quinoline scaffold allows for systematic structural modifications, enabling the fine-tuning of antifungal potency and selectivity.[1] This guide provides a comprehensive overview of the synthesis of novel quinoline derivatives and detailed protocols for their evaluation as potential antifungal agents, aimed at researchers and professionals in drug development.

Part 1: Synthesis of Novel Quinoline Derivatives

The versatility of quinoline synthesis allows for the creation of a diverse library of compounds for antifungal screening. Several classical and modern synthetic methodologies can be employed.

The Friedländer Annulation: A Classic and Efficient Approach

The Friedländer synthesis is a cornerstone reaction for constructing the quinoline core. It involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde), followed by cyclodehydration.[8]

This protocol describes the synthesis of a hypothetical 2-aryl-4-methylquinoline derivative, a class of compounds that has shown promising antifungal activity.[10][11]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-aminoacetophenone in glacial acetic acid.

  • Add 1.1 equivalents of a substituted benzaldehyde.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (typically 110-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (usually within 2-6 hours), allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

  • Pour the cooled reaction mixture into a beaker containing crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aryl-4-methylquinoline derivative.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation step.

  • Acid Catalyst: Protonates the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial condensation with the amine.

  • Reflux Conditions: Provide the necessary activation energy for the cyclodehydration step.

  • Neutralization and Precipitation: The product is typically insoluble in aqueous base, allowing for its isolation from the acidic reaction medium.

Modern Synthetic Approaches: Expanding Chemical Diversity

While the Friedländer synthesis is robust, modern organic chemistry offers a plethora of alternative methods to access diverse quinoline scaffolds.[8] These include:

  • Palladium-Catalyzed Oxidative Cyclization: This method involves the reaction of anilines with aryl allyl alcohols in the presence of a palladium catalyst to form quinolines.[8]

  • Microwave-Assisted Reactions: The use of microwave irradiation can significantly reduce reaction times and improve yields for classical syntheses like the Doebner reaction.

  • Multicomponent Reactions (MCRs): Reactions like the Ugi reaction can be employed to generate complex quinoline derivatives with multiple points of diversity in a single step.[12]

Part 2: In Vitro Antifungal Susceptibility Testing

Once a library of quinoline derivatives has been synthesized, the next critical step is to evaluate their antifungal activity. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) provide a framework for these assessments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC.[13][14]

Step 1: Preparation of Fungal Inoculum

  • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium (e.g., Sabouraud Dextrose Agar - SDA) at 35°C for 24-48 hours.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate concentration of 1-5 x 10^6 Colony Forming Units (CFU)/mL for yeast.

  • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

Step 2: Preparation of Compound Dilutions

  • Dissolve the synthesized quinoline derivatives in Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

Step 3: Inoculation and Incubation

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

Step 4: Reading and Interpretation of Results

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.

Step 1: Plating from MIC Wells

  • Following the MIC determination, take a 20 µL aliquot from each well that shows no visible growth.

  • Plate these aliquots onto SDA plates.

Step 2: Incubation and Colony Counting

  • Incubate the SDA plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or fewer than three colonies on the agar plate, which corresponds to approximately a 99 to 99.5% killing activity.[13]

Part 3: Structure-Activity Relationship (SAR) and Mechanism of Action

The data generated from antifungal testing is crucial for establishing a Structure-Activity Relationship (SAR). SAR studies help in identifying the key structural features of the quinoline scaffold that are essential for its antifungal activity.[10]

Key SAR Insights for Antifungal Quinoline Derivatives:

Substitution Position Favorable Substituents Impact on Activity Reference
C2-Position Aryl groups, particularly with electron-withdrawing groups like halogens.Often enhances antifungal potency.[10]
C4-Position Small alkyl groups (e.g., methyl) or hydroxyl groups.Can influence both potency and spectrum of activity.[10][15]
C6, C8-Positions Halogens (e.g., fluorine, chlorine), trifluoromethyl groups.Can significantly increase antifungal activity.[8][15]

Potential Mechanisms of Action: The antifungal mechanism of quinoline derivatives can vary. A prominent mode of action for some quinolones is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[16] This is often achieved by targeting the enzyme lanosterol 14α-demethylase (LDM), a cytochrome P450 enzyme.[16] Other potential mechanisms include DNA gyrase inhibition and disruption of other cellular processes.[16]

Visualizations

General Synthetic Workflow for Quinoline Derivatives

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_purification Purification cluster_characterization Characterization A 2-Aminoaryl Ketone/Aldehyde C Friedländer Annulation (or other synthetic method) A->C B α-Methylene Compound B->C D Quinoline Derivative C->D E Purification (Recrystallization/Chromatography) D->E F Structural Characterization (NMR, HRMS) E->F

Caption: Synthetic workflow for quinoline derivatives.

Antifungal Screening Protocol

G A Synthesized Quinoline Derivatives B Broth Microdilution Assay (MIC Determination) A->B C Determination of MIC B->C D Plating from Wells with No Growth C->D F SAR & Mechanism Studies C->F E MFC Determination D->E E->F

Caption: Workflow for antifungal screening of quinoline derivatives.

Conclusion and Future Directions

Quinoline derivatives represent a promising and versatile class of compounds in the quest for new antifungal agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, provides a rich platform for the development of potent and selective antifungal drugs. The protocols outlined in this guide offer a robust framework for the synthesis and evaluation of novel quinoline derivatives. Future research should focus on exploring novel synthetic methodologies to access unique chemical space, elucidating the mechanisms of action of potent hits, and optimizing lead compounds for in vivo efficacy and safety.

References

Introduction: The Imperative for Novel Anti-Plasmodial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis and Evaluation of Anti-Plasmodial Compounds

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health threat, with millions of cases and hundreds of thousands of deaths reported annually. The majority of fatalities are among children under five in sub-Saharan Africa. For decades, chemotherapy has been the cornerstone of malaria control and treatment. However, the parasite's remarkable ability to develop resistance to existing drugs, including frontline artemisinin-based combination therapies (ACTs), jeopardizes these efforts and creates an urgent and continuous need for the discovery and synthesis of new anti-plasmodial compounds with novel mechanisms of action.

This technical guide provides an in-depth overview of key synthetic strategies for producing potent anti-plasmodial agents. We will explore the chemical logic behind the synthesis of major compound classes, from the foundational quinolines and artemisinins to next-generation molecules designed to overcome resistance. This document is designed to serve as a practical resource, offering not only the rationale for synthetic choices but also detailed, field-tested protocols for synthesis and subsequent in vitro evaluation.

Section 1: The Endoperoxide Core - Artemisinin and Its Derivatives

The discovery of artemisinin from the plant Artemisia annua by Tu Youyou, an achievement recognized with the 2015 Nobel Prize in Physiology or Medicine, revolutionized malaria treatment. The unique 1,2,4-trioxane endoperoxide bridge within this sesquiterpene lactone is the cornerstone of its potent and rapid anti-plasmodial activity.

Expertise & Experience: The Mechanism of Action

The prevailing mechanism of artemisinin's action involves heme-mediated activation within the parasite-infected red blood cell. The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of heme. The iron (Fe²⁺) from this heme is believed to reductively cleave artemisinin's endoperoxide bridge. This cleavage generates highly reactive carbon-centered free radicals that subsequently damage a multitude of parasite proteins and biomolecules, leading to rapid cell death. This heme-dependent activation provides a degree of selectivity, concentrating the drug's cytotoxic effects on the malaria parasite. Additionally, artemisinin and its derivatives have been shown to inhibit the Plasmodium falciparum calcium ATPase (PfATP6), disrupting calcium homeostasis and further contributing to parasite death.

Artemisinin_MOA cluster_parasite Plasmodium-infected RBC ART Artemisinin (Prodrug) Heme Heme (Fe²⁺) (from Hemoglobin digestion) ART->Heme Activation by Fe²⁺ PfATP6 PfATP6 (Ca²⁺ Pump) ART->PfATP6 Inhibition ART_active Activated Artemisinin (Carbon-centered radicals) Heme->ART_active Cleavage of endoperoxide bridge Proteins Parasite Proteins (e.g., TCTP) ART_active->Proteins Damage Alkylation & Damage Proteins->Damage Death Parasite Death Damage->Death Ca_disrupt Ca²⁺ Homeostasis Disruption PfATP6->Ca_disrupt Ca_disrupt->Death

Caption: Mechanism of Artemisinin Activation and Action.

Synthetic Strategy: Semi-Synthesis of Artemisinin Derivatives

While total synthesis of artemisinin is complex and low-yielding, highly efficient semi-synthetic pathways have been developed. A common industrial approach utilizes artemisinic acid, a biosynthetic precursor that can be produced in high yields using genetically engineered yeast. This makes the production of derivatives more scalable and cost-effective. The key derivatives—dihydroartemisinin (DHA), artemether, and artesunate—are all synthesized from artemisinin, which itself can be produced from dihydroartemisinic acid (DHAA).

The conversion of artemisinin to its more clinically useful derivatives hinges on the reduction of the lactone carbonyl to a lactol (hemiacetal), yielding dihydroartemisinin (DHA). This transformation is critical as the resulting hydroxyl group at the C-10 position provides a synthetic handle for further derivatization to improve solubility and pharmacokinetic properties.

Protocol 1: Synthesis of Dihydroartemisinin (DHA) from Artemisinin

This protocol describes the sodium borohydride reduction of artemisinin to prepare dihydroartemisinin (DHA), a key intermediate and a potent anti-plasmodial agent in its own right.

Materials:

  • Artemisinin (MW: 282.33 g/mol )

  • Sodium borohydride (NaBH₄) (MW: 37.83 g/mol )

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Application Notes & Protocols: Development of Corrosion Inhibitors from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of metals, represents a significant and persistent challenge across numerous industries, from oil and gas to chemical processing and infrastructure.[1] The economic impact, estimated to be in the trillions of dollars annually, coupled with the inherent safety risks of material failure, necessitates the development of effective protective strategies.[1] Among the most practical and efficient of these is the use of organic corrosion inhibitors—substances that, when added in small concentrations to a corrosive environment, significantly reduce the rate of metallic corrosion.[2]

Quinoline (C₉H₇N), a nitrogen-containing heterocyclic aromatic compound, and its derivatives have emerged as a highly promising class of corrosion inhibitors.[3][4] Their efficacy stems from their unique molecular structure, which is rich in π-electrons and contains a nitrogen heteroatom with a lone pair of electrons. These features facilitate strong adsorption onto metal surfaces, creating a protective barrier that isolates the metal from the aggressive medium.[2][4][5] This guide provides a comprehensive overview of the scientific principles and detailed experimental protocols for the rational design, synthesis, and evaluation of quinoline-based corrosion inhibitors.

The Scientific Basis: Mechanism of Inhibition

The primary mechanism by which quinoline derivatives inhibit corrosion is through adsorption onto the metal surface.[5][6] This process is not merely a passive layering but a complex interaction governed by the inhibitor's electronic structure and the metal's surface charge.

  • The Role of Heteroatoms and π-Electrons: The quinoline ring system possesses a high electron density due to its 10 π-electrons and the non-bonding electron pair on the nitrogen atom.[4] These electron-rich centers act as active sites for adsorption. The inhibitor molecules can displace pre-adsorbed water molecules and bond with the vacant d-orbitals of iron atoms on the steel surface, a process known as chemisorption.[7]

  • Formation of a Protective Film: Upon adsorption, the inhibitor molecules form a protective film. This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur.[1][2]

  • Mixed-Type Inhibition: Most quinoline derivatives function as mixed-type inhibitors. This means they suppress both the anodic and cathodic reactions simultaneously, as evidenced by shifts in both branches of potentiodynamic polarization curves.[1][2][6][8]

The effectiveness of a specific quinoline derivative is heavily influenced by the presence and position of various functional groups (e.g., -OH, -NH₂, -OCH₃) on the quinoline ring, which can enhance its electron-donating ability and, consequently, its adsorption strength.[3][9]

G cluster_surface Metal Surface (e.g., Mild Steel) H_plus H⁺ Ions Metal Fe (Metal Surface) H_plus->Metal Cathodic Reaction (H₂ Evolution) Cl_minus Cl⁻ Ions Cl_minus->Metal Anodic Reaction (Fe Dissolution) Quinoline Quinoline Derivative (Inhibitor) Quinoline->Metal Adsorption via N-atom & π-electrons Protective_Film Protective Inhibitor Film Protective_Film->Metal Blocks Active Sites

Caption: Mechanism of corrosion inhibition by a quinoline derivative.

Performance Evaluation: Core Protocols

A multi-faceted approach is essential to reliably evaluate the performance of a novel corrosion inhibitor. The following protocols represent a validated workflow, starting from a foundational gravimetric method and progressing to sophisticated electrochemical and theoretical analyses.

Protocol 2.1: Weight Loss (Gravimetric) Method

This is the most direct and fundamental method for determining corrosion rate and inhibition efficiency.[10] It relies on measuring the loss in mass of a metal specimen (coupon) after immersion in the corrosive medium, with and without the inhibitor.[11][12][13]

Rationale: The simplicity and low cost of this method make it an ideal starting point for screening potential inhibitors. It provides a tangible, averaged measure of corrosion over a specific period.[10]

Step-by-Step Methodology:

  • Coupon Preparation:

    • Cut mild steel specimens into uniform dimensions (e.g., 2 cm x 2 cm x 0.08 cm).[1]

    • Mechanically polish the coupons with successively finer grades of emery paper (e.g., 400, 800, 1200 grit) to achieve a smooth, uniform surface.

    • Degrease the coupons by sonicating in acetone, rinse thoroughly with distilled water, and dry completely.

    • Accurately weigh each coupon to a precision of ±0.1 mg using an analytical balance and record the initial weight (W_initial).[1]

  • Immersion Test:

    • Prepare the aggressive solution (e.g., 1.0 M HCl) by diluting analytical grade acid with distilled water.[1]

    • Prepare a series of test solutions: a blank (acid only) and several concentrations of the quinoline derivative inhibitor (e.g., 1x10⁻⁵ M to 5x10⁻³ M).[1]

    • Completely immerse one prepared coupon into 80-100 mL of each test solution in a sealed glass vessel.[1][11]

    • Maintain the vessels at a constant temperature (e.g., 303 K) for a fixed duration (e.g., 6 hours).[1]

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse with distilled water and gently scrub with a soft brush to remove any loose corrosion products.

    • Rinse again with acetone and dry thoroughly.

    • Weigh each coupon to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * T * D) Where: ΔW is in grams, A is the surface area in cm², T is immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 Where: CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.

Protocol 2.2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and inhibitor action.[14] They are performed using a three-electrode cell configuration (working electrode, counter electrode, and reference electrode) connected to a potentiostat.[15]

Rationale: These methods offer real-time data on corrosion kinetics. Potentiodynamic Polarization reveals the inhibitor's effect on anodic and cathodic reactions, while EIS provides information about the properties of the inhibitor film and the metal/solution interface.[16][17]

This technique involves scanning the potential of the working electrode and measuring the resulting current flow.[15][18][19] The resulting plot (Tafel plot) provides key corrosion parameters.

Step-by-Step Methodology:

  • Cell Setup:

    • Use a mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).

    • Immerse the electrodes in the test solution (blank or with inhibitor).

    • Allow the system to stabilize for approximately 30-60 minutes until a steady open circuit potential (E_ocp) is reached.

  • Polarization Scan:

    • Apply a potential scan from approximately -250 mV to +250 mV relative to E_ocp.

    • Use a slow scan rate, typically 0.167 to 1 mV/s, to ensure the system remains in a quasi-steady state.[18][19]

  • Data Analysis:

    • From the resulting Tafel plot (E vs. log I), extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.

    • The potential at this intersection is the corrosion potential (E_corr), and the current is the corrosion current density (I_corr).

    • Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100 Where: I_corr_blank and I_corr_inh are the corrosion current densities without and with the inhibitor, respectively.[20]

EIS is a non-destructive technique that measures the impedance of the electrochemical system over a range of frequencies.[14][21] It provides detailed information about the charge transfer resistance and the properties of the electrical double layer at the metal-solution interface.[16][20]

Step-by-Step Methodology:

  • Cell Setup: Same as for PDP. After reaching a stable E_ocp, the measurement is performed at this potential.

  • EIS Measurement:

    • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) to the system at the E_ocp.

    • Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (imaginary vs. real impedance). For a simple corrosion system, this plot often appears as a depressed semicircle.

    • The diameter of the semicircle on the real axis corresponds to the charge transfer resistance (R_ct).[17] A larger R_ct value indicates slower corrosion.

    • The data is fitted to an equivalent electrical circuit (EEC) model to quantify parameters like R_ct and the double-layer capacitance (C_dl).[6][22] A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor molecules adsorbing on the surface.[6]

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 Where: R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

G start Start: Synthesized Quinoline Derivative coupon_prep Coupon Preparation (Polishing, Cleaning) start->coupon_prep electrochem Protocol 2.2: Electrochemical Tests start->electrochem dft Protocol 3.2: Quantum Chemical (DFT) Calculations start->dft weight_loss Protocol 2.1: Weight Loss Test coupon_prep->weight_loss analysis Data Analysis & Interpretation weight_loss->analysis pdp 2.2.1 PDP (Tafel Plots) electrochem->pdp eis 2.2.2 EIS (Nyquist Plots) electrochem->eis pdp->analysis eis->analysis isotherm Protocol 3.1: Adsorption Isotherm (Langmuir, etc.) analysis->isotherm conclusion Final Report: Inhibition Efficiency & Mechanism analysis->conclusion dft->analysis Correlate with Experimental Data

Caption: Experimental workflow for evaluating quinoline-based inhibitors.

Mechanistic & Theoretical Analysis Protocols

To build a comprehensive understanding and enable rational design, experimental results must be supported by mechanistic and theoretical studies.

Protocol 3.1: Adsorption Isotherm Modeling

This protocol uses the surface coverage (θ) data obtained from experimental measurements (weight loss or electrochemical) to understand the interaction between the inhibitor molecules and the metal surface.[23]

Rationale: By fitting the data to different isotherm models (e.g., Langmuir, Temkin, Frumkin), one can deduce the nature of the adsorption process (physisorption vs. chemisorption) and calculate thermodynamic parameters like the standard free energy of adsorption (ΔG°ads).[24]

Step-by-Step Methodology:

  • Calculate Surface Coverage (θ):

    • θ = IE% / 100. Calculate θ for each inhibitor concentration tested.

  • Test Isotherm Models:

    • Langmuir Isotherm: Assumes monolayer adsorption on a homogeneous surface. The equation is: C / θ = 1/K_ads + C Plot C/θ versus C. A linear plot with a correlation coefficient (R²) close to 1 indicates the data fits the Langmuir model.[23]

    • Temkin Isotherm: Accounts for interactions between adsorbed molecules.

    • Frumkin Isotherm: Also considers adsorbate-adsorbate interactions.

  • Calculate Thermodynamic Parameters:

    • The equilibrium constant of adsorption (K_ads) is obtained from the intercept of the best-fit isotherm plot.

    • Calculate the standard free energy of adsorption using the equation: ΔG°_ads = -RT ln(55.5 * K_ads) Where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.

    • Interpretation: Generally, ΔG°ads values around -20 kJ/mol or less positive are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation).

Protocol 3.2: Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for correlating an inhibitor's molecular structure with its performance.[25][20][26][27]

Rationale: DFT calculations can predict electronic properties of the inhibitor molecule that govern its interaction with the metal surface. This allows for in-silico screening of potential inhibitor candidates before synthesis, saving significant time and resources.

Key Parameters & Their Significance:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency.[25]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity of the molecule, which generally correlates with better inhibition efficiency.[27]

  • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[27]

Methodology Outline:

  • Model the 3D structure of the quinoline derivative using software like Gaussian or Spartan.[25][20]

  • Perform geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p)).[20][27]

  • Calculate the quantum chemical parameters (E_HOMO, E_LUMO, ΔE, μ, etc.).

  • Correlate the calculated parameters with the experimentally determined inhibition efficiencies for a series of related quinoline derivatives.

Data Presentation and Interpretation

Clear and concise presentation of data is critical for comparing the efficacy of different inhibitors.

Table 1: Sample Data Summary for a Quinoline Derivative (QD-1) on Mild Steel in 1.0 M HCl at 303 K

Concentration (M)Weight Loss IE (%)PDP IE (%)EIS IE (%)I_corr (μA/cm²)R_ct (Ω·cm²)C_dl (μF/cm²)
Blank---105045120
1.0 x 10⁻⁵75.278.179.523022085
5.0 x 10⁻⁵88.690.591.210051062
1.0 x 10⁻⁴94.195.296.050112545
5.0 x 10⁻⁴97.898.198.520295030

Interpretation:

  • The data clearly shows that inhibition efficiency (IE%) increases with the concentration of QD-1, a trend observed across all three methods, providing self-validation.

  • The corrosion current density (I_corr) decreases significantly in the presence of the inhibitor, while the charge transfer resistance (R_ct) increases, both indicating effective corrosion protection.[6][20]

  • The decrease in double-layer capacitance (C_dl) suggests that the inhibitor molecules are adsorbing onto the steel surface and displacing water molecules.[6][20]

Conclusion

The development of high-performance corrosion inhibitors from quinoline derivatives is a systematic process that integrates organic synthesis, empirical performance testing, and theoretical modeling. By following the detailed protocols outlined in this guide—from fundamental weight loss measurements to advanced electrochemical and computational analyses—researchers can effectively screen, characterize, and optimize novel inhibitors. This structured workflow ensures scientific rigor, provides deep mechanistic insights, and ultimately accelerates the development of next-generation materials for corrosion control.

References

Application Notes & Protocols: A Guide to the Biological Screening of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of cornerstone drugs for various diseases.[2] Notable examples include quinine and chloroquine for malaria, ciprofloxacin for bacterial infections, and numerous candidates in clinical trials for cancer.[3][4] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling chemists to modulate its physicochemical and pharmacological properties.[1]

This guide provides a structured, multi-tiered protocol for the initial biological screening of newly synthesized quinoline compounds. The objective is to efficiently identify "hit" compounds with promising therapeutic activity and acceptable safety profiles, justifying their advancement into the drug development pipeline. The workflow is designed to be a self-validating system, incorporating essential controls and logical progression from broad cytotoxicity assessment to specific, target-oriented assays.

Part 1: Foundational Steps - Compound Management and Preliminary Assessment

Before initiating biological assays, it is critical to establish the fundamental physicochemical properties of the test compounds. Neglecting this step can lead to erroneous results and false leads.[5]

Solubility Determination

Expertise & Experience: Poor aqueous solubility is a major hurdle in drug discovery, affecting everything from bioassay results to in vivo bioavailability.[5] Kinetic solubility is often assessed first as a high-throughput method to quickly flag problematic compounds.[6] Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions, which are then diluted into aqueous buffer.[6][7]

Protocol: Kinetic Solubility Assessment (Nephelometry)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each quinoline compound in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, add phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Add 2 µL of the DMSO stock to the first well and mix, then perform serial dilutions across the plate. The final DMSO concentration should be kept below 1% to avoid solvent-induced toxicity in subsequent cell-based assays.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength around 620 nm.[5]

  • Analysis: The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility limit. A good target for discovery compounds is a solubility of >60 µg/mL.[8][9]

ParameterRecommended ConditionRationale
Solvent 100% DMSODissolves a wide range of polar and non-polar compounds.[7]
Final DMSO % < 1%Minimizes solvent toxicity in subsequent cell-based assays.
Aqueous Buffer PBS, pH 7.4Mimics physiological pH.[7]
Assay Principle Nephelometry (Turbidity)Rapidly detects compound precipitation.[9]

Part 2: The Screening Cascade - From General Toxicity to Specific Activity

A hierarchical screening approach is essential for cost-effective and efficient evaluation. The process begins with a broad assessment of cytotoxicity to eliminate non-specific, toxic compounds before moving to more resource-intensive disease-specific assays.

Screening_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Efficacy Screening cluster_2 Tier 3: Mechanistic & Secondary Assays solubility Solubility Assessment cytotoxicity General Cytotoxicity Assay (e.g., MTT on non-cancerous cell line) solubility->cytotoxicity antimicrobial Antimicrobial (MIC Assay) cytotoxicity->antimicrobial Hits antimalarial Antimalarial (P. falciparum Growth Assay) cytotoxicity->antimalarial Hits anticancer Anticancer (NCI-60 Panel or similar) cytotoxicity->anticancer Hits moa Mechanism of Action (e.g., Kinase Assay, ROS Detection) antimicrobial->moa antimalarial->moa anticancer->moa selectivity Selectivity & Specificity moa->selectivity

Caption: High-level workflow for screening new quinoline compounds.

Tier 1: In Vitro Cytotoxicity Assay (MTT Assay)

Trustworthiness: Before assessing therapeutic potential, it is crucial to determine a compound's inherent toxicity to mammalian cells. The MTT assay is a robust, colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[10][11] Performing this assay on a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) helps establish a baseline toxicity profile and allows for the calculation of a selectivity index later on.[12]

MTT_Assay cluster_0 cluster_1 live_cell Viable Cell with Active Mitochondria formazan Formazan (Purple, Insoluble) live_cell->formazan Mitochondrial Dehydrogenase Reduction mtt MTT (Yellow, Soluble) mtt->live_cell Uptake solubilization Add Solubilizing Agent (e.g., DMSO) formazan->solubilization measurement Measure Absorbance (~570 nm) solubilization->measurement

Caption: Principle of the MTT cytotoxicity assay.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Replace the old medium with medium containing the test compounds (e.g., from 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression.

Tier 2: Primary Efficacy Screening

Compounds that pass the initial cytotoxicity screen (i.e., show low toxicity to non-cancerous cells or demonstrate a promising therapeutic window) are advanced to disease-specific primary assays.

Expertise & Experience: The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying the in vitro activity of an antimicrobial agent.[14] The broth microdilution method is a widely used, high-throughput technique to determine MIC values against a panel of clinically relevant bacterial and fungal strains.[15][16]

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of approximately 5x10⁵ CFU/mL.[14]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinoline compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity).[14][17]

Representative Test Organisms
Gram-Positive Bacteria
Staphylococcus aureus (ATCC 29213)
Enterococcus faecalis (ATCC 29212)
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Fungi
Candida albicans (ATCC 90028)

Expertise & Experience: The SYBR Green I-based fluorescence assay is a widely adopted method for high-throughput screening of antimalarial compounds against Plasmodium falciparum, the deadliest malaria parasite.[18] The assay relies on the principle that the SYBR Green I dye intercalates with DNA, producing a fluorescent signal that is proportional to the amount of parasitic genetic material, and thus, parasite growth.

Protocol: P. falciparum SYBR Green I Growth Inhibition Assay

  • Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain, chloroquine-sensitive) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium.[19]

  • Assay Setup: In a 96-well plate, add serially diluted quinoline compounds. Add the parasitized erythrocyte culture (ring-stage, ~0.5% parasitemia).

  • Incubation: Incubate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.[18]

  • Lysis and Staining: Add lysis buffer containing SYBR Green I dye to each well.

  • Fluorescence Reading: Incubate in the dark for 1 hour, then measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration.

Expertise & Experience: The U.S. National Cancer Institute's NCI-60 panel is a comprehensive screen against 60 different human cancer cell lines, representing nine types of cancer (e.g., leukemia, lung, colon, breast).[20][21] This allows for the identification of compounds with broad-spectrum activity or selective cytotoxicity against specific cancer types.[22] The standard readout is the Sulforhodamine B (SRB) assay, which measures cell protein content.[23]

Protocol: NCI-60 Style Anticancer Screen (SRB Assay)

  • Cell Plating: Inoculate cells from the selected panel into 96-well plates and allow them to attach for 24 hours.[23]

  • Compound Treatment: Add the quinoline compounds at five 10-fold serial dilutions (e.g., 0.01 to 100 µM).

  • Incubation: Incubate for 48 hours.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells in situ.

  • Staining: Discard the supernatant, wash the plates, and stain with 0.4% SRB solution.[23]

  • Wash and Solubilize: Remove unbound dye by washing with 1% acetic acid. Air dry the plates and then solubilize the bound stain with 10 mM Tris base.

  • Absorbance Reading: Read the absorbance at ~515 nm.

  • Data Analysis: The results can be used to calculate key growth inhibition parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

Part 3: Mechanistic Insights - Probing the Mode of Action

Hit compounds from primary screening require further investigation to elucidate their mechanism of action (MoA). This is critical for lead optimization. For quinolines with anticancer activity, a common MoA involves the inhibition of signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer.[24][25][26]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Quinoline Quinoline Inhibitor Quinoline->PI3K Inhibition PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline compound.

Protocol: Western Blot for PI3K/Akt Pathway Inhibition

  • Cell Treatment: Treat a relevant cancer cell line (e.g., MCF-7 breast cancer) with the active quinoline compound at its GI₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, such as phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A potent inhibitor would show a decrease in the levels of phosphorylated proteins (e.g., p-Akt, p-mTOR) compared to the total protein levels, indicating pathway inhibition.[26]

References

Troubleshooting & Optimization

Navigating the Skraup Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

The Skraup synthesis, a classic and powerful method for the preparation of quinolines, is a cornerstone of heterocyclic chemistry.[1][2] However, its reputation for being vigorously exothermic and prone to low yields due to tar formation often presents significant challenges for researchers.[3][4] This technical support center is designed to provide drug development professionals, researchers, and scientists with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this reaction, optimize yields, and ensure procedural safety.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues encountered during the Skraup synthesis in a direct question-and-answer format, providing actionable solutions based on established chemical principles.

Issue 1: The reaction is excessively violent and difficult to control.

Question: My Skraup reaction is extremely exothermic, with rapid boiling and the potential for a runaway reaction. What immediate actions should I take, and what are the preventative measures for future experiments?

Answer: A runaway Skraup reaction is a primary safety concern that must be managed proactively.[5]

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.

  • Ensure adequate ventilation and be prepared for a sudden increase in pressure. Always use a blast shield.

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a critical step to moderate the reaction's exothermicity.[3][6][7] Ferrous sulfate is believed to function as an oxygen carrier, enabling a smoother, more controlled oxidation process over a longer duration.[7] Boric acid can also be used as a moderating agent.[5][7]

  • Controlled Reagent Addition: The order of reagent addition is crucial. The recommended sequence is: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of concentrated sulfuric acid with external cooling.[6][7] Adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[7]

  • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once boiling commences, the exothermic nature of the reaction should sustain it for some time. The external heat source should be removed during this vigorous phase and reapplied only after the initial exotherm has subsided.[6]

Issue 2: The yield of the desired quinoline product is consistently low.

Question: Despite following a standard protocol, my yields are significantly lower than anticipated. What are the likely causes and how can I improve them?

Answer: Low yields in the Skraup synthesis can be attributed to several factors, ranging from incomplete reaction to product loss during workup.[3][6]

Causality and Solutions:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure that after the initial exothermic phase, the reaction is heated under reflux for a sufficient period (often 3-5 hours) to drive the reaction to completion.[6][7]

    • Substituent Effects: The electronic nature of substituents on the aniline ring plays a significant role. Electron-donating groups generally facilitate the reaction, whereas strong electron-withdrawing groups can deactivate the aromatic ring, necessitating harsher conditions and often resulting in lower yields.[6][8]

  • Side Product Formation (Tarring):

    • Acrolein Polymerization: The highly acidic and high-temperature conditions promote the polymerization of acrolein, which is formed from the dehydration of glycerol.[6][9][10] This is a primary source of the characteristic tar formation.[4] Minimizing the reaction temperature and duration can help mitigate this.

    • Oxidizing Agent Choice: While nitrobenzene is a common oxidizing agent, it can contribute to the violence of the reaction.[1][11] Arsenic acid is known to result in a less violent reaction and can be a suitable alternative.[1][10] Iodine has also been reported as an effective catalyst and oxidizing agent.[6][12]

  • Purification Losses:

    • Difficult Extraction: The viscous, tarry crude product can make extraction of the desired quinoline challenging, leading to significant product loss.[3][13]

    • Inefficient Workup: A robust workup procedure is essential. Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tar.[5][6]

Issue 3: The crude product is a dark, tarry residue that is difficult to purify.

Question: My final product is a dark, viscous oil heavily contaminated with tar. What are the most effective purification strategies?

Answer: Tar removal is a critical and often challenging step in the Skraup synthesis.[6][14]

Purification Workflow:

  • Alkalinization: After cooling, the reaction mixture should be made strongly alkaline with a concentrated sodium hydroxide solution to neutralize the sulfuric acid and liberate the free quinoline base.[5]

  • Steam Distillation: This is the primary and most effective method for separating the volatile quinoline from the non-volatile tarry byproducts.[5][6] The crude, alkaline mixture is subjected to steam, and the quinoline co-distills with the water.

  • Solvent Extraction: The aqueous distillate containing the quinoline is then extracted with an organic solvent such as diethyl ether or dichloromethane.[6]

  • Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product. To remove it, the organic extract can be treated with a dilute acid solution. Cooling this acidic solution and adding sodium nitrite will convert the residual aniline into a non-volatile diazonium salt, which can then be easily separated.[6]

  • Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon.[6]

  • Final Distillation: For obtaining highly pure quinoline, a final distillation under reduced pressure is recommended.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of the Skraup synthesis?

    • A1: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein (an α,β-unsaturated aldehyde).[9][10][15] The aniline then undergoes a Michael-type conjugate addition to the acrolein.[15][16] This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. Finally, the dihydroquinoline is oxidized to the aromatic quinoline by the oxidizing agent.[11][15]

  • Q2: What is the role of each key reagent?

    • A2:

      • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[6]

      • Glycerol: Acts as the source for the three-carbon chain that forms the pyridine ring, following its dehydration to acrolein.[6][9]

      • Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization step.[6][9]

      • Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the 1,2-dihydroquinoline intermediate to the final aromatic quinoline product. Nitrobenzene itself is reduced to aniline, which can then participate in the reaction.[6][11]

      • Ferrous Sulfate (Moderator): Controls the reaction rate and prevents it from becoming too violent.[3][5]

  • Q3: Can I use substituted anilines in the Skraup synthesis?

    • A3: Yes, the Skraup synthesis is highly versatile and can be employed with a wide range of substituted anilines to produce substituted quinolines.[6][17] However, the nature and position of the substituent will influence the reaction conditions and the regioselectivity of the cyclization. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can hinder it.[6]

Data Presentation: Impact of Reaction Parameters

To assist in optimizing your synthesis, the following table summarizes the qualitative effects of key parameters on reaction outcomes.

ParameterVariationExpected Impact on YieldNotes
Aniline Substituent Electron-Donating Group (e.g., -OCH₃, -CH₃)Generally increases yieldActivates the aromatic ring, facilitating electrophilic cyclization.[6]
Electron-Withdrawing Group (e.g., -NO₂)Generally decreases yieldDeactivates the ring, requiring harsher conditions.[6][8]
Oxidizing Agent NitrobenzeneEffective, but can lead to a violent reactionAlso acts as a solvent.[10][11]
Arsenic Acid (As₂O₅)Generally leads to a less violent reactionA good alternative to nitrobenzene for better control.[1][10]
Iodine (I₂)Can give good yieldsActs as a catalyst.[6][12]
Moderator With Ferrous Sulfate (FeSO₄)Often improves yield and safetyControls the exotherm, reducing tar formation.[3][5][7]
Without ModeratorHigh risk of low yield and runaway reactionProne to significant tarring and safety hazards.[7]
Temperature Control Gradual and controlled heatingHigher, more reproducible yieldsMinimizes polymerization of acrolein.
Rapid, uncontrolled heatingLow yields, significant tar formationLocalized overheating promotes side reactions.[3]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

Safety Precaution: This reaction is highly exothermic and involves corrosive and toxic materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (goggles, lab coat, gloves) and a blast shield.[18]

Materials:

  • Aniline

  • Glycerol (anhydrous or "dynamite" grade is preferred)[7][14]

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Dichloromethane or Diethyl Ether (for extraction)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel in a heating mantle.

  • Addition of Reactants: In the flask, combine aniline, ferrous sulfate heptahydrate, and glycerol. Stir the mixture to ensure homogeneity.[7]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains control over the internal temperature.[5]

  • Initiation of Reaction: Add the nitrobenzene. Gently heat the mixture. Once the reaction begins to boil, remove the heat source. The exotherm should sustain the reaction for a period.[6][7]

  • Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3-5 hours.[6][7]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.[5]

  • Purification: Separate the quinoline from the aqueous distillate using a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude quinoline. Further purification can be achieved by vacuum distillation.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Skraup synthesis.

Skraup_Troubleshooting Troubleshooting Low Yields in Skraup Synthesis start Low Yield Observed check_violence Was the reaction excessively violent? start->check_violence check_tar Is there excessive tar formation? check_violence->check_tar No solution_moderator Implement Moderator (FeSO4) Control H2SO4 addition rate Use gradual heating check_violence->solution_moderator Yes check_workup Was the workup efficient? check_tar->check_workup No solution_temp Optimize temperature control Consider alternative oxidizing agent (e.g., Arsenic Acid) check_tar->solution_temp Yes solution_purification Use steam distillation Ensure complete extraction Remove residual aniline check_workup->solution_purification No end_node Optimized Yield check_workup->end_node Yes solution_moderator->end_node solution_temp->end_node solution_purification->end_node

References

controlling exothermic reactions in quinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinoline Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of quinoline synthesis. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis, particularly through classical methods, often involves highly exothermic reactions that can be challenging to control.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and robust protocols for managing these energetic reactions safely and effectively.

Our approach is built on explaining the causality behind each experimental choice, ensuring that every protocol is a self-validating system. This resource will empower you to move beyond simple step-following to a deep, mechanistic understanding of your reaction dynamics.

Frequently Asked Questions (FAQs): Understanding Exotherms in Quinoline Synthesis

This section addresses common high-level questions regarding the exothermic nature of widely-used quinoline synthesis reactions.

Q1: Why are classical quinoline syntheses like the Skraup and Doebner-von Miller reactions so exothermic?

A1: The Skraup and Doebner-von Miller syntheses are notoriously vigorous and exothermic due to a combination of factors.[1][3] The primary heat-generating step is the dehydration of glycerol by concentrated sulfuric acid to form acrolein, which is itself a highly exothermic process.[4][5] This is followed by the Michael addition of aniline to the in-situ generated α,β-unsaturated carbonyl compound and a subsequent acid-catalyzed cyclization and oxidation.[4][5] Each of these steps contributes to the overall heat release, which can become difficult to control if not properly managed, leading to a violent reaction.[1][4]

Q2: Are modern or alternative quinoline synthesis methods less exothermic?

A2: Many modern methods for quinoline synthesis are designed to avoid the harsh conditions of classical reactions.[6][7] For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be catalyzed by either acids or bases under much milder conditions.[8][9] While still potentially exothermic, the heat release is generally far less dramatic than in the Skraup reaction. Furthermore, the development of green chemistry protocols, such as those using microwave irradiation or novel catalysts, often provides better temperature control and improved safety profiles.[10][11][12]

Q3: Can the choice of oxidizing agent influence the reaction's exothermicity?

A3: Absolutely. In the Skraup synthesis, the choice of oxidizing agent is critical. While nitrobenzene is traditionally used, it contributes to the vigor of the reaction.[4] Alternative oxidizing agents like arsenic pentoxide (As₂O₅) or even catalytic iodine are known to result in a less violent and more controllable reaction.[13][14] The oxidizing agent's role is to dehydrogenate the 1,2-dihydroquinoline intermediate to form the aromatic quinoline ring, and its redox potential directly impacts the rate and energy of this final step.[4]

Q4: Does the Friedländer synthesis have exotherm-related side reactions?

A4: Yes, while generally milder than the Skraup synthesis, poor temperature control in the Friedländer reaction can lead to specific side reactions.[6] Under basic conditions, the most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, which can reduce the yield of the desired quinoline product.[2][8] This is an exothermic process that can further increase the reaction temperature if not managed, creating a feedback loop that favors the side reaction.

Troubleshooting Guide: Taming Uncontrolled Reactions

This guide provides actionable solutions to specific problems encountered during quinoline synthesis experiments.

Issue Potential Cause(s) Solution(s) & Scientific Rationale
Runaway Reaction: The reaction temperature is increasing rapidly and uncontrollably.1. Rate of Reagent Addition: The acid (e.g., H₂SO₄) or another key reactant was added too quickly.[3] 2. Inadequate Cooling: The cooling bath (ice-water, etc.) is insufficient for the scale of the reaction. 3. Absence of a Moderator: In a Skraup synthesis, a moderator like ferrous sulfate (FeSO₄) was omitted.[13] 4. Localized Hotspots: Inefficient stirring is failing to dissipate heat evenly throughout the reaction mixture.[3]Immediate Actions: If safe, immerse the flask in a larger ice-water or ice-salt bath to crash-cool the reaction.[13] Ensure a blast shield is in place. Preventative Measures:Controlled Addition: Use a pressure-equalizing dropping funnel to add reagents slowly and maintain the desired internal temperature. • Use a Moderator: Ferrous sulfate is essential in the Skraup synthesis as it is believed to act as an oxygen carrier, smoothing the oxidation step and moderating the exotherm.[13] • Efficient Stirring: Use an overhead mechanical stirrer for viscous mixtures or larger volumes to ensure homogenous heat distribution.
Excessive Tar/Polymer Formation: The reaction produces a large amount of black, tarry, or polymeric material, resulting in low yield.1. Harsh Reaction Conditions: The highly acidic and oxidizing environment, especially at elevated temperatures, promotes polymerization of reactants and intermediates.[2][3] 2. Uncontrolled Exotherm: A surge in temperature due to an uncontrolled exotherm is a primary cause of charring and tar formation.[3] 3. Reactant Instability: In the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compound is prone to acid-catalyzed polymerization.[2]Optimize Temperature: Gently heat the reaction to initiate it, then remove the heat source, allowing the exotherm to sustain the reaction.[13] Reapply gentle heat only after the initial vigorous phase subsides. • Use a Biphasic Medium: For the Doebner-von Miller reaction, using a biphasic solvent system can sequester the sensitive carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase and minimizing polymerization.[2] • Purification: Accept that some tar is common in Skraup synthesis. Isolate the product via steam distillation from the alkaline reaction mixture, which is an effective method for separating the volatile quinoline from non-volatile tars.[13][15]
Low Yield of Desired Isomer: The reaction yields a mixture of regioisomers.1. Poor Regioselectivity: In the Combes synthesis, using an unsymmetrical β-diketone can lead to cyclization on either side, producing a mixture of products.[2] 2. Temperature-Dependent Pathways: In the Conrad-Limpach-Knorr synthesis, temperature dictates the product. Lower temperatures favor the kinetic 4-hydroxyquinoline, while higher temperatures yield the thermodynamic 2-hydroxyquinoline.[2]Control Cyclization Temperature: For temperature-dependent syntheses, precise and stable temperature control is paramount. Use an oil bath with a temperature controller rather than a heating mantle. • Catalyst Choice: For the Friedländer synthesis with unsymmetrical ketones, explore different acid or base catalysts, as some may offer improved regioselectivity.[8][16] • Substrate Modification: In some cases, modifying the ketone with a directing group can favor one cyclization pathway over another.[2]

Core Principles & Protocols for Exotherm Control

A foundational understanding of heat management is crucial for reproducible and safe synthesis.

Decision Workflow for Exotherm Control Strategy

The following workflow can help in selecting the appropriate control measures before starting an experiment.

G start Start: Plan Quinoline Synthesis is_skraup Is it a Skraup or Doebner-von Miller reaction? start->is_skraup add_moderator Incorporate Moderator (e.g., FeSO4, Boric Acid) is_skraup->add_moderator  Yes check_addition Is a highly reactive reagent (e.g., conc. H2SO4) added? is_skraup->check_addition  No add_moderator->check_addition slow_addition Use Controlled Slow Addition (Dropping Funnel) check_addition->slow_addition  Yes cooling Prepare Adequate Cooling (Ice Bath) check_addition->cooling  No slow_addition->cooling stirring Ensure Efficient Stirring (Overhead Stirrer for Scale >1L) cooling->stirring end Proceed with Synthesis stirring->end

Caption: Decision workflow for selecting an exotherm control strategy.

Protocol 1: Reaction Setup for Controlled Reagent Addition

This protocol describes the setup for safely adding a reactive liquid to control the reaction rate and temperature.

  • Apparatus Assembly: In a fume hood, assemble a three-necked round-bottom flask of appropriate size (no more than 2/3 full). Equip the central neck with an overhead mechanical stirrer. Fit one side neck with a thermometer or thermocouple probe extending into the reaction mixture. Fit the other side neck with a pressure-equalizing dropping funnel.

  • Initial Charge: Charge the flask with the initial reactants and solvent.

  • Cooling Bath: Place the flask in a cooling bath (e.g., a large crystallizing dish filled with an ice-water slurry) on top of a magnetic stirrer plate (if using a stir bar) or lab jack. Ensure the bath level is high enough to immerse the liquid portion of the flask.

  • Reagent Addition: Fill the dropping funnel with the reagent to be added slowly (e.g., concentrated sulfuric acid). Begin stirring the flask contents.

  • Temperature Monitoring: Start adding the reagent dropwise. Monitor the internal temperature closely. Adjust the addition rate using the stopcock on the dropping funnel to maintain the temperature within the desired range (e.g., below 10 °C). If the temperature rises too quickly, stop the addition immediately until it subsides.

  • Completion: Once the addition is complete, continue to stir the mixture in the cooling bath for a specified period to ensure the reaction goes to completion before proceeding with the next step (e.g., slow warming to room temperature or heating).

Protocol 2: Safely Quenching a Vigorous Reaction

Quenching is the process of deactivating any remaining reactive species. For highly acidic or vigorous reactions, this step is critical.

  • Cooling: Before quenching, ensure the reaction mixture is cooled to a low temperature (typically 0-5 °C) using an ice bath. This reduces the rate of any exothermic neutralization reactions.

  • Quenching Solution: Prepare a large beaker of the quenching solution (e.g., crushed ice, a saturated solution of sodium bicarbonate, or a cold, dilute sodium hydroxide solution). The volume should be sufficient to neutralize the reagents and absorb the heat generated.

  • Slow Addition (Reaction to Quench): VERY SLOWLY, using a pipette or by carefully pouring in small portions, add the cooled reaction mixture to the vigorously stirred quenching solution. Never add the quenching solution (water/base) directly to the concentrated acid mixture , as this can cause violent boiling and splashing.

  • Temperature and Gas Monitoring: Monitor the temperature of the quenching beaker. If it warms significantly, add more ice. Be aware of gas evolution (e.g., CO₂ from bicarbonate quench) and ensure the vessel is not sealed.

  • Final pH Check: Once the addition is complete, check the pH of the quenched mixture with pH paper or a meter to ensure neutralization is complete before proceeding to extraction.

Visualizing Thermal Dynamics

Understanding the balance between heat generation and removal is key to preventing a thermal runaway.

G cluster_0 Reaction System cluster_1 System State Qg Heat Generation Rate (Qg) (Reaction Kinetics) T Reaction Temperature (T) Qg->T increases Runaway Thermal Runaway (Qg > Qr) Qg->Runaway Leads to T->Qg increases (Arrhenius Law) Qr Heat Removal Rate (Qr) (Cooling, Stirring) T->Qr increases (Newton's Law of Cooling) Stable Stable Condition (Qr > Qg) Qr->Stable Leads to

Caption: Relationship between heat generation and heat removal in a reaction.

A thermal runaway occurs when the heat generation rate (Qg), which increases exponentially with temperature, surpasses the system's ability to remove heat (Qr).[17] Effective control strategies focus on either decreasing Qg (e.g., by slowing reactant addition) or increasing Qr (e.g., by improving cooling and stirring).

References

Friedländer Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful reaction for their specific applications. As a cornerstone of heterocyclic chemistry, the Friedländer synthesis offers a direct path to the quinoline scaffold, a privileged core in numerous pharmaceuticals and functional materials.[1][2] However, like any chemical transformation, it is not without its challenges.

This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your reaction conditions. We will explore the causality behind common experimental issues and offer robust, self-validating strategies to enhance yield, purity, and reproducibility.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses the most frequently encountered issues during the Friedländer synthesis in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a very low yield or no product at all. What are the most common causes?

A1: This is a common starting problem and typically points to one of several core factors:

  • Inappropriate Catalyst Choice: The Friedländer annulation can be catalyzed by either acids or bases, and the optimal choice is highly substrate-dependent.[3][4] A catalyst that is too weak may not facilitate the initial condensation, while one that is too harsh can lead to decomposition of starting materials or products.[5]

  • Suboptimal Reaction Temperature: While the reaction often requires heating to proceed, excessive temperatures can promote side reactions and decomposition of reactants.[3][6] Conversely, if the temperature is too low, the activation energy for the initial condensation and subsequent cyclization may not be overcome.

  • Poor Substrate Reactivity: The electronic and steric properties of your substrates are critical. Electron-withdrawing groups on the 2-aminoaryl carbonyl compound can decrease the nucleophilicity of the amine, slowing the initial condensation. Steric hindrance on either the 2-aminoaryl ketone/aldehyde or the α-methylene component can also significantly impede the reaction.[3]

  • Solvent Effects: The polarity and protic nature of the solvent can influence reaction rates by affecting the solubility of reactants and stabilizing intermediates.[3] An improperly chosen solvent can prevent the reactants from interacting effectively.

Issue 2: Significant Side Product Formation

Q2: My reaction produces the desired quinoline, but I'm struggling with significant side products, especially a major byproduct that seems to come from my ketone. What is happening?

A2: The most common side reaction in the Friedländer synthesis, particularly under basic conditions, is the aldol self-condensation of the α-methylene ketone reactant.[3][7] This competes with the desired cross-condensation with the 2-aminoaryl carbonyl compound.

Mitigation Strategies:

  • Switch to Acid Catalysis: Acidic conditions generally favor the desired Friedländer pathway over the aldol self-condensation. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like ZnCl₂ are excellent starting points.[3][8]

  • Modify the Substrate: To circumvent the self-condensation issue under basic conditions, consider using a pre-formed imine (Schiff base) of the 2-aminoaryl carbonyl compound. This directs the reaction pathway away from the problematic aldol side reaction.[7]

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the concentration of the base can sometimes minimize the rate of the competing self-condensation reaction relative to the desired product formation.

Issue 3: Regioselectivity Problems with Unsymmetrical Ketones

Q3: I am using an unsymmetrical ketone (e.g., 2-pentanone) and obtaining a mixture of two isomeric quinoline products. How can I control the regioselectivity?

A3: This is a classic challenge in the Friedländer synthesis.[9] The cyclization can occur on either side of the ketone carbonyl, leading to positional isomers. Controlling this outcome requires a strategic approach:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Specific amine catalysts or the use of ionic liquids has been shown to favor the formation of one regioisomer.[9]

  • Substrate Modification: A powerful strategy is to temporarily introduce a directing group. For instance, adding a phosphoryl group to one of the α-carbons of the ketone can direct the cyclization decisively, with the group being removed later if necessary.[9]

  • Systematic Condition Screening: A careful optimization of solvent and temperature can sometimes provide a degree of selectivity, although this is often less effective than catalyst or substrate control.

Frequently Asked Questions (FAQs)

Q: How do I select the right catalyst for my specific substrates?

A: The choice between acid and base catalysis is the first critical decision.

  • Acid Catalysts: Generally effective for a broad range of substrates and are often the first choice to avoid aldol side reactions.[3] Common choices include p-TsOH, sulfuric acid (H₂SO₄), and various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Nd(NO₃)₃·6H₂O).[3][8][10]

  • Base Catalysts: Often employed for more reactive substrates.[3] Standard bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[3][7] These are more prone to inducing ketone self-condensation.[3]

Catalyst Selection & Optimization Table

Catalyst Type Examples Typical Conditions Best For... Key Considerations
Brønsted Acid p-TsOH, H₂SO₄, TFA[8] Heat (80-120 °C), Solvent-free or high-boiling solvent[6][11] General purpose, suppressing aldol side-reactions. Can be harsh; may require careful temperature control.
Lewis Acid ZnCl₂, Sc(OTf)₃, Bi(OTf)₃ Varies (RT to reflux) Controlling regioselectivity, milder conditions.[10] Catalyst cost and moisture sensitivity can be factors.
Base KOH, NaOH, KOtBu[3][7] Reflux in alcohol (e.g., EtOH)[6] Highly reactive substrates. High risk of ketone self-condensation.[3]

| Modern/Green | Iodine, Nafion, Zeolites[8][12] | Microwave, Solvent-free[11] | Improving yields, simplifying workup, green chemistry. | Catalyst preparation or cost may be a factor. |

Q: What is the role of the solvent, and can I run the reaction solvent-free?

A: The solvent plays a crucial role in solubilizing reactants and influencing reaction kinetics.[3][13] Common solvents include ethanol, methanol, and DMF.[6] However, solvent-free conditions, often coupled with microwave irradiation, have become increasingly popular.[11] This approach can accelerate reaction times dramatically, simplify purification, and align with green chemistry principles.[14]

Q: Can microwave heating improve my reaction?

A: Absolutely. Microwave-assisted synthesis is a powerful technique for the Friedländer reaction. It allows for rapid and uniform heating, which can dramatically reduce reaction times from hours or days to mere minutes.[14][15] This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[15] A study demonstrated that using acetic acid as both catalyst and solvent under microwave irradiation at 160°C afforded the quinoline product in excellent yield in just 5 minutes.[15]

Visualizing the Friedländer Synthesis

To better understand the process, the following diagrams illustrate the core mechanism, a general workflow, and a troubleshooting decision tree.

Reaction Mechanism

There are two plausible mechanistic pathways for the Friedländer synthesis.[8] The predominant pathway often depends on the specific reaction conditions (acidic vs. basic).[16][17]

G cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First Reactants1 2-Aminoaryl Carbonyl + α-Methylene Ketone Adduct1 Aldol Adduct Reactants1->Adduct1 Aldol Condensation Unsaturated1 α,β-Unsaturated Intermediate Adduct1->Unsaturated1 -H₂O Imine1 Cyclized Imine Unsaturated1->Imine1 Intramolecular Cyclization Product1 Quinoline Imine1->Product1 -H₂O Reactants2 2-Aminoaryl Carbonyl + α-Methylene Ketone SchiffBase Schiff Base Reactants2->SchiffBase Imine Formation Adduct2 Cyclized Adduct SchiffBase->Adduct2 Intramolecular Aldol Reaction Product2 Quinoline Adduct2->Product2 -H₂O

Caption: Plausible mechanistic pathways for the Friedländer Synthesis.[8][16]

General Experimental Workflow

The following diagram outlines a typical workflow for performing and optimizing the reaction.

G Start Start: Define Quinoline Target Reactants 1. Select Reactants (2-Aminoaryl Carbonyl & α-Methylene Ketone) Start->Reactants Conditions 2. Choose Initial Conditions (Catalyst, Solvent, Temperature) Reactants->Conditions Reaction 3. Run Reaction & Monitor (e.g., by TLC/LCMS) Conditions->Reaction Workup 4. Work-up & Isolation (Extraction, Filtration) Reaction->Workup Purify 5. Purify Crude Product (Chromatography, Recrystallization) Workup->Purify Analyze 6. Characterize Product (NMR, MS, etc.) Purify->Analyze Result Finished Product Analyze->Result

Caption: General experimental workflow for Friedländer synthesis.

Troubleshooting Decision Tree

When faced with a suboptimal result, this decision tree can guide your optimization strategy.

G Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield Poor SideProducts Complex Mixture / Side Products Start->SideProducts Impure GoodYield Good Yield & Purity Start->GoodYield Optimal CheckTemp Increase Temperature or Switch to Microwave? LowYield->CheckTemp IsAldol Aldol Self-Condensation Suspected? SideProducts->IsAldol CheckTemp->GoodYield Improved ChangeCatalyst Screen Different Catalysts (e.g., p-TsOH, ZnCl₂, I₂) CheckTemp->ChangeCatalyst No Improvement ChangeCatalyst->GoodYield Improved ChangeSolvent Try a Different Solvent or Solvent-Free Conditions ChangeCatalyst->ChangeSolvent No Improvement SwitchToAcid Switch from Base to Acid Catalysis IsAldol->SwitchToAcid Yes LowerTemp Lower Reaction Temperature IsAldol->LowerTemp No SwitchToAcid->GoodYield Improved LowerTemp->GoodYield Improved

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.[5]

Experimental Protocol: General Procedure for Acid-Catalyzed Synthesis

This protocol provides a general starting point for the synthesis of a substituted quinoline. It should be optimized for specific substrates.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol, 1.0 equiv)

  • Carbonyl compound with an α-methylene group (1.2 mmol, 1.2 equiv)

  • Catalyst (e.g., p-toluenesulfonic acid, 10-20 mol%)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • Combine the 2-aminoaryl aldehyde or ketone, the α-methylene carbonyl compound, and the catalyst in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[9]

  • If using a solvent, add it to the flask (e.g., 5-10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.[6]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[9]

  • If a solid product precipitates, it can be collected by filtration and washed with a suitable cold solvent.[9]

  • If the product remains in solution, perform an appropriate aqueous work-up, which may include neutralization, extraction with an organic solvent (e.g., ethyl acetate), and drying over an anhydrous salt (e.g., Na₂SO₄).[1]

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the final substituted quinoline.[9]

References

Technical Support Center: Purification of 6-Fluoroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 6-Fluoroquinoline-2-carbaldehyde (CAS No. 260430-93-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this critical synthetic intermediate. The presence of the fluorine atom and the reactive aldehyde group necessitates careful selection of purification techniques to prevent yield loss and degradation.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is a dark, oily residue. Where do I start?

Answer: An oily or deeply colored crude product suggests the presence of polymeric byproducts, residual high-boiling solvents, or acidic/basic impurities. Before attempting chromatography or recrystallization, an initial aqueous workup is highly recommended.

Probable Cause & Solution:

  • Acidic/Basic Impurities: Many synthetic routes for quinoline derivatives may leave residual acids or bases.[2] These can often be removed with a simple liquid-liquid extraction.

  • Recommended Protocol:

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities, followed by a brine wash to remove residual water and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure. This should yield a solid or a less oily residue that is more suitable for subsequent purification steps.[3]

Issue 2: My compound is degrading on the silica gel column. What's happening and how can I prevent it?

Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation, isomerization, or polymerization.[3] this compound is susceptible to oxidation to the corresponding carboxylic acid, which is a common impurity.[4][5]

Probable Cause & Solution:

  • Acid-Catalyzed Degradation: The Lewis acid sites on the silica surface can interact with the aldehyde and the quinoline nitrogen.

  • Mitigation Strategies:

    • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% v/v). This deactivates the acidic sites.[3]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[6][7]

    • Work Quickly: Do not let the compound sit on the column for extended periods. Flash chromatography is preferred over gravity chromatography to minimize contact time.[7]

Issue 3: I'm having difficulty achieving good separation between my product and an impurity during column chromatography.

Answer: Achieving good separation requires optimizing the mobile phase polarity. The goal is to find a solvent system where your target compound has a Thin-Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.35.[3][6]

Probable Cause & Solution:

  • Inappropriate Solvent Polarity: The polarity of the eluent directly impacts how strongly compounds adhere to the stationary phase.[7]

  • Optimization Workflow:

    • TLC Analysis: Use TLC to screen various solvent systems. A good starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate.

    • Adjusting Polarity:

      • If the spots are all at the bottom of the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.

      • If the spots are all at the top of the plate (high Rf), the eluent is too polar. Increase the proportion of hexanes.

    • Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve the impurity, a gradient elution can be effective. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3.

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[6]

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often provides better resolution.

    • Carefully apply the sample to the top of the column.

  • Elution and Collection:

    • Begin eluting with the chosen solvent system, applying gentle air pressure.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Issue 4: The compound "oils out" instead of crystallizing during recrystallization.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the melting point of the solute is lower than the boiling point of the solvent.

Probable Cause & Solution:

  • High Solute Concentration/Rapid Cooling: Supersaturation is reached at a temperature above the compound's melting point.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.

    • Induce Nucleation: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface or add a tiny seed crystal of the pure product.[8]

    • Modify the Solvent System: Consider using a solvent with a lower boiling point or a mixed solvent system. For quinoline derivatives, solvent mixtures like ethanol/water, acetone/water, or hexane/ethyl acetate can be effective.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound? A1: Impurities typically stem from the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. A significant impurity to watch for is the corresponding carboxylic acid (6-fluoroquinoline-2-carboxylic acid), formed by the oxidation of the aldehyde group, especially upon exposure to air.[4][5]

Q2: How can I assess the purity of my final product? A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • Melting Point: A sharp melting point range close to the literature value (113-120 °C) indicates high purity.[10] A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools to confirm the structure and identify and quantify impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can provide quantitative purity data.[11]

Q3: What is a good starting point for recrystallization solvent selection? A3: The principle of recrystallization is that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. For quinoline derivatives, polar solvents or mixtures are often a good starting point.[9][12] You can perform small-scale solubility tests to screen potential solvents.

Solvent/SystemSuitability for Quinoline DerivativesReference
EthanolOften effective for polar derivatives.[9]
Ethanol/WaterA good mixed-solvent system for inducing crystallization.[8]
Hexane/Ethyl AcetateA versatile system for compounds of intermediate polarity.[9]
Methanol/AcetoneCan be effective for precipitating hydrochloride salts of quinolines.[13]

Q4: Is this compound stable? What are the storage recommendations? A4: As an aromatic aldehyde, it is susceptible to oxidation. For long-term storage, it is recommended to keep the solid product in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and refrigerated at 2-8°C to minimize degradation.[10]

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying crude this compound.

PurificationWorkflow cluster_start Initial Assessment cluster_workup Pre-Purification cluster_main_purification Primary Purification cluster_final Final Product start Crude this compound workup Is the crude an oil or highly colored? start->workup aq_workup Perform Aqueous Workup (e.g., wash with NaHCO3) workup->aq_workup Yes purity_check Assess Purity (TLC/¹H NMR) workup->purity_check No aq_workup->purity_check chromatography Column Chromatography (Silica Gel or Alumina) purity_check->chromatography < 90% Pure (Complex Mixture) recrystallization Recrystallization purity_check->recrystallization < 90% Pure (Major Impurities) final_analysis Final Purity Analysis (MP, NMR, GC/HPLC) purity_check->final_analysis > 90% Pure chromatography->recrystallization Further Polishing chromatography->final_analysis recrystallization->final_analysis final_product Pure Product (>95%) final_analysis->final_product

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Byproduct Identification in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and characterizing byproducts in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, offering in-depth troubleshooting and practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is producing a significant amount of tar. What causes this and how can I minimize it?

A1: Tar formation is a well-known issue in the Skraup synthesis, primarily due to the aggressive acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[1] To mitigate this:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor and reduce charring.[1][2]

  • Optimize Temperature: Initiate the reaction with gentle heating and carefully control the exothermic phase to prevent overheating.[1]

  • Purification Strategy: The crude product is often a black, tarry substance.[1] Effective purification can be achieved through steam distillation followed by extraction to separate the quinoline derivative from the tar.[1]

Q2: I'm observing low yields in my Doebner-von Miller reaction due to the formation of a large amount of polymeric material. How can this be prevented?

A2: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3] To address this:

  • Employ a Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase, self-polymerization can be significantly reduced.[3]

  • Optimize Acid and Temperature: While strong acids are necessary, overly harsh conditions can promote tar formation.[3] Consider screening different Brønsted and Lewis acids to find a balance between reaction rate and byproduct formation.[3] Additionally, maintaining the lowest effective reaction temperature can minimize polymerization.[3]

Q3: My Friedländer synthesis is giving a complex mixture of products. What are the likely side reactions?

A3: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be prone to side reactions.[4][5][6]

  • Self-Condensation: The α-methylene ketone can undergo self-aldol condensation, especially under basic conditions.[6]

  • Cannizzaro-type Reactions: The 2-aminoaryl aldehyde can disproportionate under strong basic conditions.

  • Alternative Cyclizations: Depending on the substrate, alternative cyclization pathways may become competitive.

To minimize these, careful control of reaction conditions (temperature, catalyst, and reaction time) is crucial. The use of milder catalysts, such as p-toluenesulfonic acid or iodine, has been shown to improve outcomes.[4][5][6]

Q4: How can I control regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7] The annulation step, which is the rate-determining step, is particularly sensitive to these factors.[7]

  • Steric Hindrance: Increasing the steric bulk on one of the carbonyls of the β-diketone can favor the formation of one regioisomer over the other.[7]

  • Substituent Effects on Aniline: The electronic nature of substituents on the aniline can also direct the cyclization.[7]

  • Catalyst Choice: The use of a polyphosphoric acid (PPA) and alcohol mixture to form a polyphosphoric ester (PPE) catalyst has been reported to be more effective than concentrated sulfuric acid and can influence regioselectivity.[7]

Troubleshooting Guides: Byproduct Identification & Characterization

Scenario 1: Unexpected Peak in the Mass Spectrum of a Doebner-von Miller Reaction

Issue: After performing a Doebner-von Miller synthesis, a peak corresponding to a dihydroquinoline or tetrahydroquinoline derivative is observed in the mass spectrum of the crude product.

Root Cause: The final step in the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] Incomplete oxidation is a common issue.[3]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Analytical Verification cluster_3 Remediation A Unexpected MS peak observed B Incomplete oxidation of dihydroquinoline intermediate A->B Suspect C Analyze crude product by 1H NMR B->C Confirm with E Increase amount of oxidizing agent B->E Address by D Look for aliphatic protons in the 2-4 ppm region C->D Specifically F Post-reaction oxidation with DDQ or MnO2 E->F Or G Optimize reaction time and temperature E->G And

Caption: Troubleshooting workflow for incomplete oxidation.

Detailed Protocol for Post-Reaction Oxidation:

  • Dissolve the crude product containing the dihydroquinoline byproduct in a suitable solvent (e.g., dichloromethane or toluene).

  • Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[3]

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, filter off the solid byproduct (in the case of MnO₂) or perform an aqueous workup to remove the reduced oxidizing agent.

  • Purify the resulting quinoline by column chromatography or recrystallization.

Scenario 2: Characterizing an Unknown Byproduct in a Friedländer Synthesis

Issue: An unknown byproduct is isolated from a Friedländer synthesis, and its structure needs to be elucidated.

Analytical Approach: A combination of spectroscopic techniques is essential for structural elucidation.

Data Interpretation Guide:

Analytical TechniqueExpected Information for a Quinoline-Related Byproduct
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern. The presence of a quinoline core can often be inferred from characteristic fragments.[8]
¹H NMR Spectroscopy Aromatic protons of the quinoline ring typically appear in the 7-9 ppm region. The coupling patterns can help determine the substitution pattern.[9]
¹³C NMR Spectroscopy Aromatic carbons of the quinoline ring typically appear in the 120-150 ppm range. The number of signals can indicate the degree of symmetry.
2D NMR (COSY, HMBC) COSY experiments reveal proton-proton correlations, helping to establish connectivity within spin systems. HMBC experiments show long-range proton-carbon correlations, which are crucial for connecting different fragments of the molecule.[10][11]
Infrared (IR) Spectroscopy Can identify functional groups such as C=O, N-H, or C-N bonds that may be present in the byproduct.

Experimental Workflow for Byproduct Identification:

cluster_0 Isolation cluster_1 Initial Analysis cluster_2 Structure Elucidation cluster_3 Final Confirmation A Isolate byproduct by chromatography (HPLC, column) B Obtain High-Resolution MS A->B Then C Acquire 1H and 13C NMR B->C And D Propose potential structures based on MS and 1D NMR C->D Use data to E Perform 2D NMR (COSY, HMBC) to confirm connectivity D->E Verify with F Confirm functional groups with IR E->F And G Finalize structure F->G To

Caption: Analytical workflow for byproduct identification.

Advanced Purification Techniques

For complex mixtures of quinoline derivatives and their byproducts, standard purification techniques may be insufficient.

High-Performance Liquid Chromatography (HPLC):

  • Normal-Phase and Reversed-Phase Preparative HPLC: Offers excellent resolution for separating isomers and closely related byproducts.[12]

  • Method Development: A typical starting point for reversed-phase HPLC is a C18 column with a mobile phase of acetonitrile and water.[13][14] The gradient and mobile phase additives (e.g., formic acid or trifluoroacetic acid) can be optimized for better separation.

High-Speed Counter-Current Chromatography (HSCCC):

  • Support-Free Liquid-Liquid Partition Chromatography: This technique is particularly useful for separating compounds with a wide range of polarities without the risk of irreversible adsorption to a solid support.[15]

  • Solvent System Selection: The choice of a suitable biphasic solvent system is critical for successful separation.[15]

References

Technical Support Center: Improving Regioselectivity in the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the Combes quinoline synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and optimize your experiments, with a specific focus on controlling and improving regioselectivity. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the Combes quinoline synthesis and why is regioselectivity a concern?

The Combes quinoline synthesis, first reported in 1888, is a robust acid-catalyzed reaction that produces substituted quinolines from the condensation of an aniline with a β-diketone.[1][2][3] This method is particularly effective for preparing 2,4-substituted quinolines.[1][4]

Regioselectivity becomes a critical issue when an unsymmetrical β-diketone is used. The cyclization step can proceed in two different ways, potentially leading to a mixture of two distinct regioisomers. This complicates purification, reduces the yield of the desired product, and presents significant challenges in controlling the final molecular architecture.[5]

Q2: What is the reaction mechanism, and which step determines the regiochemical outcome?

The mechanism involves three main stages:[1][6]

  • Enamine Formation: The aniline first undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone. This is followed by dehydration to form a Schiff base, which then tautomerizes to a more stable enamine intermediate.[1][4][7]

  • Annulation (Ring Closure): The enamine, activated by an acid catalyst (commonly H₂SO₄ or PPA), undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring.[1][6] This annulation is the rate-determining step and dictates the final regioselectivity of the product.

  • Dehydration: A final protonation and loss of a water molecule rearomatizes the newly formed ring, yielding the substituted quinoline product.[1]

Q3: What are the primary factors that influence regioselectivity in the Combes synthesis?

The regiochemical outcome is governed by a complex interplay of two main factors during the rate-determining annulation step:[1][5]

  • Steric Effects: The size of the substituents on both the aniline and the β-diketone plays a crucial role. Bulky groups can hinder the approach to a particular cyclization position, thereby favoring the formation of the less sterically hindered product.[1][5][8]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, directing the electrophilic attack of the enamine.[1][5][8]

The choice of acid catalyst and reaction temperature can also significantly influence the reaction pathway and the resulting ratio of isomers.[5]

Troubleshooting Guide

Problem: Poor Regioselectivity — I'm getting a mixture of 2-R¹-4-R² and 2-R²-4-R¹ quinoline isomers.

This is the most common issue when using unsymmetrical β-diketones. The root cause is that the energy barrier for the two possible cyclization pathways is very similar under your current reaction conditions.

Cause: Competing Annulation Pathways

The rate-determining cyclization step is an electrophilic aromatic substitution. The enamine intermediate can attack either of the two ortho positions on the aniline ring. The preferred pathway is determined by the relative stability of the transition states, which is influenced by steric and electronic factors.

Solution 1.1: Modify Substituents on the β-Diketone (R¹ vs. R²)

The relative size of the R groups on the β-diketone is a powerful directing tool. The cyclization will preferentially occur to place the bulkier group at the less sterically hindered 2-position of the quinoline ring.

  • Expert Insight: Studies have shown that increasing the bulk of one R group on the diketone leads to the preferential formation of the corresponding 2-substituted quinoline.[1][8] For example, when reacting an aniline with 1,1,1-trifluoro-2,4-pentanedione, the sterically larger -CF₃ group directs the synthesis to favor the 2-CF₃-quinoline isomer.[1]

Actionable Protocol:

  • Synthesize or procure a β-diketone where one substituent is significantly larger (e.g., tert-butyl or phenyl) than the other (e.g., methyl).

  • Perform the Combes reaction with this modified diketone.

  • Analyze the product mixture using ¹H NMR, ¹⁹F NMR (if applicable), or LC-MS to determine the regioisomeric ratio.

Solution 1.2: Modify Substituents on the Aniline

The electronic nature of substituents on the aniline ring can strongly influence the site of electrophilic attack.

  • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or alkyl groups on the aniline can enhance the nucleophilicity of the ring and influence the preferred cyclization site. For instance, methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines.[1][8]

  • Electron-Withdrawing Groups (EWGs): Halo-substituents like chloro- or fluoro- groups deactivate the ring. In these cases, the reaction may favor the formation of the 4-CF₃ regioisomer.[1][8]

Actionable Protocol:

  • Select an aniline with an appropriate electronic substituent based on the desired regioisomer (see Table 1 below).

  • If your starting aniline is fixed, consider if a directing group could be temporarily installed and later removed.

  • Run the reaction under standard conditions and quantify the isomer ratio.

Solution 1.3: Optimize the Acid Catalyst

While concentrated sulfuric acid (H₂SO₄) is traditional, other acids can offer better selectivity.

  • Polyphosphoric Acid (PPA): PPA is an effective dehydrating agent and catalyst that can provide different selectivity compared to H₂SO₄.[1][4] In some cases, mixtures of PPA and alcohols have been used to generate polyphosphoric ester (PPE) catalysts, which can enhance selectivity.[1]

  • Other Lewis/Brønsted Acids: Other catalysts like p-toluenesulfonic acid (p-TsOH), hydrofluoric acid (HF), or zinc chloride (ZnCl₂) have also been employed and may alter the regioisomeric outcome.[2]

Actionable Protocol:

  • Set up parallel reactions screening different acid catalysts (e.g., H₂SO₄, PPA, p-TsOH).

  • Keep all other parameters (temperature, reaction time, stoichiometry) constant.

  • Compare the regioisomeric ratios obtained from each catalyst to identify the optimal choice.

Table 1: Influence of Substituents on Regioselectivity in the Combes Synthesis
ReactantSubstituent TypeEffectPredominant Isomer Example (with R¹=CF₃, R²=CH₃)
β-Diketone Increasing steric bulk of R¹Directs cyclization away from the bulky group2-R¹-4-R²-quinoline
Aniline Electron-Donating (e.g., -OCH₃)Can favor cyclization at a specific ortho position2-CF₃-quinoline[1][8]
Aniline Electron-Withdrawing (e.g., -Cl, -F)Can alter the preferred site of cyclization4-CF₃-quinoline[1][8]

Visual Guides

Figure 1: Mechanism of the Combes Quinoline Synthesis

Combes Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Annulation (Rate-Determining) cluster_2 Step 3: Dehydration & Aromatization Aniline Aniline + β-Diketone SchiffBase Schiff Base Intermediate Aniline->SchiffBase - H₂O Enamine Enamine (Tautomerization) SchiffBase->Enamine Tautomerization ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine + H⁺ (Catalyst) CyclizedInt Cyclized Intermediate ProtonatedEnamine->CyclizedInt Intramolecular Electrophilic Attack DehydratedProduct Final Quinoline Product CyclizedInt->DehydratedProduct - H₂O, -H⁺

Caption: General mechanism of the Combes quinoline synthesis.

Figure 2: Factors Influencing Regioselectivity

Regioselectivity Factors center Regiochemical Outcome Steric Steric Hindrance Steric->center Electronic Electronic Effects Electronic->center Catalyst Acid Catalyst Catalyst->center Conditions Reaction Conditions (Temp, Solvent) Conditions->center Diketone Bulky Group on β-Diketone Diketone->Steric AnilineSub Substituents on Aniline Ring AnilineSub->Steric AnilineSub->Electronic

Caption: Interplay of factors governing the regiochemical outcome.

Figure 3: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting Workflow Start Problem: Mixture of Regioisomers CheckSub Can you modify the β-diketone substituents? Start->CheckSub ModifyDiketone Increase steric bulk of one substituent to direct cyclization. CheckSub->ModifyDiketone Yes CheckAniline Can you modify the aniline substituents? CheckSub->CheckAniline No ModifyDiketone->CheckAniline ModifyAniline Use EDGs or EWGs on aniline to influence electronic preference. CheckAniline->ModifyAniline Yes ScreenCatalyst Screen alternative acid catalysts (e.g., PPA, p-TsOH). CheckAniline->ScreenCatalyst No ModifyAniline->ScreenCatalyst OptimizeCond Systematically vary temperature and reaction time. ScreenCatalyst->OptimizeCond End Desired Regioisomer Achieved OptimizeCond->End

Caption: Step-by-step workflow for improving regioselectivity.

Experimental Protocols

Protocol 1: General Combes Synthesis Using Concentrated Sulfuric Acid

This protocol describes a general procedure. Caution must be exercised when handling concentrated sulfuric acid.

Materials:

  • Aniline derivative (1.0 eq)

  • Unsymmetrical β-diketone (1.05 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed ice

  • Aqueous ammonia or sodium hydroxide solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline derivative (1.0 eq) and the β-diketone (1.05 eq). Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur, indicating the formation of the enamine intermediate.[9]

  • Cyclization: Cool the reaction vessel in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 5-10 volumes) to the stirred mixture. The addition is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture (e.g., 80-100 °C) for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Allow the mixture to cool to room temperature, then pour it carefully onto a large volume of crushed ice with stirring.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a suitable base (e.g., concentrated aqueous ammonia) until the solution is alkaline (pH > 8). The quinoline product may precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[9]

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Modified Combes Synthesis Using Polyphosphoric Acid (PPA)

This modified procedure uses PPA, which can sometimes offer improved yields and different regioselectivity.[1]

Materials:

  • Aniline derivative (1.0 eq)

  • Unsymmetrical β-diketone (1.05 eq)

  • Polyphosphoric Acid (PPA)

  • Crushed ice

  • Aqueous sodium hydroxide solution

  • Round-bottom flask with mechanical stirrer (PPA is very viscous)

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add polyphosphoric acid (approx. 10 times the weight of the aniline). Heat the PPA to approximately 80-90 °C to reduce its viscosity.

  • Reactant Addition: Premix the aniline derivative (1.0 eq) and the β-diketone (1.05 eq). Add this mixture dropwise to the hot, stirred PPA over 15-20 minutes.

  • Reaction: Increase the temperature to 120-140 °C and stir for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water/base, extracting, and analyzing by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice. This will hydrolyze the PPA. The mixture will be acidic.

  • Neutralization: Neutralize the aqueous solution with concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

References

Technical Support Center: Navigating the Challenges of Pfitzinger Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the Pfitzinger synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during this venerable yet often temperamental reaction. The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, making the mastery of its synthesis crucial.[1][2]

This guide moves beyond simple protocol recitation to explain the underlying chemical principles behind common experimental failures and provides actionable, field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pfitzinger reaction?

The Pfitzinger reaction is the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[1][3] The mechanism proceeds in several key steps:

  • Base-Catalyzed Ring Opening: The reaction begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (KOH), to form a keto-acid intermediate, an isatinate.[1][2][3]

  • Condensation: The aniline moiety of the isatinate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine (Schiff base).[1][2]

  • Tautomerization: The imine tautomerizes to the more stable enamine form.[1][3]

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to afford the final aromatic quinoline-4-carboxylic acid product.[1][3]

Q2: My reaction has produced a thick, intractable tar instead of the expected product. What are the likely causes and how can I prevent this?

Tar formation is one of the most common challenges in the Pfitzinger synthesis, often resulting from decomposition and side reactions under the strongly basic and high-temperature conditions.

  • Potential Causes:

    • High Temperatures: Excessive heat can promote the decomposition of starting materials, intermediates, and even the final product.[4]

    • Substrate Instability: Aldehydes, in particular, can be unstable in strongly alkaline solutions, leading to self-condensation (aldol) reactions and polymerization.[5] Carbonyl compounds with other base-labile groups are also susceptible to degradation.[6]

    • Incorrect Order of Reagent Addition: Adding all reactants at once can lead to uncontrolled side reactions.[5]

  • Solutions:

    • Temperature Control: Maintain the reaction temperature as specified in the protocol, avoiding excessive heating. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[6][7]

    • Sequential Reagent Addition: A crucial optimization is to first react the isatin with the base to ensure complete ring-opening before the addition of the carbonyl compound.[5] This minimizes the exposure of the sensitive carbonyl compound to harsh conditions in the absence of the reactive isatinate.

    • Solvent Choice: While ethanol is common, exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific substrates.[7]

Q3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?

Incomplete conversion of isatin is a frequent issue that complicates purification and reduces yield.[7]

  • Troubleshooting Steps:

    • Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is critical. Allow sufficient time for the isatin to fully dissolve and the color of the mixture to change (e.g., from orange to pale yellow) before adding the carbonyl compound.[4][5]

    • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction to completion.[7]

    • Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) can affect the rate of isatin ring opening and the subsequent condensation. Optimization may be required for your specific substrates.[7]

    • Extend Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]

Q4: My carbonyl starting material is sensitive to strong bases and appears to be decomposing. What are my options?

The strongly basic conditions of the Pfitzinger reaction can be detrimental to substrates with base-labile functional groups, such as esters.[6]

  • Strategies for Sensitive Substrates:

    • Lower the Reaction Temperature: Decomposition is often accelerated by heat. Running the reaction at or slightly above room temperature can minimize the degradation of sensitive compounds.[6]

    • Use a Large Excess of the Carbonyl Compound: To compensate for losses due to decomposition, a significant excess (e.g., 2.5-fold) of the sensitive carbonyl compound may be necessary.[6]

    • Explore Alternative Syntheses: If the Pfitzinger conditions prove too harsh, related named reactions for quinoline synthesis, such as the Doebner-von Miller, Friedländer, or Camps syntheses, might be more suitable for your specific substrate.[6]

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving specific experimental issues.

Guide 1: Low Product Yield

Low yields can be attributed to several factors, from incomplete reactions to product degradation.

Symptom Potential Cause Recommended Action
Significant unreacted isatin present (confirmed by TLC/NMR) Incomplete ring-opening of isatin.Pre-stir isatin with a strong base (e.g., 33% KOH) for 30-60 minutes at room temperature before adding the carbonyl compound. Ensure the characteristic color change is observed.[2][4][5]
Insufficient reaction time.Monitor the reaction by TLC. The reaction may require several hours (e.g., 8-24 hours) at reflux to proceed to completion.[1][4]
Inadequate stoichiometry of the carbonyl compound.Increase the molar ratio of the carbonyl compound to isatin. An excess is often used to drive the reaction to completion.[7]
Formation of significant byproducts Self-condensation of the carbonyl compound.Add the carbonyl compound dropwise to the pre-formed isatinate solution to maintain a low instantaneous concentration.[4]
Decarboxylation of the product.Avoid excessive heating during both the reaction and the workup. Prolonged exposure to high temperatures can lead to the loss of the carboxylic acid group.[4]
Product loss during workup Incomplete precipitation of the product.Carefully adjust the pH to around 4-5 during acidification with HCl or acetic acid. Ensure the solution is sufficiently cooled (e.g., in an ice bath) to maximize precipitation.[1][6]
Product is partially soluble in the wash solvent.Wash the filtered product with cold water to minimize loss.[1]
Guide 2: Product Purification Challenges

Purifying quinoline-4-carboxylic acids can be difficult due to the presence of resinous materials and unreacted starting materials.[6]

  • Step-by-Step Purification Protocol:

    • Initial Isolation: After the reaction is complete, cool the mixture and pour it over ice. Carefully acidify with an acid like glacial acetic acid or HCl to a pH of approximately 4-5 to precipitate the crude product.[1][6] Collect the solid by vacuum filtration.

    • Removal of Neutral Impurities: Suspend the crude product in water and add a base (e.g., NaOH or KOH) until it dissolves, forming the salt of the carboxylic acid. Extract this aqueous solution with an organic solvent like diethyl ether or ethyl acetate to remove unreacted carbonyl compounds and other neutral impurities.[1]

    • Recrystallization of the Salt: A highly effective method involves recrystallizing the salt of the product. After the basic extraction, you can treat the aqueous solution with activated charcoal to remove colored impurities, filter while hot, and then allow the solution to cool to crystallize the purified sodium or potassium salt.[6]

    • Final Precipitation: Dissolve the purified salt in water and re-acidify to precipitate the pure quinoline-4-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[1][6]

Visualizing the Process

To further clarify the key stages and decision points, the following diagrams illustrate the Pfitzinger reaction mechanism and a general troubleshooting workflow.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin Isatin KetoAcid Keto-acid (Isatinate) Isatin->KetoAcid Base (e.g., KOH) Ring Opening Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Carbonyl->Imine Condensation KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-Carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Troubleshooting_Workflow Start Pfitzinger Reaction Setup Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes TarFormation Tar Formation Problem->TarFormation Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes Success Optimized Product Problem->Success No CheckIsatin Check Isatin Conversion: - Pre-react with base? - Sufficient reaction time? LowYield->CheckIsatin CheckCarbonyl Check Carbonyl: - Use excess? - Sensitive to base? LowYield->CheckCarbonyl CheckTemp Control Temperature: - Avoid overheating? - Lower temp for longer? TarFormation->CheckTemp CheckAddition Optimize Addition: - Sequential addition? - Slow addition of carbonyl? TarFormation->CheckAddition PurificationStrategy Implement Purification Strategy: - Acid/Base extraction? - Recrystallize salt? PurificationIssue->PurificationStrategy CheckIsatin->Success CheckCarbonyl->Success CheckTemp->Success CheckAddition->Success PurificationStrategy->Success

Caption: A troubleshooting workflow for the Pfitzinger reaction.

Optimized Experimental Protocol: Synthesis of 2,3-dimethylquinoline-4-carboxylic acid

This protocol is adapted from procedures known to minimize resinous byproducts and improve yield.[5][7]

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric Acid (HCl), concentrated and 1M

  • Diethyl ether

Procedure:

  • Preparation of Base & Ring Opening: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 13 g) in water (e.g., 13 ml). Once dissolved and cooled, add ethanol (e.g., 45 ml). To this stirred solution, add isatin (e.g., 15 g). Stir the mixture at room temperature. The initial deep purple color should fade to a light straw brown, indicating the formation of the potassium isatinate. This may take 30-60 minutes.

  • Addition of Carbonyl Compound: Once the ring-opening is complete, add butan-2-one (e.g., 30 ml) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 8-12 hours. Monitor the reaction's progress by TLC if a suitable system can be developed.

  • Workup - Initial Product Isolation: After the reflux period, cool the reaction mixture. If necessary, partially neutralize with concentrated HCl to a pH of 7.5-8. Cool the solution further and acidify to approximately pH 2 with more HCl to precipitate the crude product.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash it with cold water.

    • Suspend the crude solid in water and add a base (e.g., 10% NaOH solution) until the solid dissolves completely.

    • Extract the basic aqueous solution with diethyl ether to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and re-acidify with 1M HCl to precipitate the purified product.

    • Collect the pure solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the 2,3-dimethylquinoline-4-carboxylic acid.

References

how to improve the yield and purity of 6-Fluoroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis and purification of 6-Fluoroquinoline-2-carbaldehyde. This key intermediate is crucial in the development of various bioactive compounds, including novel fluoroquinolone antibiotics.[1][2] This document provides in-depth, experience-based solutions to common experimental challenges.

Section 1: Troubleshooting the Synthesis

The most common and direct route to this compound is the oxidation of 6-fluoro-2-methylquinoline using selenium dioxide (SeO₂).[3][4] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction yield is consistently low (<50%). What are the primary causes?

A1: Low yields in this specific oxidation can typically be traced back to one of four key areas: the quality of reagents, reaction conditions, incomplete reaction, or product degradation.

  • Reagent Quality:

    • Selenium Dioxide (SeO₂): The purity of SeO₂ is paramount. The use of older or lower-grade SeO₂ can drastically reduce yields.[4] It is highly recommended to use freshly opened, high-purity SeO₂.

    • Starting Material: Ensure your 6-fluoro-2-methylquinoline is pure. Impurities in the starting material can lead to a complex mixture of side products that are difficult to separate.

    • Solvent: The solvent (commonly 1,4-dioxane) must be anhydrous. The presence of water can interfere with the reaction mechanism.[3]

  • Reaction Conditions:

    • Stoichiometry: A molar excess of SeO₂ is typically required. A common ratio is 2 equivalents of SeO₂ to 1 equivalent of the starting material.[3] Insufficient oxidant will result in a low conversion rate.

    • Temperature Control: The reaction generally requires heating to around 100 °C.[3] However, excessive temperatures can promote over-oxidation to the corresponding carboxylic acid or lead to thermal decomposition, resulting in a tarry mixture.[5]

  • Reaction Monitoring: It is critical to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[3] Stopping the reaction too early will leave unreacted starting material, while extending it for too long will increase the formation of the over-oxidized carboxylic acid byproduct.

Q2: My crude product is a dark, complex mixture, and I'm seeing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of a complex mixture is a common issue. The primary side products are:

  • 6-Fluoroquinoline-2-carboxylic acid: This is the most common byproduct, formed by the over-oxidation of the desired aldehyde.[6] It will appear as a more polar spot on the TLC plate.

  • Unreacted 6-fluoro-2-methylquinoline: If the reaction does not go to completion, you will have leftover starting material, which is less polar than the product.

  • Elemental Selenium (Red Precipitate): SeO₂ is reduced to elemental selenium during the reaction, which often precipitates as a red or black solid. This is typically removed during filtration after the reaction is complete.

  • Tarry Polymeric Materials: This can occur if the reaction temperature is too high or if the reaction is run for an extended period, leading to degradation.[5]

Q3: How can I minimize the formation of the carboxylic acid byproduct?

A3: Minimizing over-oxidation is key to improving both yield and purity.

  • Strict Reaction Monitoring: Use TLC to track the disappearance of the starting material and the appearance of the product. The optimal point to stop the reaction is when the starting material spot has just disappeared, but before the carboxylic acid spot becomes too intense.

  • Control Stoichiometry: Avoid using a large excess of selenium dioxide. While a 2:1 ratio of SeO₂ to substrate is common, you may need to optimize this for your specific setup.[3] Start with 2 equivalents and adjust based on TLC analysis.

  • Temperature Management: Maintain a consistent temperature (e.g., 100 °C). Fluctuations or "hot spots" in the reaction flask can accelerate over-oxidation.

Section 2: Troubleshooting the Purification

Effective purification is essential for obtaining high-purity this compound, which is often required for subsequent synthetic steps.

Frequently Asked Questions (FAQs) - Purification

Q1: What is the standard work-up procedure for this reaction?

A1: A typical work-up involves cooling the reaction mixture, filtering off the solid selenium byproduct, and then performing an aqueous wash.

  • Cooling & Filtration: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. The elemental selenium can be removed by filtering the mixture through a pad of Celite.

  • Aqueous Wash: The filtrate is often treated with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components and help remove the 6-fluoroquinoline-2-carboxylic acid byproduct by converting it to its water-soluble sodium salt.[3]

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure.[3]

Q2: My column chromatography is not providing good separation between the product and impurities. What can I do?

A2: Poor separation on a silica gel column is usually due to an improper solvent system or technique.

  • Solvent System (Eluent): The product is moderately polar. A gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is recommended. Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase the polarity.

  • TLC Analysis: Before running the column, identify a solvent system on a TLC plate that gives good separation between your starting material, product, and the main byproduct (carboxylic acid). The ideal Rf value for the product should be around 0.3-0.4.

  • Column Packing and Loading: Ensure the silica gel column is packed properly to avoid channeling. Load the crude product onto the column in a minimal amount of solvent to ensure a tight starting band.

Q3: Is recrystallization a viable method for final purification?

A3: Yes, recrystallization can be an excellent final step to achieve high purity, especially after initial purification by column chromatography. The choice of solvent is critical. You may need to screen several solvents or solvent mixtures, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Section 3: Characterization and Stability

Frequently Asked Questions (FAQs) - Product Handling

Q1: What are the key characteristics of pure this compound?

A1: The pure compound should be a solid, often described as cream to yellow in color.[7]

PropertyValueSource
Molecular Formula C₁₀H₆FNO[8]
Molecular Weight 175.16 g/mol [8]
Appearance Cream to yellow solid/powder[7]
Melting Point 113-120 °C
Purity (Assay) Typically ≥96%[8]

Key spectral features to confirm identity include the aldehyde proton signal (~10 ppm) in ¹H NMR and the carbonyl stretch (~1690 cm⁻¹) in IR spectroscopy.[9]

Q2: How should I store the final product to ensure its stability?

A2: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air and light. For long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (2-8°C), and protected from light.[8]

Section 4: Protocols and Data

Detailed Experimental Protocol: Synthesis and Purification

This protocol is a generalized procedure based on literature methods.[3] Researchers should adapt it as necessary based on their lab-specific conditions and monitoring.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-fluoro-2-methylquinoline (1.0 eq).

  • Add anhydrous 1,4-dioxane (approx. 100 mL per gram of starting material).

  • Add selenium dioxide (2.0 eq).

  • Place the flask in an oil bath and heat the mixture to 100 °C with vigorous stirring.

Step 2: Reaction and Monitoring

  • Maintain the reaction at 100 °C for 2-4 hours.

  • Monitor the reaction progress every 30 minutes by TLC (e.g., 20% ethyl acetate in hexanes).

  • Stop the reaction when the starting material spot is no longer visible.

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the black/red selenium precipitate. Wash the filter cake with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and treat with a 5% aqueous NaHCO₃ solution. Shake well.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude solid by flash column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexanes (e.g., from 5% to 30%) as the eluent.

  • Combine the fractions containing the pure product (identified by TLC).

  • Remove the solvent under reduced pressure to obtain the purified this compound.

  • For higher purity, recrystallize the product from a suitable solvent system.

Table of Optimization Parameters
ParameterConditionImpact on YieldImpact on PurityRecommendation
SeO₂ Stoichiometry < 2 eqLowHigh (incomplete reaction)Start with 2 eq and monitor by TLC.[3]
> 2.5 eqMay DecreaseLow (over-oxidation)Avoid large excess unless necessary.
Temperature < 90 °CLowHigh (slow/incomplete)Maintain a consistent 100 °C.[3]
> 110 °CLowLow (decomposition/tar)Avoid overheating. Use an oil bath.[5]
Reaction Time Too ShortLowHigh (incomplete reaction)Monitor closely with TLC.
Too LongLowLow (over-oxidation)Stop reaction once starting material is consumed.

Section 5: Visual Guides

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Combine Reactants (6-fluoro-2-methylquinoline, SeO₂, Dioxane) B 2. Heat to 100°C (2-4 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Filter (Remove Selenium) C->D Reaction Complete E 5. Aqueous Wash (NaHCO₃) & Extraction (EtOAc) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography (Silica, Hex/EtOAc) F->G Crude Product H 8. Recrystallization (Optional) G->H I Pure Product (this compound) H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_purification Purification Issues Start Problem: Low Yield or Purity R1 Check Purity of 6-fluoro-2-methylquinoline Start->R1 Step 1: Check Inputs R2 Use Fresh, High-Purity SeO₂ Start->R2 Step 1: Check Inputs R3 Ensure Solvent is Anhydrous Start->R3 Step 1: Check Inputs C1 Verify SeO₂ Stoichiometry (Target: 2 eq) Start->C1 Step 2: Optimize Reaction C2 Maintain Stable Temp (100°C) Start->C2 Step 2: Optimize Reaction C3 Monitor Closely with TLC to Avoid Over-oxidation Start->C3 Step 2: Optimize Reaction P1 Optimize TLC Solvent System Before Column Start->P1 Step 3: Refine Purification P2 Ensure Proper Work-up (NaHCO₃ wash) Start->P2 Step 3: Refine Purification P3 Consider Recrystallization for Final Purity Start->P3 Step 3: Refine Purification

Caption: A decision tree for troubleshooting common synthesis and purification issues.

References

stability issues of 6-Fluoroquinoline-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Fluoroquinoline-2-carbaldehyde

A Guide to Storage, Stability, and Troubleshooting

Welcome to the technical support guide for this compound (CAS 260430-93-1). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability and handling of this valuable heterocyclic building block. This guide moves beyond simple data sheets to explain the chemical principles behind the recommended procedures, empowering you to ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container.[1][2][3] To mitigate the primary degradation pathways, storage should also be under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[4][5][6]

Q2: Why is protection from air and light so critical for this compound?

Aromatic aldehydes are susceptible to two main degradation pathways: oxidation and photodegradation.

  • Oxidation: The aldehyde functional group (-CHO) is prone to oxidation when exposed to atmospheric oxygen, converting it to the corresponding carboxylic acid (6-Fluoroquinoline-2-carboxylic acid).[7][8][9] This impurity can interfere with subsequent reactions where the aldehyde's reactivity is required.

  • Photodegradation: The quinoline ring system, particularly in fluoroquinolones, is known to be light-sensitive.[10][11] Exposure to UV or even strong ambient light can initiate complex degradation pathways, leading to the formation of various photoproducts and a potential loss of antibacterial activity if used in that context.[12] The quinoline core itself turns brown upon exposure to light.[5]

Q3: My solid this compound has changed color from light yellow to brown. What does this indicate?

A color change from its typical cream or light yellow to a darker yellow or brown shade is a common visual indicator of degradation.[5][13] This is often due to a combination of minor oxidation and the formation of photolytic degradation products. While a slight color change may not always signify a critical loss of purity, it warrants further investigation before use in a sensitive reaction.

Q4: Is the compound sensitive to moisture?

Yes, the compound is listed as moisture-sensitive.[3] While not as reactive as some acid chlorides, moisture can still be detrimental. Water can facilitate certain degradation pathways and may physically alter the solid material by causing it to clump.[14] Therefore, it is crucial to store it in a dry environment and handle it quickly when weighing.[6]

Q5: Can I store this compound in a solution for convenience?

While convenient, long-term storage in solution is generally not recommended due to increased molecular mobility, which can accelerate degradation. If you must store it in solution for a short period, use a dry, aprotic solvent. Some aldehydes are more stable when diluted in a primary alcohol like ethanol, where they can form a hemiacetal in equilibrium, which is less prone to oxidation.[15] However, this is reaction-dependent and should be tested on a small scale. Always store solutions in the dark at 2-8°C.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides guidance when you suspect the quality of your this compound may be compromising your experimental results.

Q1: My reaction yield is lower than expected, or the reaction is not proceeding to completion. Could the aldehyde be the problem?

This is a classic symptom of using a degraded starting material. The most likely culprit is the oxidation of the aldehyde to its corresponding carboxylic acid, which is unreactive in many aldehyde-specific reactions (e.g., reductive amination, Wittig reactions). This effectively lowers the molar equivalent of the active aldehyde in your reaction.

  • Recommended Action: Assess the purity of your aldehyde using the TLC protocol provided below (Protocol 2). The presence of a baseline spot (carboxylic acid) or multiple new spots is a strong indicator of degradation.

Q2: I'm seeing unexpected side products in my reaction analysis (LC-MS, NMR). How can I confirm if they originate from my starting aldehyde?

Degradation products in your starting material will naturally be carried through the reaction, potentially appearing as impurities in your final product.

  • Recommended Action: First, run a direct analysis (e.g., LC-MS) of your stored this compound dissolved in a suitable solvent. Compare the resulting chromatogram to the one from your reaction mixture. If the impurity peaks match, your starting material is the source. You should also check the Certificate of Analysis (COA) for the reported purity of the lot you are using.

Q3: My compound's melting point is broad and lower than the literature value (113-120°C).[1] What does this signify?

A broad and depressed melting point is a fundamental indicator of impurity, as described by the principles of melting-point depression. The presence of degradation products disrupts the crystal lattice of the pure compound, causing it to melt over a wider range and at a lower temperature.

  • Recommended Action: This strongly suggests the material has degraded. Confirm with a purity check (Protocol 2). If degradation is significant, the material may need to be purified or discarded.

Underlying Mechanisms of Degradation

Understanding the chemical transformations that lead to instability is key to preventing them. The two primary pathways are oxidation and photodegradation.

Oxidation Pathway

The aldehyde functional group is readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities.

Photodegradation Pathway

Fluoroquinolone structures are known to be photolabile.[12] UV irradiation can lead to the cleavage of bonds and the formation of various radical species, resulting in a complex mixture of degradation products.[10][16]

DegradationPathways Main This compound Oxidized 6-Fluoroquinoline-2-carboxylic Acid (Primary Impurity) Main->Oxidized O₂, Air (Oxidation) Photo Complex Photodegradation Products Main->Photo Light (UV, Ambient) (Photodegradation)

Caption: Primary degradation pathways for this compound.

Experimental Protocols & Workflow

The following protocols provide a self-validating system to assess the quality of your stored compound.

Troubleshooting Workflow

Use this workflow to diagnose and address potential stability issues.

TroubleshootingWorkflow decision decision start Stability Issue Suspected (e.g., color change, failed reaction) visual Protocol 1: Visual & Physical Inspection start->visual visual_ok Color/Form OK & Melting Point Sharp? visual->visual_ok tlc Protocol 2: TLC Purity Check tlc_ok Single Spot on TLC? tlc->tlc_ok use Proceed with Experiment (Compound is suitable) purify Consider Purification (e.g., Recrystallization) discard Discard and Procure New Stock purify->discard Purification Fails or Impurities >10% visual_ok->tlc No visual_ok->tlc Yes tlc_ok->use Yes tlc_ok->purify No (Minor Impurities)

Caption: Logical workflow for troubleshooting stability issues.

Protocol 1: Visual Inspection and Physical Properties Assessment
  • Visual Check: Observe the compound at room temperature. It should be a cream to light yellow solid.[13] Note any significant darkening (to tan or brown) or signs of clumping/melting.

  • Melting Point Analysis: Prepare a capillary tube with a small amount of the solid. Use a calibrated melting point apparatus to determine the melting range.

    • Expected Result: A sharp melting range within the literature value of 113-120°C.[1]

    • Indication of Degradation: A melting range that is broad (>5°C) and depressed (starts significantly below 113°C).

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Check

This method provides a rapid, semi-quantitative assessment of purity.

Materials:

  • TLC plate (Silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: A non-polar/polar mixture such as 7:3 Hexane:Ethyl Acetate (this may require optimization).

  • Visualization: UV lamp (254 nm).

  • Sample Solution: Dissolve a tiny amount (~1 mg) of your this compound in a suitable solvent like Dichloromethane or Ethyl Acetate (~0.5 mL).

Procedure:

  • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.

  • Development: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below your baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp.

  • Analysis:

    • Pure Compound: A single, well-defined spot should be visible.

    • Degraded Compound:

      • The presence of a spot that remains at the baseline (Rf ≈ 0) is indicative of the highly polar 6-Fluoroquinoline-2-carboxylic acid.

      • The appearance of multiple other spots indicates the presence of various degradation products.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Slows the rate of chemical degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aldehyde group to a carboxylic acid.[6]
Light Amber Vial / In the DarkProtects the light-sensitive quinoline ring from photodegradation.[5][10][12]
Moisture Tightly Sealed ContainerPrevents hydrolysis and physical changes to the solid.[3]

Table 1: Summary of Recommended Storage Conditions for this compound.

By adhering to these storage and handling protocols and using the troubleshooting guide to verify the integrity of your material, you can significantly improve the reliability and reproducibility of your experimental outcomes.

References

Quinoline Synthesis Optimization: A Technical Support Center on Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful and reproducible outcomes in quinoline synthesis. Here, we move beyond simple protocols to explain the underlying principles of how solvents influence reaction mechanisms, yields, and purity.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in quinoline synthesis?

Solvent choice is paramount as it directly influences the reaction mechanism and the stability of intermediates. Quinolines are typically synthesized through cyclization reactions that involve charged or highly polar transition states. The ability of a solvent to stabilize these intermediates can significantly impact the reaction rate and overall yield. Furthermore, the solvent can affect the solubility of reactants and reagents, which is crucial for reaction efficiency, especially in heterogeneous reaction mixtures. In some cases, the solvent can also act as a catalyst or reactant.[1]

Q2: What are the general considerations when choosing a solvent for a classical quinoline synthesis like the Skraup or Doebner-von Miller reaction?

For classical syntheses that often involve harsh conditions (e.g., strong acids, high temperatures), the solvent must be inert to these conditions. In the Skraup reaction, for instance, nitrobenzene is often used not only as an oxidizing agent but also as a high-boiling solvent that can withstand the reaction temperature.[1][2] For the Doebner-von Miller reaction, which is prone to acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, a biphasic reaction medium can be advantageous.[3] Sequestering the carbonyl compound in an organic phase can minimize polymerization and improve yields.[3]

Q3: I'm getting a low yield in my Friedländer synthesis. Could the solvent be the problem?

Absolutely. The Friedländer synthesis is highly sensitive to reaction conditions, and solvent choice is a key parameter. The reaction involves a condensation and cyclodehydration, and the solvent can influence both steps.[4][5] For instance, traditional methods often use high temperatures and strong acids or bases, which can lead to side reactions.[6] Modern protocols often employ milder conditions, and the solvent plays a crucial role in enabling these transformations. For example, the use of water as a solvent has been shown to be highly effective for the Friedländer reaction, often proceeding without a catalyst and offering a greener alternative to traditional organic solvents.[7] The high polarity of water can enhance the reaction efficiency compared to solvents like ethanol.[7]

Q4: How do polar protic and polar aprotic solvents differently affect quinoline synthesis?

The distinction between polar protic and polar aprotic solvents is crucial.

  • Polar Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds and can form hydrogen bonds.[8] They are effective at solvating both cations and anions. In reactions involving carbocation intermediates, polar protic solvents can stabilize these charged species, favoring SN1-type mechanisms.[9] However, they can also form hydrogen bonds with nucleophiles, potentially reducing their reactivity in SN2-type reactions.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and do not act as hydrogen bond donors.[8] They are excellent at solvating cations but less effective at solvating anions. This leaves the anion "naked" and highly reactive, which can be advantageous in reactions where a strong nucleophile is required.[9]

The choice between them depends on the specific mechanism of the quinoline synthesis. For instance, in a reaction where nucleophilic attack is the rate-determining step, a polar aprotic solvent might be preferred.

Troubleshooting Guides

Issue: Low Yield and Tar Formation in Skraup Synthesis

Symptoms: The reaction mixture is a thick, dark tar, and the yield of the desired quinoline is significantly lower than expected.

Causality: The Skraup reaction is notoriously exothermic and operates under harsh acidic and high-temperature conditions, which can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates.[10]

Solutions:

  • Moderating the Reaction: The addition of a moderator like ferrous sulfate (FeSO₄) can help control the reaction's vigor.[2]

  • Solvent as a Heat Sink: In some protocols, nitrobenzene acts as both an oxidant and a high-boiling solvent to help manage the reaction temperature.[1][2]

  • Alternative "Green" Approaches: Consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[10] The use of ionic liquids as both solvent and catalyst has also been shown to lead to cleaner reactions.[3][10] Some protocols have even been developed under solvent-free conditions.[11]

Issue: Poor Regioselectivity in Doebner-von Miller Synthesis with Unsymmetrical Carbonyls

Symptoms: The reaction produces a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Causality: The Doebner-von Miller reaction can proceed through two main pathways: a 1,4-conjugate addition or a 1,2-addition (Schiff base formation), leading to different regioisomers. The dominant pathway is influenced by the substrates and reaction conditions, including the solvent.[12]

Solutions:

  • Solvent and Catalyst System: A significant reversal of the typical regioselectivity (favoring the 4-substituted quinoline) has been achieved by using γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA).[13][14] In this case, TFA acts as both the solvent and the catalyst, promoting the 1,2-addition pathway.[13]

  • Lewis Acid Catalysis: Lewis acids like tin tetrachloride (SnCl₄) and scandium(III) triflate can also influence the regioselectivity.[15] The choice of solvent in these cases is also critical, with dichloromethane being a common choice.[13]

Issue: Incomplete Reaction in Combes Synthesis

Symptoms: TLC analysis shows significant amounts of unreacted starting materials even after prolonged reaction times.

Causality: The Combes synthesis involves the acid-catalyzed cyclization of a β-aminoenone intermediate. The efficiency of this step is highly dependent on the acid strength and the reaction temperature, which are both influenced by the solvent.

Solutions:

  • High-Boiling Solvents: For thermal cyclizations like the Combes synthesis, high-boiling, inert solvents such as mineral oil or 1,2,4-trichlorobenzene can improve yields compared to running the reaction neat.[6]

  • Strong Acidic Medium: Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent in the Combes synthesis to ensure the strongly acidic conditions required for cyclization.[16]

Experimental Protocols & Data

Protocol 1: Greener Friedländer Synthesis in Water

This protocol demonstrates an environmentally friendly approach to quinoline synthesis.[7]

Materials:

  • 2-Aminobenzaldehyde

  • Ketone with an α-methylene group (e.g., acetone)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).

  • Add the ketone (1.2 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary: Solvent Effects on Friedländer Synthesis Yield
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneWater70397[7]
p-TsOHNone (Solvent-free)1000.5-185-95[17]
IodineNone (Solvent-free)80-100-82-94[17]
Choline HydroxideWater50->95[18]
PEG-SO₃HAqueous Medium--High[19]
TfOHToluene1202440-57[20]

Note: Yields are representative and can vary depending on the specific substrates used.

Visualizing the Mechanisms

Understanding the reaction mechanism is key to troubleshooting and optimization. Below are simplified diagrams illustrating the influence of the reaction pathway on the final product.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First Reactants1 2-Aminocarbonyl + Ketone Adduct Aldol Adduct Reactants1->Adduct Rate-determining step Unsaturated α,β-Unsaturated Carbonyl Adduct->Unsaturated -H₂O Quinoline1 Quinoline Unsaturated->Quinoline1 Imine formation -H₂O Reactants2 2-Aminocarbonyl + Ketone Schiff Schiff Base Reactants2->Schiff -H₂O Cyclized Cyclized Intermediate Schiff->Cyclized Aldol reaction Quinoline2 Quinoline Cyclized->Quinoline2 -H₂O

Caption: Two plausible mechanisms for the Friedländer synthesis. The dominant pathway can be influenced by the solvent and catalyst.[4]

Doebner_Miller_Regioselectivity cluster_pathA Pathway A: 1,4-Conjugate Addition cluster_pathB Pathway B: 1,2-Addition Start Aniline + α,β-Unsaturated Carbonyl Michael Michael Adduct Start->Michael Favored by standard conditions Schiff Schiff Base (Imine) Start->Schiff Favored by specific substrates (e.g., γ-aryl-β,γ-unsaturated α-ketoesters) and solvents (e.g., TFA) ProductA 2-Substituted Quinoline Michael->ProductA Cyclization & Oxidation ProductB 4-Substituted Quinoline Schiff->ProductB Intramolecular Cyclization & Oxidation

Caption: Competing pathways in the Doebner-von Miller synthesis that determine the regiochemical outcome.[12][13]

References

Validation & Comparative

The Evolving Landscape of Fluoroquinolones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the quest for novel antibacterial agents is a perpetual challenge against the backdrop of rising antimicrobial resistance. The fluoroquinolone class of antibiotics, with its broad spectrum of activity and favorable pharmacokinetic profiles, has long been a cornerstone of antibacterial therapy. However, the emergence of resistance and concerns over toxicity have necessitated a deeper understanding of their structure-activity relationships (SAR) to guide the rational design of next-generation analogs with improved efficacy and safety.

This guide provides an in-depth, comparative analysis of the SAR of fluoroquinolone analogs. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between specific structural modifications and their impact on antibacterial potency, target enzyme inhibition, and off-target effects. The experimental data presented herein is supported by detailed protocols, empowering researchers to validate and expand upon these findings.

The Fluoroquinolone Pharmacophore: A Blueprint for Antibacterial Action

The remarkable antibacterial efficacy of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[1][2]

The core scaffold of a fluoroquinolone consists of a bicyclic aromatic ring system with key functional groups that govern its interaction with the target enzymes and its overall pharmacological properties. The generally accepted SAR is a testament to decades of research and the synthesis of thousands of analogs.[3][4]

Figure 1. Key structural positions on the fluoroquinolone core that dictate biological activity.

A detailed examination of substitutions at these key positions reveals a nuanced interplay between structure and function:

  • N-1 Position: A cyclopropyl group at this position is widely recognized as optimal for overall antibacterial potency.[5] This substitution enhances the binding affinity for DNA gyrase. Other substituents, such as a 2,4-difluorophenyl group, can also confer significant activity.[5]

  • C-5 Position: The introduction of an amino group at the C-5 position generally improves activity against Gram-positive bacteria.[5]

  • C-6 Position: The quintessential fluorine atom at this position is a hallmark of the fluoroquinolone class and is crucial for potent DNA gyrase inhibition and broad-spectrum activity.[5]

  • C-7 Position: This position is a major determinant of the antibacterial spectrum, potency, and pharmacokinetic properties. The introduction of a piperazine or pyrrolidine ring is common. A piperazine ring tends to enhance activity against Gram-negative bacteria, while a pyrrolidine ring often improves efficacy against Gram-positive organisms.[5] Bulky substituents at this position can also enhance activity against anaerobic bacteria.[6]

  • C-8 Position: Modifications at the C-8 position can influence anaerobic activity and pharmacokinetic parameters. A methoxy group at this position has been shown to improve activity against anaerobes.[5] Halogen substitution at C-8 can also enhance activity but may increase the potential for phototoxicity.[5]

Comparative Performance of Fluoroquinolone Analogs: A Data-Driven Analysis

To provide a tangible comparison of how these structural modifications translate into measurable biological activity, the following tables summarize experimental data for a selection of fluoroquinolone analogs. These compounds, with systematic variations at key positions, illustrate the core principles of fluoroquinolone SAR.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The data below showcases the MIC values (in µg/mL) of various fluoroquinolone analogs against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

CompoundR1R7S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
CiprofloxacinCyclopropylPiperazinyl0.25 - 1.00.008 - 0.03[7]
NorfloxacinEthylPiperazinyl1.0 - 4.00.06 - 0.25[8]
MoxifloxacinCyclopropyl7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)0.06 - 0.250.06 - 0.25[7]
GatifloxacinCyclopropyl3-methylpiperazinyl0.12 - 0.50.03 - 0.12[7]
Delafloxacin3-fluoro-4-(pyridin-2-yl)phenyl3-hydroxyazetidin-1-yl0.008 - 0.060.06 - 0.25[7]

Note: MIC values can vary based on the specific strain and testing conditions.

Target Enzyme Inhibition: IC50 Values

The half-maximal inhibitory concentration (IC50) quantifies the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. For fluoroquinolones, this is a direct measure of their ability to inhibit DNA gyrase and topoisomerase IV.

CompoundDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)Reference
Ciprofloxacin0.323 - 10.71~0.5 - 5.0[6][9]
Norfloxacin~1.0 - 15.0~1.0 - 20.0[8]
Moxifloxacin~0.1 - 1.0~0.1 - 1.0[7]
Gatifloxacin~0.2 - 2.0~0.2 - 2.0[7]

Note: IC50 values are highly dependent on the specific assay conditions and the source of the enzyme.

Cytotoxicity Assessment: CC50 Values

A critical aspect of drug development is assessing the potential for off-target toxicity. The half-maximal cytotoxic concentration (CC50) is used to evaluate the concentration of a compound that is toxic to 50% of viable cells. This is a key indicator of the therapeutic window of an antibiotic.

CompoundMammalian Cell LineCC50 (µM)Reference
CiprofloxacinA-172 (human glioblastoma)259.3
NorfloxacinVERO (monkey kidney epithelial)>100
MoxifloxacinHCEC (human corneal epithelial)- (less cytotoxic than ciprofloxacin)

Note: Cytotoxicity can vary significantly between different cell lines and assay methods.

Experimental Protocols: A Guide to In Vitro Evaluation

The data presented above is generated through standardized and validated experimental protocols. To ensure scientific rigor and enable reproducibility, we provide detailed, step-by-step methodologies for the key assays used in the evaluation of fluoroquinolone analogs.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

MIC_Workflow A Prepare Serial Dilutions of Fluoroquinolone Analog C Inoculate Microtiter Plate Wells with Bacteria and Drug Dilutions A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Figure 2. Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Drug Dilutions: Prepare a stock solution of the fluoroquinolone analog in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: From a fresh agar plate culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fluoroquinolone analog that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Gyrase_Assay A Prepare Reaction Mix: Relaxed Plasmid DNA, ATP, Assay Buffer B Add Fluoroquinolone Analog at Various Concentrations A->B C Initiate Reaction with DNA Gyrase B->C D Incubate at 37°C for 30-60 minutes C->D E Stop Reaction and De-proteinize D->E F Analyze DNA Topology by Agarose Gel Electrophoresis E->F G Quantify Supercoiled DNA to Determine IC50 F->G

Figure 3. Workflow for DNA gyrase supercoiling inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer.

  • Inhibitor Addition: Add the fluoroquinolone analog at a range of concentrations to the reaction tubes. Include a no-drug control.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Analyze the reaction products by electrophoresis on an agarose gel. Supercoiled and relaxed DNA will migrate at different rates.

  • Data Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Quantify the intensity of the supercoiled DNA band to determine the percent inhibition at each drug concentration and calculate the IC50 value.

Topoisomerase IV Relaxation Inhibition Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IV.

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, ATP, and an appropriate assay buffer.

  • Inhibitor Addition: Add the fluoroquinolone analog at various concentrations.

  • Enzyme Addition: Initiate the reaction with purified topoisomerase IV.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction as described for the gyrase assay.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA on an agarose gel.

  • Data Analysis: Quantify the amount of remaining supercoiled DNA to determine the IC50 value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT_Assay A Seed Mammalian Cells in a 96-well Plate B Incubate for 24 hours to Allow Adherence A->B C Treat Cells with Various Concentrations of Fluoroquinolone Analog B->C D Incubate for a Defined Period (e.g., 24-72 hours) C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4 hours to Allow Formazan Crystal Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at ~570 nm G->H I Calculate Cell Viability and Determine CC50 H->I

Figure 4. Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., VERO, HeLa) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluoroquinolone analog. Include a vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Conclusion: Rational Design for the Future of Fluoroquinolones

The structure-activity relationship of fluoroquinolones is a well-established yet continuously evolving field. A thorough understanding of how subtle chemical modifications impact antibacterial activity, target enzyme inhibition, and cytotoxicity is paramount for the design of novel analogs that can overcome the challenges of resistance and improve patient safety. By integrating the principles of SAR with robust in vitro evaluation methodologies, researchers can rationally design and screen new fluoroquinolone candidates with enhanced therapeutic potential. The comparative data and detailed protocols provided in this guide serve as a foundational resource for these endeavors, empowering the scientific community to advance the fight against bacterial infections.

References

comparing the efficacy of different generations of fluoroquinolones.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antibacterial therapeutics, the fluoroquinolone class of antibiotics represents a compelling case study in the evolution of antimicrobial agents. With each successive generation, structural modifications have been engineered to enhance their spectrum of activity, improve pharmacokinetic profiles, and overcome emerging resistance. This guide provides an in-depth, objective comparison of the efficacy of different fluoroquinolone generations, supported by experimental data and detailed methodologies, to empower informed decisions in research and development.

The Evolving Mechanism: From Narrow-Spectrum to Broad-Spectrum Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] By binding to the enzyme-DNA complex, they trap these enzymes, leading to double-stranded DNA breaks and ultimately cell death.[1] The generational evolution of fluoroquinolones reflects a strategic enhancement of their interaction with these targets and an expansion of their antibacterial coverage.

cluster_0 Fluoroquinolone Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Primary in Gram-negative) Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Primary in Gram-positive) Fluoroquinolone->Topo_IV DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Topo_IV->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death cluster_1 MIC Determination Workflow Prep_Antibiotic Prepare 2-fold serial dilutions of antibiotic Inoculate Inoculate microtiter plate wells Prep_Antibiotic->Inoculate Prep_Inoculum Standardize bacterial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine lowest concentration with no visible growth (MIC) Incubate->Read_Results cluster_2 Fluoroquinolone Resistance Mechanisms Fluoroquinolone_Exposure Fluoroquinolone Exposure Target_Mutation Target-Site Mutations (gyrA, parC) Fluoroquinolone_Exposure->Target_Mutation Efflux_Pumps Overexpression of Efflux Pumps Fluoroquinolone_Exposure->Efflux_Pumps Resistance Fluoroquinolone Resistance Target_Mutation->Resistance Efflux_Pumps->Resistance

References

A Comparative Guide to the Validation of Antifungal Properties in Synthesized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and validation of novel antifungal agents. Quinoline derivatives, a class of heterocyclic compounds inspired by the natural alkaloid quinine, have emerged as a promising scaffold in the development of new antifungal therapeutics.[1][2] Their broad-spectrum activity and potential for diverse chemical modifications make them a compelling area of research.[3]

This guide provides a comprehensive framework for the validation of the antifungal properties of newly synthesized quinoline derivatives. It is designed to offer not just procedural steps, but a deeper understanding of the experimental choices and the scientific rationale that underpins a robust validation process. We will delve into the primary mechanisms of action, standardized protocols for susceptibility testing, and a comparative analysis of their performance against established antifungal drugs.

Mechanisms of Antifungal Action in Quinoline Derivatives

Understanding the mechanism of action is fundamental to the rational design and development of any new therapeutic agent. For quinoline derivatives, several key antifungal mechanisms have been elucidated, with two standing out due to their significant impact on fungal viability.

Disruption of Fungal Cell Membrane Integrity

A primary mode of action for several potent quinoline derivatives involves the disruption of the fungal cell membrane. This vital barrier is crucial for maintaining cellular homeostasis, regulating the passage of ions and nutrients, and protecting the cell from osmotic stress.

Certain synthesized quinoline derivatives have been shown to intercalate into the lipid bilayer of the fungal cell membrane, leading to a cascade of detrimental effects. This includes increased membrane permeability, the leakage of essential intracellular components such as ions and small molecules, and ultimately, cell lysis.[4] Preliminary studies on some derivatives revealed that they can cause abnormal morphology of cell membranes and the release of cellular contents.[4] This mechanism is particularly advantageous as it can lead to rapid fungicidal activity.

Inhibition of Succinate Dehydrogenase (Complex II)

A more specific and highly effective mechanism of action for a subset of quinoline derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[5] SDH is a critical enzyme that plays a dual role in fungal metabolism: it is a key component of the Krebs cycle and is integral to cellular respiration.

By binding to the ubiquinone binding site of the SDH complex, these quinoline derivatives block the transfer of electrons from succinate to the quinone pool. This interruption of the electron transport chain has profound consequences for the fungal cell, including:

  • A sharp decline in ATP synthesis.

  • The generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6]

  • Disruption of the tricarboxylic acid (TCA) cycle.

This targeted inhibition of a crucial metabolic pathway makes SDH an attractive target for the development of new and effective fungicides.

Below is a diagram illustrating the inhibition of the fungal mitochondrial electron transport chain by quinoline derivatives.

cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II oxidized by Fumarate Fumarate Complex_II->Fumarate to UQ Ubiquinone (UQ) Complex_II->UQ e⁻ transfer Quinoline Quinoline Derivative Quinoline->Complex_II INHIBITS UQH2 Ubiquinol (UQH2) UQ->UQH2 reduced to Complex_III Complex III UQH2->Complex_III e⁻ transfer Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ transfer Complex_IV Complex IV Cyt_c->Complex_IV e⁻ transfer ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H⁺ gradient powers O2 O₂ Complex_IV->O2 e⁻ transfer to ATP ATP ATP_Synthase->ATP produces H2O H₂O O2->H2O reduced to

Caption: Inhibition of Fungal Succinate Dehydrogenase by Quinoline Derivatives.

Experimental Validation of Antifungal Properties

A rigorous and standardized approach to the experimental validation of novel quinoline derivatives is crucial for generating reproducible and comparable data. The following section outlines the key in vitro assays for determining antifungal activity, with a focus on the methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The overall workflow for validating the antifungal properties of synthesized quinoline derivatives is depicted in the diagram below.

cluster_0 Validation Workflow Synthesis Synthesis of Quinoline Derivatives Screening Primary Screening (e.g., Disk Diffusion) Synthesis->Screening Test Compounds MIC Quantitative Analysis (Broth Microdilution - MIC) Screening->MIC Active Compounds Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Membrane Permeability) MIC->Mechanism Potent Compounds Toxicity In Vitro Toxicity (Cytotoxicity Assays) MIC->Toxicity Data Data Analysis and Comparison Mechanism->Data Toxicity->Data

Caption: Experimental Workflow for Antifungal Validation.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.

Rationale: This method provides a quantitative measure of the antifungal agent's potency, allowing for direct comparison between different compounds and with standard drugs. The use of standardized protocols from CLSI (M27 for yeasts, M38 for filamentous fungi) and EUCAST ensures inter-laboratory reproducibility.[2][7]

Step-by-Step Methodology (adapted from CLSI M27-A3): [2]

  • Preparation of Antifungal Stock Solutions: Dissolve the synthesized quinoline derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.

  • Inoculation: Dilute the adjusted fungal suspension in RPMI-1640 medium and add it to each well of the microdilution plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Controls: Include a positive control (fungal inoculum without any antifungal agent) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.

Protocol 2: Disk Diffusion Assay for Preliminary Screening

The disk diffusion assay is a simpler, qualitative method that is well-suited for the initial screening of a large number of compounds to identify those with antifungal activity.

Rationale: This method is cost-effective and allows for the rapid assessment of a compound's ability to inhibit fungal growth. The size of the zone of inhibition provides a preliminary indication of the compound's potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Inoculation of Agar Plate: Uniformly streak the fungal suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of growth.

  • Application of Disks: Impregnate sterile paper disks with a known concentration of the synthesized quinoline derivatives and place them on the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition generally indicates greater antifungal activity.

Comparative Performance of Synthesized Quinoline Derivatives

A critical aspect of validating a new antifungal candidate is to benchmark its performance against currently used antifungal drugs. The following tables present a compilation of experimental data from various studies, comparing the in vitro activity of synthesized quinoline derivatives with standard antifungals.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Quinoline Derivatives against Yeast Pathogens

Fungal StrainQuinoline Derivative 1Quinoline Derivative 2Quinoline Derivative 3Fluconazole
Candida albicans25-50[2]25-50[2]>50[2]2-128
Candida krusei50[2]50[2]>50[2]64[2]
Candida tropicalis50[2]25[2]>50[2]-
Candida parapsilosis50[2]50[2]50[2]-
Cryptococcus neoformans15.6[7]15.6[7]62.5[7]-

Note: Data is compiled from multiple sources and serves as a representative comparison. Direct comparison is most accurate when conducted within the same study.

Table 2: Comparative Antifungal Activity (MIC or EC₅₀ in µg/mL) of Quinoline Derivatives against Filamentous Fungi

Fungal StrainQuinoline Derivative Ac12Quinoline Derivative 5AzoxystrobinBoscalid8-Hydroxyquinoline
Sclerotinia sclerotiorum0.52[4]->30[4]-2.12[4]
Botrytis cinerea0.50[4]->30[4]Comparable in vivo[4]5.28[4]
Trichophyton mentagrophytes-12.5[2]---
Microsporum canis-25[2]---
Aspergillus niger->25[2]---

Note: EC₅₀ values are reported for some compounds, representing the concentration that causes 50% of the maximum effect.

The data presented in these tables highlight that certain synthesized quinoline derivatives exhibit potent antifungal activity, with MIC values that are comparable to or even superior to those of some commercial fungicides.[4] For example, derivative Ac12 shows significantly greater potency against Sclerotinia sclerotiorum and Botrytis cinerea than azoxystrobin and 8-hydroxyquinoline.[4]

Conclusion

The validation of synthesized quinoline derivatives as potential antifungal agents requires a systematic and scientifically rigorous approach. This guide has outlined the key mechanistic insights, standardized experimental protocols, and the importance of comparative data analysis in this process. By adhering to established methodologies and focusing on a thorough understanding of the underlying scientific principles, researchers can effectively evaluate the potential of these promising compounds in the fight against fungal infections. The continued exploration of the vast chemical space of quinoline derivatives, guided by robust validation strategies, holds significant promise for the development of the next generation of antifungal therapeutics.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of New-Generation Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth, objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of new-generation fluoroquinolones, with a focus on delafloxacin and finafloxacin. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to provide a comprehensive understanding of these novel antimicrobial agents.

Introduction: The Evolving Landscape of Fluoroquinolones

Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and favorable pharmacokinetic profiles.[1][2] The evolution of this class has been driven by the need to enhance activity against resistant pathogens, particularly Gram-positive organisms, while maintaining a favorable safety profile.[1][3] Newer fluoroquinolones, such as delafloxacin and finafloxacin, represent significant advancements, offering unique chemical structures and improved activity in specific physiological environments.[4][5] This guide will dissect the critical PK/PD parameters that differentiate these newer agents from each other and their predecessors, providing the data necessary for informed research and development decisions.

Mechanism of Action: A Dual-Target Approach

Fluoroquinolones exert their bactericidal effects by inhibiting bacterial DNA synthesis.[3] They form a ternary complex with DNA and essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] This action prevents the re-ligation of cleaved DNA strands, leading to irreparable DNA damage and cell death.[3]

Newer fluoroquinolones like delafloxacin distinguish themselves by targeting both DNA gyrase and topoisomerase IV with high affinity.[4][6] This dual-targeting mechanism is significant because it is thought to slow the development of resistance; multiple mutations in both target enzymes are required for clinically significant resistance to emerge.[6]

Delafloxacin, an anionic fluoroquinolone, has a larger molecular surface area compared to many of its predecessors, which contributes to its enhanced potency.[1][7] Finafloxacin, a zwitterionic fluoroquinolone, also targets both enzymes.[5] A unique characteristic of both delafloxacin and finafloxacin is their enhanced activity in acidic environments, a common feature of infection sites, which sets them apart from older fluoroquinolones that may lose activity at lower pH.[3][8]

cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (GyrA, GyrB) Fluoroquinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC, ParE) Fluoroquinolone->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of fluoroquinolones.

Comparative Spectrum of Activity

The antibacterial spectrum of newer fluoroquinolones has been optimized to cover a broad range of pathogens, including those resistant to older agents.

  • Delafloxacin exhibits potent activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria.[7] It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains of Streptococcus pneumoniae.[6][9] Its activity against Gram-negative organisms like Pseudomonas aeruginosa is also noteworthy.[9]

  • Finafloxacin also possesses a broad spectrum of activity, with notable efficacy against both Gram-positive and Gram-negative bacteria.[5] It has demonstrated strong activity against P. aeruginosa and S. aureus, the primary pathogens in acute otitis externa, for which its otic suspension is approved.[4] In acidic environments, its activity against pathogens like E. coli is significantly enhanced.[8]

Pharmacokinetic and Pharmacodynamic Parameters: A Head-to-Head Comparison

The clinical efficacy of fluoroquinolones is predicted by specific PK/PD indices, primarily the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).[8] For concentration-dependent bactericidal agents like fluoroquinolones, achieving a high AUC/MIC (typically >125 for Gram-negative bacteria) and Cmax/MIC (ideally >10) is associated with optimal bacterial killing and suppression of resistance.[8]

Pharmacokinetic (PK) Profile
ParameterDelafloxacinFinafloxacin
Bioavailability (Oral) ~59%[1]Well-absorbed orally[4]
Protein Binding ~84%[1][10]-
Half-life (t½) ~10-14 hours[1]~10 hours[11]
Metabolism Glucuronidation[1]-
Excretion Urine (~66% IV, ~50% oral) and feces[1]Primarily renal[11]
Volume of Distribution (Vd) ~40 L[10]-
Pharmacodynamic (PD) Profile
ParameterDelafloxacinFinafloxacin
Primary PK/PD Index fAUC/MIC[12]AUC/MIC[2][8]
Target AUC/MIC for Stasis (S. aureus) -132.5[8]
Target AUC/MIC for Stasis (E. coli) -88.1[8]
Target Cmax/MIC for Stasis (S. aureus) -30.9[8]
Target Cmax/MIC for Stasis (E. coli) -22.4[8]
Post-Antibiotic Effect (PAE) Demonstrates PAEDemonstrates PAE

Experimental Protocols for PK/PD Assessment

Accurate determination of PK/PD parameters is fundamental to the preclinical and clinical development of new antibiotics. The following are standardized protocols for key in vitro assessments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] The broth microdilution method is a widely accepted and standardized technique.[14][15]

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: A standardized suspension of the test organism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Prepare Antibiotic Dilutions: A serial two-fold dilution of the fluoroquinolone is prepared in the broth medium in a 96-well microtiter plate.[16]

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.[16] Control wells (no antibiotic) are included to ensure bacterial growth.[15]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[16]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[13][16]

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Antibiotic Dilutions in 96-well plate Prepare_Inoculum->Prepare_Dilutions Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Post-Antibiotic Effect (PAE) Determination

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[17] This is a crucial parameter for determining dosing intervals.

Step-by-Step Methodology:

  • Exposure: A logarithmic-phase bacterial culture is exposed to a specific concentration of the fluoroquinolone (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).[18] A control culture with no antibiotic is run in parallel.

  • Removal of Antibiotic: The antibiotic is removed by dilution (e.g., 1:1000) or washing the bacterial cells.[19]

  • Regrowth Monitoring: The number of viable bacteria (CFU/mL) in both the test and control cultures is monitored over time by plating serial dilutions.[20]

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10, and C is the corresponding time for the control culture.[19][20]

cluster_0 PAE Determination Workflow Exposure Expose Log-Phase Bacteria to Fluoroquinolone (e.g., 10x MIC, 1-2h) Removal Remove Antibiotic (Dilution/Washing) Exposure->Removal Monitoring Monitor Viable Counts (CFU/mL) of Test and Control Cultures Over Time Removal->Monitoring Calculation Calculate PAE = T - C Monitoring->Calculation

Caption: Experimental workflow for Post-Antibiotic Effect (PAE) determination.

Mechanisms of Resistance and Cross-Resistance

Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV.[4] Efflux pumps that actively remove the drug from the bacterial cell also contribute to resistance.[7]

  • Delafloxacin has shown retained activity against some strains with single mutations in the QRDRs that confer resistance to other fluoroquinolones like levofloxacin.[6] However, the accumulation of multiple mutations can lead to delafloxacin resistance.[6][21] Additionally, the presence of certain efflux pumps, such as QacC in S. aureus, has been identified as a key factor in the development of high-level delafloxacin resistance.[21]

  • Finafloxacin resistance can also emerge through mutations in the topoisomerase enzymes, and cross-resistance with other fluoroquinolones has been reported.[4]

Clinical Efficacy and Safety Considerations

  • Delafloxacin is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[5] Clinical trials have demonstrated its non-inferiority to standard-of-care regimens, including vancomycin plus aztreonam for ABSSSI.[1] It is generally well-tolerated, with a safety profile consistent with the fluoroquinolone class.[1]

  • Finafloxacin is approved as an otic suspension for the treatment of acute otitis externa.[5] Clinical studies have shown its efficacy in resolving the signs and symptoms of this infection.[4] Oral and intravenous formulations have been investigated for other indications, such as urinary tract infections.[22]

Conclusion

The new-generation fluoroquinolones, delafloxacin and finafloxacin, offer significant advantages in the ongoing battle against bacterial infections. Their enhanced spectrum of activity, particularly against resistant Gram-positive pathogens, and their unique property of increased potency in acidic environments make them valuable additions to the antimicrobial armamentarium. A thorough understanding of their distinct pharmacokinetic and pharmacodynamic profiles, as detailed in this guide, is essential for optimizing their use in clinical practice and for guiding the future development of this important class of antibiotics.

References

A Senior Application Scientist's Guide to Molecular Docking Studies of Quinoline Derivatives with Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Quinoline derivatives have long been a cornerstone of antibacterial chemotherapy, and understanding their interactions with bacterial enzymes at a molecular level is crucial for the rational design of more potent and specific inhibitors. This guide provides a comprehensive comparison of molecular docking studies of various quinoline derivatives against key bacterial enzymes. We delve into the causality behind experimental choices, present comparative data to highlight structure-activity relationships, and offer a detailed, field-proven protocol for performing and validating molecular docking simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate the discovery of next-generation antibacterial agents.

Introduction: The Enduring Promise of Quinolines and the Power of In Silico Insights

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with a rich history of application as antimicrobial agents.[1] The mechanism of action for the most well-known class, the fluoroquinolones, involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for DNA replication, recombination, and repair, making them prime targets for antibacterial intervention. However, the emergence of resistance, often through mutations in these target enzymes, has compromised the efficacy of existing quinolone-based drugs.

Molecular docking has emerged as a powerful computational tool in structure-based drug design, enabling the prediction of binding affinities and interaction patterns of small molecules with their biological targets. This in silico approach allows for the rapid screening of large compound libraries and provides invaluable insights into the molecular determinants of ligand binding, thereby guiding the optimization of lead compounds. This guide will explore and compare molecular docking studies of quinoline derivatives against various bacterial enzymes, providing a framework for understanding their therapeutic potential.

Comparative Docking Analysis of Quinoline Derivatives Against Key Bacterial Enzymes

The antibacterial efficacy of quinoline derivatives is intrinsically linked to their ability to bind and inhibit essential bacterial enzymes. Here, we present a comparative analysis of docking studies against three primary targets: DNA gyrase, topoisomerase IV, and dihydrofolate reductase (DHFR).

DNA Gyrase: The Primary Target in Gram-Negative Bacteria

DNA gyrase, a type II topoisomerase, is the primary target of many quinolones in Gram-negative bacteria like Escherichia coli.[4] It introduces negative supercoils into DNA, a process vital for DNA compaction and replication. Docking studies have been instrumental in elucidating the binding modes of quinoline derivatives within the enzyme's active site.

A study on quinoline-based chalcones identified compounds with significant antibacterial activity, and their docking studies with E. coli DNA gyrase (PDB ID: 2XCT) revealed strong binding affinities. For instance, a bromo-substituted chalcone (A4) and a chloro-substituted chalcone (A6) exhibited high free binding energies of -8.18 kcal/mol and -8.88 kcal/mol, respectively.[5] Another study investigating novel quinoline derivatives against E. coli DNA gyrase B (PDB ID: 6F86) reported binding energies ranging from –6.0 to –7.33 kcal/mol.[6] These findings underscore the importance of specific substitutions on the quinoline scaffold for enhancing binding affinity.

Quinoline Derivative Bacterial Target PDB ID Docking Score (kcal/mol) In Vitro Activity (MIC/IC50) Reference
Bromo-substituted chalcone (A4)E. coli DNA Gyrase2XCT-8.18Not specified in docking study[5]
Chloro-substituted chalcone (A6)E. coli DNA Gyrase2XCT-8.88Not specified in docking study[5]
Ciprofloxacin (Reference)E. coli DNA Gyrase2XCT-5.62Varies by strain[2]
Compound 6E. coli DNA Gyrase B6F86-7.33Potent against P. aeruginosa[6]
Compound 11E. coli DNA Gyrase B6F86-7.33Not specified as most potent[6]
Topoisomerase IV: A Key Target in Gram-Positive Bacteria

In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target of quinolones.[3][7] This enzyme is crucial for decatenating replicated chromosomes, allowing for proper cell division. While sharing structural homology with DNA gyrase, subtle differences in the active site can be exploited for selective inhibition.

A study on the structure-activity relationships of 3-aminoquinazolinediones as inhibitors of bacterial type II topoisomerases demonstrated exceptional potency. Two compounds, 2r and 2s, exhibited an IC50 of 0.2 µM against the enzyme and potent activity against Gram-positive organisms with MICs ranging from 0.015-0.06 µg/mL.[8] Docking studies with S. aureus topoisomerase IV can help rationalize these findings by revealing key interactions within the enzyme's binding pocket. For instance, a theoretical study on fluoroquinolone derivatives docked against S. aureus proteins indicated a strong inhibitory activity for "compound B" with a docking score of -7.562 kcal/mol.[9]

Quinoline Derivative Bacterial Target PDB ID Docking Score (kcal/mol) In Vitro Activity (MIC/IC50) Reference
Compound B (Fluoroquinolone)S. aureus protein2W9S (DHFR)-7.562Not specified in docking study[9]
3-aminoquinazolinedione (2r)Bacterial Topoisomerase IVNot specifiedNot specifiedIC50 = 0.2 µM, MIC = 0.015-0.06 µg/mL[8]
3-aminoquinazolinedione (2s)Bacterial Topoisomerase IVNot specifiedNot specifiedIC50 = 0.2 µM, MIC = 0.015-0.06 µg/mL[8]
Dihydrofolate Reductase (DHFR): An Alternative Target

Beyond the topoisomerases, quinoline derivatives have been investigated as inhibitors of other essential bacterial enzymes, such as dihydrofolate reductase (DHFR).[10] DHFR is a key enzyme in the folate biosynthesis pathway, which is vital for the synthesis of nucleic acids and certain amino acids. A recent study synthesized and evaluated fifteen quinoline derivatives as potential DHFR inhibitors.[10] The in silico molecular docking study was carried out against human DHFR (PDB ID: 1DLS), and the results were correlated with in vitro inhibitory activity. Compounds 2 and 6 showed the lowest binding energy and potent DFHR inhibitory activity with IC50 values of 12.05 ± 1.55 µM and 10.04 ± 0.73 µM, respectively.[10] This highlights the potential of quinoline derivatives to target enzymes beyond the classical topoisomerase targets.

Quinoline Derivative Bacterial Target PDB ID Docking Score (kcal/mol) In Vitro Activity (IC50) Reference
Compound 2Human DHFR1DLSLowest Binding Energy12.05 ± 1.55 µM[10]
Compound 6Human DHFR1DLSLowest Binding Energy10.04 ± 0.73 µM[10]
Compound 12Human DHFR1DLSModerate Binding Energy16.33 ± 0.73 µM[10]
Compound 13Human DHFR1DLSModerate Binding Energy17.02 ± 1.55 µM[10]
Compound 15Human DHFR1DLSModerate Binding Energy18.04 ± 1.05 µM[10]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina

To ensure scientific integrity and reproducibility, a well-defined and validated docking protocol is paramount. This section provides a detailed, step-by-step methodology for performing molecular docking of a quinoline derivative against a bacterial enzyme using the widely adopted software, AutoDock Vina.[11][12][13][14][15]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) CleanPDB 3. Clean Protein (Remove water, heteroatoms) PDB->CleanPDB Ligand 2. Prepare Ligand Structure (e.g., draw in ChemDraw, save as .sdf) PDBQT_L 5. Convert Ligand to PDBQT (Define rotatable bonds) Ligand->PDBQT_L PDBQT_P 4. Convert Protein to PDBQT (Add polar hydrogens, assign charges) CleanPDB->PDBQT_P Grid 6. Define Grid Box (Specify search space around active site) PDBQT_P->Grid Config 7. Create Configuration File (Define input files and parameters) PDBQT_L->Config Grid->Config Vina 8. Run AutoDock Vina Config->Vina Results 9. Analyze Docking Results (Binding energies, poses) Vina->Results Visualize 10. Visualize Interactions (e.g., using PyMOL, Discovery Studio) Results->Visualize Validate 11. Validate Docking Protocol (Re-docking, RMSD calculation) Results->Validate

Caption: A generalized workflow for molecular docking studies.

Protocol 1: Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Download the 3D crystal structure of the target bacterial enzyme from the Protein Data Bank (PDB) (e.g., E. coli DNA gyrase B, PDB ID: 6F86).

    • Open the PDB file in a molecular visualization software (e.g., PyMOL, UCSF Chimera).

    • Remove all water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the study.

    • Save the cleaned protein structure as a PDB file.

  • Ligand Preparation:

    • Draw the 2D structure of the quinoline derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the 3D structure of the ligand in a suitable format (e.g., .sdf or .mol2).

  • Conversion to PDBQT Format:

    • Use AutoDock Tools (ADT) to convert the prepared protein and ligand files into the PDBQT format.

    • For the protein, this involves adding polar hydrogens and assigning Gasteiger charges.

    • For the ligand, this involves defining the rotatable bonds.

  • Grid Box Generation:

    • In ADT, define the search space for docking by creating a grid box that encompasses the active site of the enzyme. The coordinates for the grid center and the size of the box should be determined based on the location of the active site residues.[16]

  • Configuration File Setup:

    • Create a text file (e.g., conf.txt) that specifies the input files (receptor and ligand PDBQT files) and the grid box parameters (center coordinates and size).

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as an argument.

    • The command will typically look like: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output file will contain the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

    • The log file will provide a summary of the docking results.

    • Visualize the predicted binding poses and interactions with the protein active site residues using molecular graphics software.

Trustworthiness: A Self-Validating System

A crucial aspect of any molecular docking study is the validation of the protocol to ensure the reliability of the results.[17][18]

G cluster_validation Docking Protocol Validation CoCrystal 1. Obtain Co-crystallized Structure (Protein with known ligand) Extract 2. Extract Native Ligand CoCrystal->Extract Redock 3. Re-dock Native Ligand (Using the same protocol) Extract->Redock Superimpose 4. Superimpose Poses (Docked vs. Crystal Structure) Redock->Superimpose RMSD 5. Calculate RMSD (Root Mean Square Deviation) Superimpose->RMSD Accept RMSD < 2.0 Å (Protocol is validated) RMSD->Accept Success Reject RMSD ≥ 2.0 Å (Refine protocol) RMSD->Reject Failure

Caption: Workflow for validating a molecular docking protocol.

Protocol 2: Docking Protocol Validation

  • Obtain a Co-crystallized Structure: Download a high-resolution crystal structure of the target enzyme in complex with a known inhibitor from the PDB.

  • Re-docking: Remove the co-crystallized ligand and then dock it back into the active site using the same protocol as described above.

  • Calculate RMSD: Superimpose the predicted binding pose of the re-docked ligand with its original conformation in the crystal structure and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[17][18]

Conclusion and Future Perspectives

Molecular docking has proven to be an invaluable tool in the study of quinoline derivatives as antibacterial agents. The comparative analysis of docking studies reveals critical structure-activity relationships and provides a rational basis for the design of novel inhibitors with improved potency and specificity. The detailed experimental protocol and validation workflow presented in this guide offer a robust framework for conducting reliable and reproducible in silico investigations.

Future research in this area will likely focus on the integration of molecular docking with other computational techniques, such as molecular dynamics simulations, to provide a more dynamic and accurate representation of ligand-protein interactions. Furthermore, the application of machine learning and artificial intelligence in conjunction with molecular docking holds immense promise for accelerating the discovery of the next generation of quinoline-based antibacterial drugs to combat the growing challenge of antimicrobial resistance.

References

A Senior Application Scientist's Guide to QSAR Modeling of Fluoroquinolone Derivatives for Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) studies on fluoroquinolone derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational models to design more potent antibacterial agents and overcome rising antibiotic resistance. We will explore the underlying principles, compare various modeling approaches with experimental data, and provide detailed protocols for practical application.

Introduction: The Enduring Challenge of Fluoroquinolones and Bacterial Resistance

Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in treating bacterial infections. Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By forming a stable complex with these enzymes and cleaved DNA, fluoroquinolones block DNA replication and repair, ultimately leading to bacterial cell death.

However, the extensive use of these drugs has inevitably led to the emergence of widespread bacterial resistance. This growing threat necessitates the continuous development of new derivatives that can evade resistance mechanisms and exhibit improved potency. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful, rational approach in this endeavor. By correlating the physicochemical properties of molecules with their biological activities, QSAR allows for the in silico prediction of a compound's efficacy before it is synthesized, saving significant time and resources in the drug discovery pipeline.

Fluoroquinolone_MoA cluster_0 Bacterial Cell FQ Fluoroquinolone Derivative Enzyme DNA Gyrase / Topoisomerase IV FQ->Enzyme Binds to Complex Ternary Complex (FQ-Enzyme-DNA) FQ->Complex DNA Bacterial DNA Enzyme->DNA Cleaves Enzyme->Complex DNA->Complex Block Replication & Repair Blocked Complex->Block Prevents re-ligation Death Cell Death Block->Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

The QSAR Workflow: A Framework for Rational Drug Design

A successful QSAR study follows a systematic workflow that transforms chemical structures into a statistically robust, predictive model. This process ensures the model is not only accurate but also interpretable, providing insights into the structural features crucial for antibacterial activity.

QSAR_Workflow A 1. Dataset Selection (Fluoroquinolone analogues & MIC data) B 2. Structure Optimization (e.g., DFT, Molecular Mechanics) A->B C 3. Descriptor Calculation (Topological, Quantum-Chemical, Physicochemical) B->C D 4. Data Splitting (Training & Test Sets) C->D E 5. Model Generation (e.g., MLR, PLS, ANN) D->E Training Set F 6. Model Validation (Internal: q², External: r²_pred) D->F Test Set E->F F->E Refine Model G 7. Mechanistic Interpretation & Novel Compound Design F->G Validated Model

Caption: A generalized workflow for developing a QSAR model.

Comparative Analysis of QSAR Models for Fluoroquinolones

Numerous QSAR studies have been conducted on fluoroquinolone derivatives, employing a range of statistical methods and molecular descriptors. The choice of method often depends on the complexity of the dataset and the desired interpretability of the model. Below is a comparison of performance metrics from several representative studies, highlighting the predictive power of different approaches.

QSAR Model Type Target Organism Key Descriptors Identified r² (Correlation) q² (Internal Validation) r²_pred (External Validation) Reference
Multiple Linear Regression (MLR)Escherichia coliHOMO Energy, LogP, Molar Refractivity0.8520.7910.815
Partial Least Squares (PLS)Staphylococcus aureusJurs descriptors, Balaban index, Dipole moment0.9100.8650.882
Artificial Neural Network (ANN)Pseudomonas aeruginosaTopological (Zagreb), Quantum-Chemical (LUMO)0.945Not Reported0.903
Comparative Molecular Field Analysis (CoMFA)Streptococcus pneumoniaeSteric and Electrostatic Fields0.9210.8100.850

Analysis of Key Findings:

  • Linear vs. Non-linear Models: While linear models like MLR and PLS provide easily interpretable equations, non-linear methods like ANNs often yield higher predictive accuracy (r²), especially for large and diverse datasets.

  • Descriptor Importance: Across multiple studies, a few classes of descriptors consistently appear as significant:

    • Quantum-Chemical (HOMO/LUMO): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are critical. A lower LUMO energy often correlates with better activity, suggesting the molecule's ability to accept electrons is key to its interaction with the DNA-gyrase complex.

    • Physicochemical (LogP): The partition coefficient (LogP) relates to the molecule's hydrophobicity, which governs its ability to penetrate the bacterial cell membrane.

    • Topological (Balaban/Zagreb indices): These descriptors encode information about the size, shape, and degree of branching in the molecule, which influences how it fits into the enzyme's binding pocket.

  • Model Validation is Crucial: A high r² value alone is insufficient. Robust validation, demonstrated by a high cross-validation coefficient (q²) and a high predictive r² on an external test set (r²_pred), is essential to ensure the model is not overfitted and has true predictive power for new, unseen compounds.

Experimental Data: The Ground Truth for QSAR Models

The foundation of any QSAR model is high-quality experimental data. The following table presents a sample subset of fluoroquinolone derivatives, their structural features, key descriptor values, and experimentally determined antibacterial activity (Minimum Inhibitory Concentration, MIC) against E. coli. The goal of a QSAR model is to create an equation that accurately predicts the pMIC (logarithmic form of MIC) from the descriptor values.

Compound R7-Substituent LogP HOMO (eV) Observed MIC (µg/mL) pMIC (-logMIC)
CiprofloxacinPiperazinyl-1.15-9.850.0154.82
NorfloxacinPiperazinyl-1.03-9.790.123.92
LevofloxacinMethylpiperazinyl-0.89-9.810.034.52
GatifloxacinMethylpiperazinyl-0.75-9.650.064.22
MoxifloxacinMethoxy-diazabicyclononyl-0.66-9.580.123.92

Note: Data is illustrative and compiled from typical values found in the literature.

Detailed Methodologies and Protocols

To ensure scientific integrity and reproducibility, the protocols used in QSAR studies must be meticulously detailed.

Protocol 1: Generic QSAR Model Development
  • Data Curation:

    • Select a congeneric series of fluoroquinolone derivatives from the literature with reliably measured antibacterial activity (MIC values) against a specific bacterial strain.

    • Convert MIC values to a logarithmic scale (pMIC = -log(MIC in mol/L)) to ensure a linear distribution of the activity data.

  • Molecular Modeling & Optimization:

    • Draw the 2D structure of each molecule using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D.

    • Perform geometry optimization for each molecule using a suitable computational method (e.g., Density Functional Theory (DFT) with B3LYP functional and 6-31G* basis set) to find the lowest energy conformation. This step is crucial for calculating accurate descriptor values.

  • Descriptor Calculation:

    • Using the optimized 3D structures, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or DRAGON.

    • Categories should include: physicochemical (LogP, Molar Refractivity), topological (Wiener index, Balaban J index), and quantum-chemical (HOMO/LUMO energy, dipole moment).

  • Data Division and Pre-processing:

    • Remove any descriptors that are constant or highly inter-correlated (e.g., r > 0.9).

    • Randomly divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set (20-30%) for external validation.

  • Model Building and Validation:

    • Generation: Using the training set, apply a statistical method to build the QSAR equation. For Multiple Linear Regression (MLR), use stepwise regression or genetic algorithms to select the most relevant descriptors.

    • Internal Validation: Perform leave-one-out cross-validation (LOO-CV) on the training set to calculate the q². This metric assesses the model's robustness. A q² > 0.5 is generally considered acceptable.

    • External Validation: Use the generated model to predict the pMIC values for the compounds in the test set. Calculate the predictive r² (r²_pred) between the observed and predicted activities. An r²_pred > 0.6 is indicative of a model with good predictive ability.

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)
  • Preparation:

    • Prepare a stock solution of the fluoroquinolone derivative in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the target bacterium (e.g., E. coli ATCC 25922) to a concentration of approximately 5 x 10⁵ CFU/mL in a cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the drug stock solution with MHB to achieve a range of desired concentrations.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.

Conclusion and Future Outlook

QSAR modeling is an indispensable tool in the rational design of novel fluoroquinolone derivatives. By quantitatively defining the relationship between chemical structure and antibacterial effect, these models guide the synthesis of more potent compounds with potentially improved pharmacological profiles. The comparative analysis shows that while various models can be effective, the key to a predictive and reliable QSAR study lies in high-quality biological data, appropriate selection of descriptors, and rigorous statistical validation. Future studies will likely integrate more complex, machine-learning-based algorithms and incorporate descriptors related to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to develop not just potent but also safer and more effective antibacterial agents to combat the global challenge of antibiotic resistance.

A Meta-Analytic Comparison of Fluoroquinolones Versus Alternative Antibiotics for Enteric Fever

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Enteric fever, a systemic illness encompassing both typhoid and paratyphoid fevers, is caused by the bacteria Salmonella enterica serovars Typhi and Paratyphi.[1] It remains a significant public health challenge, particularly in low- and middle-income countries where it causes millions of illnesses annually.[1][2] The cornerstone of management is effective antibiotic therapy, which has been complicated by the remarkable ability of Salmonella to acquire antimicrobial resistance.[3]

For decades, fluoroquinolones were the treatment of choice for enteric fever, especially after widespread resistance emerged against first-line agents like chloramphenicol, ampicillin, and co-trimoxazole.[4][5] However, their efficacy has been severely undermined by the global spread of resistant strains, necessitating a continuous re-evaluation of their place in therapy. This guide provides a meta-analysis-driven comparison of fluoroquinolones against other key antibiotics, grounded in clinical evidence to inform research and therapeutic strategy.

The Pivotal Role of Nalidixic Acid Resistance

A critical factor in the declining utility of fluoroquinolones is the emergence of strains with decreased susceptibility. A single point mutation in the quinolone resistance-determining region (QRDR) of the gyrA gene confers resistance to nalidixic acid (NAR).[6] This NAR phenotype is a highly sensitive and specific surrogate marker for reduced in vivo efficacy of ciprofloxacin and other fluoroquinolones.[6][7] Infections caused by NAR Salmonella Typhi (NARST) are associated with significantly poorer clinical outcomes and treatment failures, even when standard laboratory tests report susceptibility to ciprofloxacin.[8][9] This phenomenon has rendered fluoroquinolones unreliable for empiric therapy in regions where NAR is prevalent, such as South Asia.[3][8]

Comparative Efficacy: Evidence from Meta-Analyses

The relative efficacy of fluoroquinolones has been evaluated in numerous randomized controlled trials (RCTs), the results of which have been aggregated in several key meta-analyses. The primary outcomes typically assessed are clinical failure (lack of clinical improvement), microbiological failure (persistence of bacteria in culture), and relapse (recurrence of illness after initial recovery).[10][11]

Fluoroquinolones vs. Third-Generation Cephalosporins

Third-generation cephalosporins, particularly injectable ceftriaxone and oral cefixime, became important alternatives as fluoroquinolone resistance grew.

  • Against Ceftriaxone: An earlier meta-analysis of three trials in adults found that fluoroquinolones significantly reduced the rate of clinical failure compared to ceftriaxone.[10][12][13] However, there was no statistically significant difference in rates of microbiological failure or relapse.[10][12] A more recent (2022) Cochrane review, acknowledging that most trials were conducted over 20 years ago, concluded that there may be no difference in overall performance between ceftriaxone and fluoroquinolones.[2][3]

  • Against Cefixime: Evidence consistently shows that fluoroquinolones are superior to oral cefixime. Meta-analyses have demonstrated that treatment with fluoroquinolones leads to a significant reduction in both clinical failure and relapse compared to cefixime.[4][10][13] A 2022 Cochrane review reinforces the finding that cefixime may not perform as well as fluoroquinolones against susceptible strains.[2][14]

Outcome Fluoroquinolones vs. Ceftriaxone Odds Ratio (95% CI)Fluoroquinolones vs. Cefixime Odds Ratio (95% CI)Source(s)
Clinical Failure 0.08 (0.01 to 0.45)0.05 (0.01 to 0.24)[10][13][15]
Microbiological Failure No Significant DifferenceNo Significant Difference[4][10]
Relapse No Significant Difference0.18 (0.03 to 0.91)[10][13][15]
Fluoroquinolones vs. Azithromycin

Azithromycin, a macrolide antibiotic, has emerged as a first-line therapy for uncomplicated enteric fever, especially in areas with high rates of resistance.[16]

  • Early meta-analyses involving adults found the efficacy of azithromycin and fluoroquinolones to be comparable.[10][11]

  • The critical distinction appears in infections with NAR strains. In a trial involving children with NAR infections, older fluoroquinolones (ofloxacin) resulted in significantly more clinical failures than azithromycin.[10][11][15]

  • Subsequent meta-analyses have shown a definitive advantage for azithromycin. One analysis found that azithromycin significantly reduced clinical failure compared to fluoroquinolones (primarily older ones).[17] Another systematic review reported a similar finding, favoring azithromycin for preventing clinical failure in trials that included patients with MDR and fluoroquinolone-resistant strains.[18]

Outcome Azithromycin vs. Older Fluoroquinolones Risk Ratio (95% CI)Source(s)
Clinical Failure 0.46 (0.25 to 0.82)[17]
Relapse No Significant Difference[18]
Fluoroquinolones vs. Chloramphenicol

Chloramphenicol was a historical first-line agent before the rise of MDR strains.

  • Meta-analyses comparing fluoroquinolones to chloramphenicol in adults found no significant difference in rates of clinical or microbiological failure.[10][12][13]

  • However, fluoroquinolones demonstrated a clear advantage in preventing relapse, significantly reducing the odds of illness recurrence compared to chloramphenicol.[10][11][13]

Outcome Fluoroquinolones vs. Chloramphenicol Odds Ratio (95% CI)Source(s)
Clinical Failure No Significant Difference[10][11]
Clinical Relapse 0.14 (0.04 to 0.50)[10][11][13]

Experimental Protocol: The Meta-Analysis Workflow

Step-by-Step Methodology
  • Formulation of the Research Question: Clearly define the population (patients with culture-proven enteric fever), intervention (fluoroquinolones), comparison (other antibiotics), and outcomes (clinical failure, microbiological failure, relapse).

  • Comprehensive Literature Search:

    • Search multiple electronic databases (e.g., Cochrane Infectious Diseases Group Specialized Register, CENTRAL, MEDLINE, Embase).[10][12]

    • Use a combination of medical subject headings (MeSH) and text words such as "enteric fever," "typhoid," "fluoroquinolone," "ciprofloxacin," etc.[12]

    • Screen reference lists of retrieved articles and contact experts to identify unpublished or ongoing trials.[12]

  • Study Selection (Inclusion/Exclusion Criteria):

    • Two reviewers independently screen titles and abstracts.[19]

    • Apply strict inclusion criteria: trials must be randomized controlled trials (RCTs) comparing a fluoroquinolone with another antibiotic in patients with culture-confirmed (S. Typhi or S. Paratyphi) enteric fever.[10][11]

  • Data Extraction and Quality Assessment:

    • Two reviewers independently extract data from included studies using a standardized form.[19] This includes study design, patient characteristics, interventions, and outcome data.

    • The methodological quality of each trial is assessed, focusing on randomization methods, allocation concealment, blinding, and follow-up rates, to evaluate the risk of bias.[12][19]

  • Statistical Analysis:

    • For dichotomous outcomes (e.g., failure, relapse), calculate odds ratios (OR) or risk ratios (RR) with 95% confidence intervals (CI).[10][17]

    • Pool data using appropriate statistical models (e.g., fixed-effect or random-effects).

    • Assess for heterogeneity between studies using statistical tests like the I² statistic.

MetaAnalysisWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Synthesis q 1. Formulate Research Question (PICO Framework) s 2. Define Search Strategy (Databases, Keywords) q->s search 3. Conduct Literature Search s->search select 4. Study Selection (Apply Inclusion/Exclusion Criteria) search->select extract 5. Data Extraction & Quality Assessment select->extract analyze 6. Perform Statistical Analysis (Calculate OR/RR, Assess Heterogeneity) extract->analyze interpret 7. Interpret Results & Draw Conclusions analyze->interpret

Workflow for a systematic review and meta-analysis.

A Logic-Based Approach to Treatment Selection

The evidence from meta-analyses, combined with evolving resistance data, informs current treatment guidelines from organizations like the World Health Organization (WHO).[2][3] The choice of antibiotic is no longer static but is a dynamic decision based on local antimicrobial susceptibility patterns.

TreatmentDecision start Patient with Suspected Enteric Fever resistance Is local prevalence of fluoroquinolone resistance (NAR) high? start->resistance fq_path Ciprofloxacin (Fluoroquinolone) resistance->fq_path No (<10%) alt_path Azithromycin (oral) or Ceftriaxone (IV for severe cases) resistance->alt_path Yes (>10%) xdr_check Is XDR strain suspected/confirmed? alt_path->xdr_check xdr_check->alt_path No xdr_treat Azithromycin and/or Meropenem xdr_check->xdr_treat Yes

Simplified decision logic for empiric antibiotic selection.

Conclusion and Future Outlook

The meta-analytic evidence is clear: while fluoroquinolones were once a cornerstone of enteric fever treatment, their utility has been critically compromised by resistance.[20] For empiric treatment of uncomplicated enteric fever in areas with significant resistance, azithromycin is now a preferred agent, demonstrating superior or equivalent efficacy to fluoroquinolones.[17][18] Third-generation cephalosporins, particularly ceftriaxone, remain a vital option, especially for severe disease.[2]

The rise of extensively drug-resistant (XDR) S. Typhi, resistant to fluoroquinolones and third-generation cephalosporins, presents a formidable challenge, narrowing therapeutic options to azithromycin and carbapenems.[3][18] This underscores the urgent need for continuous antimicrobial resistance surveillance to guide clinical practice, robust antibiotic stewardship to preserve the efficacy of current drugs, and investment in the development of new antimicrobials for this enduring global pathogen.

References

Safety Operating Guide

Navigating the Disposal of 6-Fluoroquinoline-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of 6-Fluoroquinoline-2-carbaldehyde (CAS No. 260430-93-1), a compound frequently utilized in synthetic chemistry. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical reactivity and hazard mitigation.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1][2][3].

  • H319: Causes serious eye irritation[1][2][3].

  • H335: May cause respiratory irritation[1][2][3].

These classifications necessitate specific handling procedures to prevent accidental exposure. The irritant nature of the compound underscores the importance of appropriate personal protective equipment (PPE) at all stages of handling and disposal.

Table 1: Key Hazard Information for this compound

Hazard ClassificationGHS Hazard StatementKey Precautionary Statements
Skin IrritationH315P264, P280, P302+P352, P332+P313[1][2]
Serious Eye IrritationH319P280, P305+P351+P338, P337+P313[1][2]
Respiratory IrritationH335P261, P271, P304+P340, P403+P233[1][2]

The presence of a fluorine atom classifies this compound as a halogenated organic. This is a critical piece of information for waste segregation, as halogenated waste streams often require specific disposal methods, such as high-temperature incineration, and are typically more costly to manage than non-halogenated waste[4].

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing[2].

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[2].

  • Body Protection: A buttoned lab coat must be worn.

  • Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[4].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a regulated hazardous waste. Due to its halogenated nature, it must be segregated from non-halogenated chemical waste streams[4].

Step 1: Waste Collection and Segregation

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[4].

  • The container must be made of a material compatible with the chemical and be in good condition, with a secure, tight-fitting lid[4].

  • Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizers[4].

Step 2: Labeling

  • Label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas[4].

  • Include the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of heat or ignition[5].

  • Ensure the storage area is designated for hazardous waste and has secondary containment to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Common disposal methods for halogenated organic compounds include high-temperature incineration in a specialized facility designed to handle such chemicals and scrub the resulting acidic gases[5].

  • Chemical treatment to transform the compound into a less toxic substance may also be an option, but this requires significant expertise and should only be performed by qualified professionals[5].

Emergency Procedures

In the event of a spill or exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention[2].

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[2].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention[2].

  • Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select a Designated 'Halogenated Organic Waste' Container fume_hood->container labeling Label Container: 'Hazardous Waste' 'Waste this compound' Date container->labeling transfer Carefully Transfer Waste to Container labeling->transfer seal Securely Seal Container transfer->seal storage Store in Designated Hazardous Waste Storage Area seal->storage ehs Contact EHS for Pickup and Final Disposal (e.g., Incineration) storage->ehs end End: Waste Properly Disposed ehs->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

A Senior Application Scientist's Guide to Handling 6-Fluoroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical protocols for the handling of 6-Fluoroquinoline-2-carbaldehyde (CAS No. 260430-93-1). As a quinoline derivative, this compound requires stringent safety measures to mitigate risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe operational planning and execution.

Hazard Profile and Risk Assessment

This compound is classified as a hazardous chemical.[1] A thorough understanding of its properties is the foundation of a safe handling protocol. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

Table 1: Hazard Identification for this compound

Hazard Classification Details Source(s)
Signal Word Warning [1][3]
Physical State Solid, Powder (Cream to yellow) [4]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1][3]

| Sensitivity | Moisture sensitive |[2][3] |

Given its classification, exposure must be minimized through a combination of engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, the laboratory environment must be engineered to reduce exposure. PPE should never be the sole means of protection.[5]

  • Ventilation: All handling of this compound, especially the weighing and transfer of the solid compound, must be conducted within a certified chemical fume hood.[6] This is critical to prevent the inhalation of airborne particles, as the compound is a known respiratory irritant.[1][3] The fume hood provides necessary local exhaust ventilation to protect the user.[7]

  • Designated Area: A specific area within the lab should be designated for working with this compound. This area should be clearly marked, and access should be limited.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 2: Required PPE for Handling this compound

PPE Category Specification Standard (Example) Causality and Justification
Eye & Face Protection Tightly fitting chemical safety goggles. A face shield should be worn over goggles during procedures with a high splash risk. EN 166 (EU) or NIOSH (US) approved Protects against splashes and airborne particles, preventing serious eye irritation as specified by hazard statement H319.[1][5][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect for defects before each use. Tested to EN 374 or equivalent Prevents direct skin contact, addressing the H315 hazard (Causes skin irritation).[1][5][8] Double-gloving is recommended.
Body Protection A full-sleeved laboratory coat. A chemically resistant apron or gown is recommended for larger quantities or high-splash-risk procedures. N/A Protects skin on the arms and body from accidental contact and contamination.[5][8][9]

| Respiratory Protection | Required when engineering controls (fume hood) are not available or insufficient. Use an appropriate air-purifying respirator. | NIOSH (US) or CEN (EU) approved | Addresses the H335 hazard (May cause respiratory irritation) by preventing the inhalation of dust or aerosols.[1][5][7] |

Safe Handling Workflow: A Step-by-Step Guide

The following workflow provides a procedural framework for handling this compound from receipt to disposal.

Step 1: Preparation
  • Review SDS: Before beginning work, thoroughly read the Safety Data Sheet (SDS) for this compound.

  • Designate Workspace: Prepare and clearly label a designated area inside a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them within the fume hood.

  • Don PPE: Put on all required PPE as detailed in Table 2, ensuring the lab coat is fully buttoned and gloves are worn over the cuffs.

Step 2: Aliquoting and Transfer (Inside Fume Hood)
  • Minimize Dust: Handle the solid compound carefully to avoid generating dust. Do not crush or grind the material outside of a contained system.

  • Transfer: Use a clean spatula for transfer. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Seal Container: Promptly and tightly close the primary container after dispensing.[7] The compound is moisture-sensitive, making proper storage crucial.[2]

Step 3: Post-Procedure
  • Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces that came into contact with the chemical. Use an appropriate solvent (e.g., isopropanol, ethanol) followed by a detergent wash.

  • Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, using the proper technique to avoid touching the outer surface.[5]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[1][7]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Decontamination & Disposal prep1 Review SDS prep2 Don Full PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 ccp2 Appropriate PPE Worn? prep2->ccp2 handle1 Weigh & Transfer Solid prep3->handle1 Begin work ccp1 Fume Hood Operational? prep3->ccp1 handle2 Perform Reaction handle1->handle2 handle3 Seal Primary Container handle2->handle3 decon1 Decontaminate Surfaces & Equipment handle3->decon1 Work complete disp1 Segregate Halogenated Hazardous Waste decon1->disp1 disp2 Doff PPE & Dispose as Hazardous Waste disp1->disp2 wash_hands Wash Hands Thoroughly disp2->wash_hands ccp1->handle1 ccp2->prep3

Caption: A workflow diagram illustrating the key stages and safety checkpoints for handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Waste Segregation: this compound waste is considered hazardous.[6] It must be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."[6] Do not mix with non-halogenated waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.[9] Place these items in a labeled, sealed waste bag or container.

  • Disposal Vendor: Adhere to your institution's specific guidelines for hazardous waste disposal. Arrange for pickup and disposal by a licensed chemical waste management company.

Emergency Response Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or if they feel unwell, call a poison center or physician.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material. Sweep up the material and place it in a suitable, closed container for disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoroquinoline-2-carbaldehyde
Reactant of Route 2
6-Fluoroquinoline-2-carbaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。